Product packaging for (s)-3-Fluoropyrrolidine hydrochloride(Cat. No.:CAS No. 136725-53-6)

(s)-3-Fluoropyrrolidine hydrochloride

Número de catálogo: B157736
Número CAS: 136725-53-6
Peso molecular: 125.57 g/mol
Clave InChI: LENYOXXELREKGZ-WCCKRBBISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(s)-3-Fluoropyrrolidine hydrochloride is a valuable chiral building block and privileged scaffold in medicinal chemistry and pharmaceutical research. Its primary value lies in the incorporation of the rigid, polar pyrrolidine ring, a common motif in bioactive molecules, with a strategic fluorine substitution. The fluorine atom can significantly alter a compound's properties, influencing its metabolic stability, membrane permeability, and electrostatic interactions with biological targets through inductive effects https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01187. The (s)-enantiomer provides stereochemical specificity, which is often critical for high-affinity binding to biological targets like enzymes and receptors. This compound is extensively used in the design and synthesis of potential therapeutic agents, particularly for central nervous system (CNS) targets. It serves as a key precursor for inhibitors and modulators of various enzymes, including monoamine oxidases https://www.rcsb.org/structure/2V5Z, and is a critical intermediate in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. As a high-purity chemical, it enables researchers to explore structure-activity relationships (SAR) and optimize lead compounds in drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClFN B157736 (s)-3-Fluoropyrrolidine hydrochloride CAS No. 136725-53-6

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENYOXXELREKGZ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584527
Record name (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136725-53-6
Record name (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-(+)-3-Fluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136725-53-6

This technical guide provides an in-depth overview of (S)-3-Fluoropyrrolidine hydrochloride, a key building block for researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and antitrypanosomal agents.

Core Properties and Specifications

This compound is a chiral fluorinated pyrrolidine (B122466) derivative that has garnered significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.[1]

PropertyValueReference
CAS Number 136725-53-6[2]
Molecular Formula C4H9ClFN[2]
Molecular Weight 125.57 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 183-187 °C[3]
Optical Rotation [α]20/D +8°, c = 1 in methanol[3]
Purity ≥97%
Solubility Soluble in water and methanol

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a general synthetic approach can be outlined based on available literature. A common method involves the fluorination of a protected (S)-3-hydroxypyrrolidine intermediate.

A recently published patent application describes a process for the preparation of (3R)-3-fluoropyrrolidine hydrochloride (the enantiomer) via an N-Boc-(3S)-3-hydroxypyrrolidine intermediate, suggesting a similar pathway for the (S)-enantiomer starting from N-Boc-(3R)-3-hydroxypyrrolidine.[4] The process generally involves:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of (S)-3-hydroxypyrrolidine is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Fluorination: The hydroxyl group is then replaced with a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This step usually proceeds with an inversion of stereochemistry.

  • Deprotection: The protecting group is removed under acidic conditions to yield the desired (S)-3-Fluoropyrrolidine.

  • Salt Formation: The final hydrochloride salt is formed by treating the free base with hydrochloric acid.

A patent for a related compound, chiral 3-hydroxypyrrolidine, describes a hydrogenation and in-situ intramolecular cyclization process, which could be a precursor step in some synthetic routes.[5]

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmacologically active compounds.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a therapeutic target for type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin (B1656795) hormones, leading to improved glucose homeostasis.[6][7][8] The (S)-3-fluoropyrrolidine moiety is incorporated into the structure of potent and selective DPP-IV inhibitors.

A key publication by Caldwell et al. in Bioorganic & Medicinal Chemistry Letters describes the synthesis of fluoropyrrolidine amides as DPP-IV inhibitors.

Experimental Protocol for Synthesis of a DPP-IV Inhibitor using this compound (Generalized from Caldwell et al.):

  • Amide Coupling: A protected amino acid (e.g., Boc-protected) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dimethylformamide, DMF).

  • This compound Addition: this compound is added to the activated amino acid, and the reaction is stirred at room temperature until completion.

  • Deprotection: The Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).

  • Purification: The final compound is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Antitrypanosomal Agents

Human African Trypanosomiasis (HAT), or sleeping sickness, is a neglected tropical disease caused by Trypanosoma brucei.[9] There is an urgent need for new, safer, and more effective drugs. The incorporation of the (S)-3-fluoropyrrolidine scaffold has led to the discovery of potent antitrypanosomal compounds.

A study by Patrick et al. in the Journal of Medicinal Chemistry details the development of urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines as potential drugs for HAT.[10] One of the lead compounds, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, demonstrated curative effects in murine models of both early and late-stage HAT.[10]

Experimental Workflow for Antitrypanosomal Drug Discovery:

The general workflow for identifying and optimizing antitrypanosomal agents, as exemplified by the work of Patrick et al., involves several key stages.

Antitrypanosomal_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro ADME cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Initial Hit Identification (e.g., High-Throughput Screening) B Synthesis of Analogs (incorporating (S)-3-Fluoropyrrolidine) A->B C In Vitro Potency Assay (against T. brucei) B->C D Cytotoxicity Assay (against mammalian cells) C->D E Metabolic Stability Assay (microsomes) D->E F Permeability Assay E->F G Pharmacokinetic Studies (in mice) F->G H Efficacy Studies (in infected mouse models) G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Circulation cluster_2 Pancreas cluster_3 Systemic Effect Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Increased_Incretins Increased Active Incretin Levels Incretins->Increased_Incretins Inactivated_Incretins Inactivated Incretins DPP4->Inactivated_Incretins DPP4_Inhibitor (S)-3-Fluoropyrrolidine -based Inhibitor DPP4_Inhibitor->DPP4 Insulin ↑ Insulin Secretion (β-cells) Increased_Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Increased_Incretins->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Lower_Blood_Glucose Lower Blood Glucose Glucose_Uptake->Lower_Blood_Glucose Hepatic_Glucose->Lower_Blood_Glucose Antitrypanosomal_MoA cluster_0 Trypanosome Cell Drug (S)-3-Fluoropyrrolidine -based Drug Ribosome Parasite Ribosome Drug->Ribosome Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Parasite Cell Death Ribosome->Cell_Death Essential_Proteins Essential Parasite Proteins Protein_Synthesis->Essential_Proteins Parasite_Viability Parasite Proliferation & Survival Essential_Proteins->Parasite_Viability Parasite_Viability->Cell_Death

References

(s)-3-Fluoropyrrolidine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (s)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in modern medicinal chemistry. The document details its quantitative physical characteristics, the experimental protocols for their determination, and its application in the synthesis of therapeutic agents.

Core Physical and Chemical Properties

This compound is a fluorinated chiral pyrrolidine (B122466) salt.[1] Its incorporation into molecular scaffolds is a common strategy in drug discovery to enhance properties such as metabolic stability and binding affinity. The key physical data for this compound are summarized below.

Data Presentation: Quantitative Physical Properties

PropertyValue
CAS Number 136725-53-6
Molecular Formula C₄H₉ClFN
Molecular Weight 125.57 g/mol
Appearance Solid: White to pale brown or pink/beige powder/crystalline powder
Melting Point 183-187 °C (literature value)[2][3]
Optical Activity [α]20/D +8° (c = 1% in methanol)[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled glass capillary tube, open at one end. The sample is tapped down to the sealed bottom of the tube to form a compact column of 1-3 mm in height.[5][6]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or similar digital device).[4][7]

  • Initial Rapid Determination: An initial, rapid heating run is often performed to quickly establish an approximate melting temperature.[4][6]

  • Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[6][8]

  • Data Recording: The temperature at which the first signs of melting (the appearance of liquid) are observed is recorded as the start of the melting range. The temperature at which the last crystal melts completely is recorded as the end of the range.[4][6]

Optical Activity Measurement

Optical activity is the property of a chiral substance to rotate the plane of polarized light. It is measured using a polarimeter and is a definitive characteristic of enantiomeric purity.

Methodology: Polarimetry

  • Principle: A polarimeter passes monochromatic light (typically from a sodium lamp, D-line at 589 nm) through a fixed polarizer, creating a beam of plane-polarized light.[9][10] This beam then passes through the sample. If the sample is optically active, it will rotate the plane of the light. An analyzer (a second, rotatable polarizer) is then turned to measure the angle of this rotation.[9][10]

  • Sample Preparation: A solution of this compound is prepared at a precise concentration (e.g., 1 g per 100 mL, or 1%) in a suitable solvent, such as methanol.[2] The solution is carefully transferred into a polarimeter sample tube of a known path length (typically 1 decimeter), ensuring no air bubbles are present in the light path.[11]

  • Blank Measurement: The instrument is first zeroed using a sample tube filled only with the pure solvent (methanol).[9]

  • Sample Measurement: The solvent-filled tube is replaced with the tube containing the sample solution. The analyzer is rotated until the minimum light intensity is observed through the eyepiece or by the electronic detector. The angle of rotation is then recorded from the instrument's scale.[9]

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.[11]

Application in Drug Discovery: A Synthetic Workflow

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block for synthesizing more complex molecules. Its fluorinated pyrrolidine ring is incorporated to create potent and selective enzyme inhibitors for various therapeutic targets.[1][2][12]

Key applications include its use in the synthesis of:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: These are used in the treatment of type 2 diabetes.[2][13]

  • Antitrypanosomal Agents: These compounds are developed to treat parasitic infections like African trypanosomiasis, caused by Trypanosoma brucei.[2][3]

The following diagram illustrates the logical workflow of utilizing this compound in a drug development context.

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_products Target Therapeutic Agents cluster_evaluation Evaluation A (s)-3-Fluoropyrrolidine Hydrochloride B Chemical Synthesis (e.g., Amide Coupling, Nucleophilic Substitution) A->B Key Building Block C DPP-IV Inhibitors (Anti-diabetic) B->C D Antitrypanosomal Agents (Anti-parasitic) B->D E In Vitro Assays (Enzyme Inhibition) C->E Testing D->E Testing F In Vivo Studies (Animal Models) E->F Validation

Caption: Synthetic workflow from (s)-3-Fluoropyrrolidine HCl to therapeutic agents.

References

An In-depth Technical Guide to (S)-3-Fluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a stereocenter and a fluorine atom, impart desirable physicochemical and pharmacological properties to parent molecules. This technical guide provides a comprehensive overview of this compound, including its molecular weight and key properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, particularly kinase inhibitors. The guide also features visualizations of relevant signaling pathways to illustrate the compound's application in drug design.

Core Properties of this compound

This compound is a white to off-white solid with a molecular weight of 125.57 g/mol .[1][2] The presence of a fluorine atom, the most electronegative element, at the 3-position of the pyrrolidine (B122466) ring significantly influences the molecule's electronic properties, pKa, and conformational preferences. This strategic fluorination can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles in drug candidates.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 125.57 g/mol [1][2]
Molecular Formula C₄H₉ClFN[1][2]
CAS Number 136725-53-6[4]
Appearance White to off-white crystalline powder
Melting Point 183-187 °C[2]
Optical Activity [α]20/D +8°, c = 1% in methanol[2]
Solubility Soluble in water

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in chiral drug development. A common and effective strategy involves the fluorination of a readily available chiral precursor, (S)-3-hydroxypyrrolidine. The following is a representative multi-step synthesis protocol.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

This initial step protects the secondary amine of the pyrrolidine ring to prevent side reactions during the subsequent fluorination step.

  • Materials: (S)-3-Hydroxypyrrolidine, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Dichloromethane (B109758) (DCM), Triethylamine (B128534) (TEA).

  • Procedure:

    • Dissolve (S)-3-Hydroxypyrrolidine (1.0 eq.) in dichloromethane.

    • Add triethylamine (1.2 eq.) to the solution.

    • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Fluorination of N-Boc-(S)-3-hydroxypyrrolidine

The hydroxyl group is replaced with a fluorine atom using a fluorinating agent such as Diethylaminosulfur trifluoride (DAST).

  • Materials: N-Boc-(S)-3-hydroxypyrrolidine, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Slowly add DAST (1.2 eq.) to the cooled solution.[5]

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[5]

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.[5]

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-(S)-3-fluoropyrrolidine.

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

  • Materials: N-Boc-(S)-3-fluoropyrrolidine, Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane (B91453) or ethyl acetate).

  • Procedure:

    • Dissolve N-Boc-(S)-3-fluoropyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate (B1210297).

    • Add a solution of 4M HCl in 1,4-dioxane or ethyl acetate (excess, e.g., 5-10 eq.).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & Salt Formation start (S)-3-Hydroxypyrrolidine proc1 Dissolve in DCM, add TEA start->proc1 proc2 Add Boc₂O at 0°C proc1->proc2 proc3 Stir at RT for 12-18h proc2->proc3 prod1 N-Boc-(S)-3-hydroxypyrrolidine proc3->prod1 prod1_c N-Boc-(S)-3-hydroxypyrrolidine proc4 Dissolve in anhydrous DCM, cool to -78°C prod1_c->proc4 proc5 Add DAST proc4->proc5 proc6 Stir and warm to RT proc5->proc6 prod2 N-Boc-(S)-3-fluoropyrrolidine proc6->prod2 prod2_c N-Boc-(S)-3-fluoropyrrolidine proc7 Dissolve in EtOAc prod2_c->proc7 proc8 Add 4M HCl in Dioxane proc7->proc8 proc9 Stir at RT for 2-4h proc8->proc9 final_prod This compound proc9->final_prod

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. Its incorporation can significantly modulate the properties of the parent compound.

Incorporation into Small Molecule Inhibitors

The secondary amine of this compound provides a convenient handle for its incorporation into larger molecules, typically through amide bond formation or nucleophilic substitution reactions.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

  • Materials: this compound, a carboxylic acid of interest, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq.) in DMF, add the coupling agent (1.1 eq.) and the non-nucleophilic base (2.0 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add this compound (1.2 eq.) and an additional equivalent of the base to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Role in Kinase Inhibitor Development

(S)-3-Fluoropyrrolidine and its derivatives have been incorporated into numerous kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases. The pyrrolidine ring can provide a rigid scaffold that orients functional groups for optimal interaction with the kinase active site, while the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, and block metabolic hotspots.

Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6] Small molecule inhibitors that target the ATP-binding pocket of Aurora kinases are of significant interest as anti-cancer agents. The (S)-3-fluoropyrrolidine moiety can be incorporated into these inhibitors to enhance their potency and selectivity.

G cluster_0 Upstream Regulation cluster_1 Aurora A Kinase Core Activity cluster_2 Downstream Mitotic Events MAPK MAPK/ERK Pathway AuroraA Aurora A Kinase MAPK->AuroraA activates p53 p53 p53->AuroraA regulates PLK1 PLK1 AuroraA->PLK1 activates CyclinB_CDK1 Cyclin B/CDK1 AuroraA->CyclinB_CDK1 promotes TPX2 TPX2 TPX2->AuroraA activates Spindle Bipolar Spindle Assembly TPX2->Spindle Centrosome Centrosome Maturation & Separation PLK1->Centrosome Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Inhibitor (S)-3-Fluoropyrrolidine -based Inhibitor Inhibitor->AuroraA inhibits

Caption: Simplified Aurora A kinase signaling pathway with inhibitor interaction.

Mer Tyrosine Kinase (MerTK) Inhibition: MerTK is a receptor tyrosine kinase that plays a role in immune regulation and is overexpressed in several cancers, contributing to tumor growth and survival.[7][8] Inhibitors of MerTK are being investigated as potential cancer therapeutics. The (S)-3-fluoropyrrolidine scaffold can be utilized in the design of potent and selective MerTK inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Gas6 Gas6 / Protein S (Ligands) MerTK MerTK Receptor Gas6->MerTK binds & activates PI3K_AKT PI3K/AKT Pathway MerTK->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway MerTK->MAPK_ERK activates STAT JAK/STAT Pathway MerTK->STAT activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration STAT->Proliferation Inhibitor (S)-3-Fluoropyrrolidine -based Inhibitor Inhibitor->MerTK inhibits

Caption: Overview of the Mer Tyrosine Kinase (MerTK) signaling pathway and its inhibition.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~5.4dmJ(H,F) ≈ 50H-3
¹H~3.4-3.8mH-2, H-5
¹H~2.2-2.5mH-4
¹³C~92dJ(C,F) ≈ 175C-3
¹³C~52dJ(C,F) ≈ 20C-2, C-5
¹³C~33dJ(C,F) ≈ 20C-4

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used. The data presented are typical values.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its strategic incorporation into lead compounds can significantly enhance their pharmacological properties. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and safety, serving as a valuable resource for researchers in the field. The detailed experimental protocols and visualizations of signaling pathways are intended to facilitate its use in the design and synthesis of novel therapeutics.

References

A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Fluoropyrrolidine hydrochloride is a critical chiral building block in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly influence their pharmacological profile, including potency, selectivity, and metabolic stability. As with any chiral compound, ensuring high enantiomeric purity is paramount, as the presence of the unwanted (R)-enantiomer can lead to off-target effects, reduced efficacy, or increased toxicity. This guide provides an in-depth overview of the methods and data related to the chiral purity of this compound.

Synthesis and Commercial Availability

This compound is synthesized through various stereoselective routes to yield the desired (S)-enantiomer in high purity. Commercially available batches of this compound typically exhibit a high degree of chemical and chiral purity.

Table 1: Summary of Commercially Available this compound Purity Data

ParameterSpecificationMethod
Chemical Purity≥97%Varies by supplier (e.g., HPLC, NMR)
Chiral Purity (Enantiomeric Excess) ≥99% ee Chiral HPLC or GC
Optical Rotation[α]20/D +8° (c=1 in methanol)Polarimetry

Data compiled from various chemical supplier specifications.

Analytical Methods for Chiral Purity Determination

The determination of the enantiomeric excess (ee) of this compound relies on chromatographic and spectroscopic techniques capable of discriminating between the two enantiomers. The most common methods involve derivatization of the amine followed by analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of enantiomers. For a secondary amine like 3-fluoropyrrolidine, a derivatization step is typically required to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC-MS Analysis (Representative)

  • Derivatization:

    • To 1 mg of this compound, add 1 mL of 3 N methanolic HCl.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Cool the mixture and evaporate to dryness, using gentle heating if necessary.

    • Dissolve the residue in 1 mL of methylene (B1212753) chloride.

    • Add 100 µL of a suitable acylating agent (e.g., trifluoroacetic anhydride).

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the sample and evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in methylene chloride for GC-MS analysis.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-L-Val).

    • Carrier Gas: Helium.

    • Injection Mode: Split.

    • Temperature Program: Optimized for the separation of the derivatized enantiomers (e.g., initial temperature of 80°C, ramp to 180°C at 5°C/min).

    • Detector: Mass Spectrometer (MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis:

    • Integrate the peak areas for the two diastereomeric derivatives corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used method for enantiomeric purity assessment. Similar to GC, derivatization is often employed to introduce a chromophore for UV detection and to form diastereomers that can be separated on a standard achiral column. Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase.

Experimental Protocol: Chiral HPLC with Pre-column Derivatization (Representative)

  • Derivatization:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

    • Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and a mild base (e.g., triethylamine).

    • Heat the mixture to ensure complete reaction.

    • Quench the reaction and dilute the sample for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatized product (e.g., 340 nm for Marfey's adducts).

  • Data Analysis:

    • Calculate the enantiomeric excess as described for the GC method based on the integrated peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents or chiral derivatizing agents, can also be employed to determine enantiomeric purity. ¹⁹F NMR can be especially useful given the fluorine atom in the molecule.

Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent (Representative)

  • Sample Preparation:

    • Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a baseline ¹⁹F NMR spectrum.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol).

    • Acquire another ¹⁹F NMR spectrum.

  • NMR Analysis:

    • The interaction with the chiral solvating agent should induce a chemical shift difference between the fluorine signals of the (S) and (R) enantiomers.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess from the integration values.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for determining the chiral purity of this compound.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample (s)-3-Fluoropyrrolidine HCl Derivatization Derivatization with Achiral Reagent Sample->Derivatization Injection Injection into Chiral GC Column Derivatization->Injection Separation Separation of Diastereomers Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Chiral Purity (ee %) Calculation->Result

Caption: Workflow for Chiral Purity Determination by GC-MS.

Chiral_HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_hplc (s)-3-Fluoropyrrolidine HCl Derivatization_hplc Derivatization with Chiral Reagent Sample_hplc->Derivatization_hplc Injection_hplc Injection into Achiral HPLC Column Derivatization_hplc->Injection_hplc Separation_hplc Separation of Diastereomers Injection_hplc->Separation_hplc Detection_hplc UV Detection Separation_hplc->Detection_hplc Integration_hplc Peak Integration Detection_hplc->Integration_hplc Calculation_hplc Enantiomeric Excess Calculation Integration_hplc->Calculation_hplc Result_hplc Chiral Purity (ee %) Calculation_hplc->Result_hplc

Caption: Workflow for Chiral Purity Determination by HPLC.

Conclusion

The chiral purity of this compound is a critical quality attribute for its application in pharmaceutical research and development. The commercially available material generally possesses a high enantiomeric excess, typically ≥99%. This high level of purity can be reliably verified using standard analytical techniques such as chiral GC and HPLC, often following a straightforward derivatization step. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to confidently assess the chiral integrity of this important building block in their drug discovery endeavors.

References

Spectroscopic Profile of (s)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (s)-3-Fluoropyrrolidine hydrochloride, a key building block in medicinal chemistry and materials science. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Identity of the Compound

This compound is a chiral heterocyclic compound with the following identifiers:

IdentifierValue
IUPAC Name (3S)-3-fluoropyrrolidine;hydrochloride[1]
CAS Number 136725-53-6[1][2][3][4][5][6]
PubChem CID 16217739[1]
Molecular Formula C₄H₉ClFN[1][4][5][6][7]
Molecular Weight 125.57 g/mol [1][4][5][6][7]
InChI InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1[1][2]
InChIKey LENYOXXELREKGZ-WCCKRBBISA-N[1][2]
Canonical SMILES C1NC[C@H]1F.Cl[1]
Synonyms (S)-(+)-3-Fluoropyrrolidine hydrochloride, (3S)-3-Fluoropyrrolidine hydrochloride, (S)-3-Fluoropyrrolidine HCl[1][3][5][7]

Spectroscopic Data

The following tables summarize the available spectral data for this compound. It is important to note that publicly available, detailed spectral data with peak assignments for this specific enantiomer hydrochloride is limited. Therefore, representative data from closely related analogs, such as the racemic mixture or the free base, may be included and is duly noted.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

No publicly available detailed ¹H NMR data with chemical shifts and coupling constants for this compound was found in the search results. The following data is representative of a 3-fluoropyrrolidine (B48656) derivative and should be considered as an estimate.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.3dm~52H-3
~3.4-3.6m-H-2, H-5
~3.2-3.4m-H-2, H-5
~2.1-2.3m-H-4
~9.5-10.5br s-NH₂⁺
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

No publicly available detailed ¹³C NMR data for this compound was found in the search results. The following data is a representative estimate based on the structure.

Chemical Shift (δ) ppmAssignment
~90-94 (d, ¹JCF ≈ 170-180 Hz)C-3
~52-56 (d, ³JCF ≈ 3-5 Hz)C-5
~45-49 (d, ³JCF ≈ 3-5 Hz)C-2
~30-34 (d, ²JCF ≈ 20-25 Hz)C-4
IR (Infrared) Spectroscopy Data

A specification sheet for this compound indicates that the infrared spectrum conforms to its structure.[8] While a detailed peak list is not provided, the characteristic absorption bands for a secondary amine hydrochloride and a C-F bond are expected.

Wavenumber (cm⁻¹)IntensityAssignment
~2700-3000Strong, BroadN-H stretch (secondary ammonium (B1175870) salt)
~2400-2700Multiple Broad BandsN-H bend overtones and combination bands
~1570-1610MediumN-H bend
~1000-1150StrongC-F stretch
MS (Mass Spectrometry) Data

PubChem indicates the availability of a GC-MS spectrum for this compound.[1] The expected molecular ion peak for the free base would be at m/z 89.06.

m/zRelative Intensity (%)Assignment
89-[M]⁺ (free base)
--Further fragmentation pattern not available

Experimental Protocols

Detailed experimental protocols are crucial for the reproduction and verification of spectral data. The following are generalized procedures for obtaining NMR, IR, and MS spectra for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of the N-H protons are solvent-dependent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known internal standard (e.g., TMS or the residual solvent peak).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a common and convenient method for solid samples.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For a relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source are common.

  • Ionization:

    • Electron Ionization (EI) for GC-MS: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized. This is a softer ionization technique that often results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a small molecule like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Functional Groups Connectivity Stereochemistry NMR->NMR_Data IR_Data Functional Groups Present (N-H, C-F) IR->IR_Data MS_Data Molecular Weight Elemental Formula MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the solubility characteristics of (s)-3-Fluoropyrrolidine hydrochloride (CAS No. 136725-53-6), a fluorinated heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Understanding the solubility of this compound is critical for its application in drug discovery, process chemistry, and formulation development.

Compound Properties

This compound is a pyrrolidinium (B1226570) chloride salt present as a solid at room temperature. Its structure, featuring both a hydrophilic amine salt and a more hydrophobic fluorinated alkyl chain, results in a varied solubility profile.

PropertyValueReference
CAS Number 136725-53-6[1][2]
Molecular Formula C₄H₈FN · HCl[3]
Molecular Weight 125.57 g/mol [1][3]
Form Solid
Melting Point 183-187 °C[4]

Solubility Data

Quantitative, temperature-dependent solubility data for this compound is not extensively published in publicly available literature. However, based on its chemical structure as an amine hydrochloride, a general qualitative solubility profile can be inferred. The hydrochloride salt form generally imparts significant aqueous solubility.

The following table summarizes the expected and observed solubility characteristics.

SolventSolubility ClassificationRationale & Notes
Water SolubleAs a salt of an amine, it is expected to be soluble in water. Amine hydrochlorides are ionic and readily solvated by polar protic solvents.[5][6]
Methanol SolubleA polar protic solvent capable of hydrogen bonding. Its use as a solvent for optical activity measurements ([α]20/D +8°, c = 1% in methanol) confirms solubility.
Ethanol (B145695) Likely SolubleSimilar to methanol, ethanol is a polar protic solvent and is expected to solubilize the compound.
Dimethyl Sulfoxide (DMSO) Likely SolubleA polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds, including salts.
Diethyl Ether Insoluble / Sparingly SolubleA nonpolar solvent, generally poor at dissolving ionic salts like hydrochlorides.[5][6]
Toluene Insoluble / Sparingly SolubleA nonpolar aromatic solvent, not expected to effectively solvate the ionic compound.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound, based on the widely recognized shake-flask method.[7]

1. Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

2. Materials:

  • This compound

  • Solvent of interest (e.g., deionized water, methanol)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

3. Procedure:

  • Preparation: Set the shaker bath or incubator to the desired experimental temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.

  • Addition of Solid: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached, creating a saturated solution. A starting point could be adding 50-100 mg of the solid to 2 mL of the solvent.

  • Equilibration: Tightly cap the vial and place it in the constant temperature shaker. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Visual inspection should confirm that excess solid remains.

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the undissolved solid settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particulates. This step is critical to prevent artificially high concentration measurements.

  • Quantification:

    • Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

    • Prepare a standard calibration curve using solutions of known concentrations of this compound.

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

The determination of solubility follows a structured experimental workflow. The logical steps from preparation to final analysis are depicted in the diagram below. As a physical property, the concept of a biological "signaling pathway" is not applicable to solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess solid to solvent in vial equil Agitate at constant temperature (24-48h) prep1->equil prep2 Equilibrate solvent to temperature prep2->prep1 settle Let solids settle equil->settle sample Withdraw supernatant settle->sample filter Filter sample (0.22 µm) sample->filter quantify Dilute and quantify (e.g., HPLC) filter->quantify result Calculate Solubility (mg/mL or mol/L) quantify->result

Caption: Experimental workflow for the shake-flask method.

References

stability and storage of (s)-3-Fluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of (S)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its stability and purity throughout storage and handling is paramount to the quality and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details potential degradation pathways and outlines standardized experimental protocols for stability-indicating analytical methods and forced degradation studies, based on industry best practices and regulatory guidelines. While specific long-term stability data for this compound is not extensively published, this guide offers a robust framework for its handling, storage, and stability assessment.

Introduction

This compound is a chiral fluorinated pyrrolidine (B122466) derivative used in the development of novel therapeutics.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, the stability of such fluorinated compounds can be a critical concern. This guide aims to provide a thorough understanding of the factors affecting the stability of this compound and to offer detailed methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₉ClFN[3][4]
Molecular Weight 125.57 g/mol [3][4]
Appearance White to pale brown or pink/beige solid/powder[5]
Melting Point 183-187 °C[5]
Hygroscopicity Product is hygroscopic[5]
Optical Activity [α]20/D +8°, c = 1% in methanol

Stability and Storage

Recommended Storage Conditions

This compound is a hygroscopic solid that is stable under the recommended storage conditions.[5] To maintain its integrity, it is crucial to adhere to the storage guidelines summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationaleReference(s)
Temperature 4°C or 2-8°CTo minimize potential degradation over time.[3][6]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).To protect from moisture and atmospheric components due to its hygroscopic nature.[5]
Container Keep in a tightly sealed container.To prevent moisture ingress.[5]
Environment Store in a dry, well-ventilated place, away from moisture.To prevent deliquescence and potential hydrolysis.[3]
Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation mechanisms can be inferred based on its structure and general chemical principles of similar compounds. Forced degradation studies are essential to identify the actual degradation products.[7]

A potential, though unconfirmed, degradation pathway could involve the intramolecular cyclization to form a transient aziridinium (B1262131) ion, followed by nucleophilic attack. This is a known instability pathway for compounds containing a nucleophile and a leaving group in a suitable geometric arrangement.

A potential, yet unconfirmed, degradation pathway for (S)-3-Fluoropyrrolidine.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[7] The following flowchart outlines a typical workflow for a forced degradation study.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of (S)-3-Fluoropyrrolidine HCl stress Expose to Stress Conditions start->stress hydrolysis Acid/Base Hydrolysis stress->hydrolysis Hydrolytic oxidation Oxidation stress->oxidation Oxidative thermal Thermal Stress stress->thermal Thermal photolytic Photolytic Stress stress->photolytic Photolytic analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Degradation Identify Degradants Elucidate Pathways analysis->evaluation

Workflow for a forced degradation study.

A summary of suggested stress conditions for forced degradation studies is provided in Table 3. The extent of degradation should ideally be in the range of 5-20%.

Table 3: Suggested Stress Conditions for Forced Degradation Studies

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48 hours (solid and solution)
Photolytic ICH Q1B compliant photostability chamber (solid and solution)
Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.[8]

4.2.1. Example HPLC Method Parameters (to be developed and validated)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (to be determined by UV scan)

  • Injection Volume: 10 µL

4.2.2. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Long-Term Stability Study Protocol

Long-term stability studies are performed to establish the shelf-life of the compound under recommended storage conditions.

4.3.1. Study Design

  • Batches: At least one representative batch of this compound.

  • Container Closure System: The same as or simulating the actual storage container.

  • Storage Conditions: As recommended in Table 2 (e.g., 4°C).

  • Testing Frequency: Samples should be tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Tests: At each time point, samples should be analyzed for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.

Conclusion

While specific, publicly available quantitative stability data for this compound is limited, this guide provides a comprehensive framework for its proper storage, handling, and stability assessment based on its known physicochemical properties and established principles of pharmaceutical stability testing. Adherence to the recommended storage conditions is crucial to maintain the quality and purity of this important synthetic building block. The experimental protocols outlined herein provide a solid foundation for researchers and drug development professionals to conduct thorough stability evaluations and ensure the integrity of their materials.

References

A Comprehensive Technical Guide to the Safe Handling of (s)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for (s)-3-Fluoropyrrolidine hydrochloride (CAS RN: 136725-53-6), a fluorinated chiral pyrrolidine (B122466) building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and ferroelectrics.[1][2] Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a solid, typically appearing as a pink/beige powder.[3] It is a pyrrolidinium (B1226570) chloride salt with a fluorine substituent at the 3-position on the s-chiral carbon.[1][2] The compound is noted to be hygroscopic.[3][4]

PropertyValueSource
Molecular Formula C₄H₉ClFN[1][2][3][5][6]
Molecular Weight 125.57 g/mol [1][2][5][6][7]
Appearance Solid, Pink/Beige Powder[3]
Melting Point 183-187 °C[3][7][8]
Assay ≥97%[6][7]
Optical Activity [α]20/D +8°, c = 1% in methanol[7]
Solubility No data available for water or other solvents.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4][7][9]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure 3H335: May cause respiratory irritation

Signal Word: Warning[4][6][7]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[6][7]

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical goggles that are tested and approved under appropriate government standards such as EN166 (EU) or 29 CFR 1910.133 (US).[3][9]

  • Hand Protection: Handle with chemically resistant gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][9] A flame-retardant antistatic protective clothing is recommended.

  • Respiratory Protection: For operations that may generate dust, use a full-face particle respirator type N95 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[3][7]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to control exposure to dust and vapors.[3][9]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9]

Handling Procedures
  • Avoid inhalation, ingestion, and contact with skin and eyes.[3]

  • Avoid the formation of dust.[9]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Keep away from food and drink.[3]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep containers tightly closed.[9]

  • Due to its hygroscopic nature, handle and store under an inert gas such as nitrogen.[3][4][9]

  • Store locked up.[4][9]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

In the event of exposure, follow these first aid protocols and seek medical attention.

Exposure RouteFirst Aid Measures
Ingestion If swallowed, rinse mouth with water.[3] Call a POISON CENTER or doctor if you feel unwell.[3][9] Do NOT induce vomiting.[9]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][9] If not breathing, give artificial respiration.[9] Get medical advice/attention if you feel unwell.[3]
Skin Contact Wash off with plenty of soap and water.[4][9] If skin irritation occurs, get medical advice/attention.[3] Remove and wash contaminated clothing before reuse.[9]
Eye Contact Rinse cautiously with water for several minutes.[3][9] Remove contact lenses, if present and easy to do.[3][9] Continue rinsing for at least 15 minutes.[4][9] If eye irritation persists, get medical advice/attention.[3]

Accidental Release and Disposal

Spill Response
  • Ensure adequate ventilation and wear appropriate PPE.[9]

  • Avoid generating dust.[9]

  • Sweep up the spilled substance and shovel it into a suitable container for disposal.[9]

  • Avoid release to the environment.[3]

Waste Disposal
  • Dispose of contents and containers in accordance with local, state, or national legislation.[3]

  • Disposal is typically via incineration by an accredited disposal contractor.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[3]

  • Unsuitable Extinguishing Media: No limitations are given for this substance.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.[9]

  • Protective Equipment: Firefighters should wear complete protective clothing, including a self-contained breathing apparatus.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for handling and responding to incidents involving this compound.

G cluster_handling Safe Handling Workflow prep Preparation: - Risk Assessment - Ensure Engineering Controls - Don PPE handling Chemical Handling: - Work in fume hood - Avoid dust generation - Use appropriate tools prep->handling storage Storage: - Tightly sealed container - Under inert gas - Cool, dry, well-ventilated area handling->storage cleanup Post-Handling: - Decontaminate work area - Wash hands thoroughly handling->cleanup G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill (avoid dust generation) ppe->contain collect Collect spilled material with appropriate tools contain->collect dispose Place in a sealed container for proper disposal collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate

References

An In-depth Technical Guide on the Role of Fluorine in Pyrrolidine Ring Conformation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the profound influence of fluorine substitution on the conformational preferences of the pyrrolidine (B122466) ring. It explores the underlying stereoelectronic principles, the consequences for peptide and protein structure, and the experimental and computational methods used for analysis.

Introduction: The Pyrrolidine Ring and the Impact of Fluorination

The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone of numerous natural products, pharmaceuticals, and, most notably, the proteinogenic amino acid proline.[1][2][3] Proline's unique cyclic structure constrains the peptide backbone, making it a critical determinant of protein folding and stability.[1][4] The pyrrolidine ring is not planar and exists in dynamic equilibrium between two primary non-planar "puckered" conformations: Cγ-endo and Cγ-exo (Figure 1a).[4][5] In the endo pucker, the Cγ atom is displaced towards the plane of the prolyl carbonyl group, while in the exo pucker, it is displaced away from it.[5]

The strategic incorporation of fluorine, an element with a unique combination of high electronegativity, small van der Waals radius similar to hydrogen, and a strong C-F bond, has become a powerful tool in medicinal chemistry.[6] When introduced into the pyrrolidine ring, fluorine exerts significant stereoelectronic effects that can predictably control this puckering equilibrium.[1][7][8] This conformational control has far-reaching implications, influencing peptide bond isomerization, secondary structure, protein stability, and, ultimately, biological activity.[1][6][9]

The Stereoelectronic Basis of Conformational Control

The ability of fluorine to dictate the conformation of the pyrrolidine ring stems primarily from two key stereoelectronic interactions: the gauche effect and hyperconjugation.

  • The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (a 60° dihedral angle) to an adjacent electron-withdrawing group or a group with a lone pair, such as the ring nitrogen.[2][3][4] In fluorinated pyrrolidines, this preference is attributed to a combination of stabilizing hyperconjugative interactions and favorable electrostatic interactions, such as an attractive NH₂⁺∙∙∙Fδ⁻ interaction in the protonated state.[2]

  • Hyperconjugation: The conformational bias is strongly driven by stabilizing hyperconjugative interactions between the bonding orbitals of C-H bonds and the antibonding orbital (σ) of the highly polarized C-F bond (σC–H → σC–F).[1][10] For this orbital overlap to be maximal, the participating C-H and C-F bonds must be in an anti-periplanar (180°) arrangement.[10] The stereochemistry of the fluorine atom determines which ring pucker allows for this optimal anti-periplanar alignment, thereby stabilizing that specific conformation.[1][10]

Stereochemical Control of Pyrrolidine Ring Pucker

The specific pucker adopted by a fluorinated pyrrolidine ring is directly dependent on the stereochemistry at the carbon atom bearing the fluorine. The most studied examples are the 4-fluoroprolines.

  • (4R)-Fluoroproline (trans-FPro): In this diastereomer, the gauche effect and the need for anti-periplanar hyperconjugative alignment stabilize a Cγ-exo pucker.[1][11][12] This conformation places the fluorine atom on the opposite side of the ring relative to the carboxyl group.

  • (4S)-Fluoroproline (cis-FPro): Conversely, the (4S) stereochemistry leads to a strong preference for the Cγ-endo pucker.[1][11][12] Here, the fluorine atom is on the same side of the ring as the carboxyl group.

This stereospecific control is so pronounced that it effectively "locks" the pyrrolidine ring into a single dominant conformation, a feature that is highly valuable in rational drug design and protein engineering.[13] While monofluorination at the 4-position creates a strong conformational bias, vicinal difluorination, for example in (3S,4R)-3,4-difluoroproline, can mitigate this effect by introducing opposing stereoelectronic influences.[3][10][14]

The logical relationship between fluorine stereochemistry and its downstream structural consequences is illustrated in the diagram below.

G cluster_0 Fluorine Stereochemistry cluster_1 Stereoelectronic Effects cluster_2 Pyrrolidine Conformation cluster_3 Structural & Functional Consequences F4R (4R)-Fluorine (trans) Effects Gauche Effect & σC-H → σ*C-F Hyperconjugation F4R->Effects Exo Cγ-exo Pucker F4S (4S)-Fluorine (cis) F4S->Effects Endo Cγ-endo Pucker Effects->Exo Effects->Endo Peptide Altered Peptide Backbone (φ, ψ angles) Exo->Peptide Endo->Peptide Isomer Biased cis/trans Amide Isomerization Peptide->Isomer Activity Modulated Biological Activity Isomer->Activity G cluster_0 Overall Workflow cluster_1 Data Integration & Analysis start Fluorinated Pyrrolidine Synthesis nmr Solution-Phase Analysis (NMR Spectroscopy) - ³JHH, ³JFH Couplings - ¹⁹F-¹H HOESY start->nmr xray Solid-State Analysis (X-ray Crystallography) start->xray comp In Silico Analysis (Computational Chemistry) - PES Scans (DFT) - NBO Analysis start->comp analysis Correlate solution, solid-state, and theoretical data to determine dominant pucker and the underlying stereoelectronic effects. end_node Conformational Model & Structure-Activity Relationship (SAR)

References

The Electronic Influence of Fluorine in 3-Fluoropyrrolidine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the electronic effects of fluorine in the 3-fluoropyrrolidine (B48656) ring system, a privileged motif in medicinal chemistry. Through a comprehensive review of conformational analysis, stereoelectronic interactions, and physicochemical properties, this document elucidates how the unique attributes of fluorine can be harnessed to optimize drug candidates. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction: The Role of Fluorine in Drug Design

The substitution of hydrogen with fluorine in drug candidates can profoundly alter their pharmacological profiles.[1] Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule, influencing its conformation, pKa, metabolic stability, and binding affinity.[1][2][3] The pyrrolidine (B122466) ring is a common scaffold in numerous biologically active compounds, and its fluorination, particularly at the 3-position, offers a powerful tool for fine-tuning molecular properties.[4] This guide focuses on the nuanced electronic effects of fluorine in 3-fluoropyrrolidine, providing a foundational understanding for its application in drug discovery.

Conformational Analysis of 3-Fluoropyrrolidine

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations. The introduction of a fluorine atom at the 3-position significantly influences this equilibrium, primarily through stereoelectronic effects.[5][6]

The two primary puckering modes of the pyrrolidine ring are the Cγ-exo and Cγ-endo conformations. In 3-fluoropyrrolidine, the gauche effect plays a crucial role in stabilizing the Cγ-exo conformation.[5] This effect describes the tendency of a conformation with adjacent electron-withdrawing groups in a gauche relationship to be more stable.[7][8] In the case of 3-fluoropyrrolidine, the gauche interaction between the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring stabilizes the conformation where these two atoms are in proximity.[6]

Upon protonation, as in the 3-fluoropyrrolidinium cation, the preference for a single conformation becomes even more pronounced.[6][9] Quantum-chemical calculations and infrared spectroscopy have shown that the 3-fluoropyrrolidinium cation predominantly adopts a pseudo-axial C-F bond orientation.[9] This is attributed to a strong attractive electrostatic interaction, akin to a hydrogen bond, between the positively charged nitrogen and the partially negatively charged fluorine.[9]

The following diagram illustrates the conformational equilibrium in 3-fluoropyrrolidine.

Caption: Conformational equilibrium of 3-fluoropyrrolidine.

Quantitative Physicochemical Data

The introduction of fluorine significantly impacts the physicochemical properties of the pyrrolidine ring. A key parameter affected is the basicity of the nitrogen atom, quantified by its pKa value.

CompoundpKaMethodReference
Pyrrolidine11.27Potentiometric Titration[10]
3-Fluoropyrrolidine~9.5-10.0 (estimated)Computational[2][10]

The electron-withdrawing inductive effect of the fluorine atom reduces the electron density on the nitrogen, thereby decreasing its basicity and lowering the pKa compared to the parent pyrrolidine.[1][2] This modulation of pKa is a critical tool in drug design, as it can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-phase conformation of 3-fluoropyrrolidine.[5] Key experimental details are outlined below.

Objective: To determine the preferred conformation and the dynamics of the pyrrolidine ring in solution.

Methodology:

  • Sample Preparation: Dissolve a known concentration of 3-fluoropyrrolidine or its derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

    • Measure vicinal ³J(H,H) and ³J(F,H) coupling constants. These values are dependent on the dihedral angle and can be used to infer the ring pucker.

    • Conduct 1D ¹⁹F-{¹H} heteronuclear Overhauser effect (HOE) experiments to determine through-space proximities between fluorine and protons.[5]

  • Data Analysis:

    • Analyze the coupling constants using the Karplus equation to estimate dihedral angles.

    • Integrate the HOE data to estimate ¹⁹F-¹H internuclear distances.

    • Combine these data to build a model of the predominant solution-phase conformation.[5]

Solid-State Conformational Analysis by X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.

Objective: To determine the precise three-dimensional structure of 3-fluoropyrrolidine or its derivatives in a crystalline form.

Methodology:

  • Crystal Growth: Grow single crystals of the compound of interest suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map.

    • Build and refine the molecular model against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.

The following diagram outlines the general workflow for conformational analysis.

G Workflow for Conformational Analysis cluster_solution Solution Phase cluster_solid Solid State cluster_computational In Silico nmr_exp NMR Spectroscopy (¹H, ¹⁹F, 2D NMR, HOE) coupling Coupling Constant Analysis (³JHH, ³JFH) nmr_exp->coupling noe NOE Analysis nmr_exp->noe solution_conf Solution Conformation coupling->solution_conf noe->solution_conf xray_exp X-ray Crystallography diffraction Diffraction Data Collection xray_exp->diffraction refinement Structure Solution & Refinement diffraction->refinement solid_conf Solid-State Conformation refinement->solid_conf comp_chem Computational Chemistry (DFT, Ab Initio) energy_min Energy Minimization comp_chem->energy_min conf_pop Conformational Population Analysis energy_min->conf_pop comp_conf Predicted Conformations conf_pop->comp_conf

Caption: General workflow for conformational analysis.

Impact on Drug Development

The electronic effects of fluorine in 3-fluoropyrrolidine provide several advantages in drug design:

  • Modulation of Basicity: As discussed, fluorination lowers the pKa of the pyrrolidine nitrogen. This can improve oral bioavailability by increasing the fraction of the neutral, membrane-permeable species at physiological pH.[1]

  • Conformational Restriction: The preference for a specific ring pucker can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[2]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.[1]

  • Novel Interactions: The polarized C-F bond can participate in favorable interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity.

Synthesis of 3-Fluoropyrrolidine

Several synthetic routes to 3-fluoropyrrolidine have been reported. One common approach involves the fluorination of a suitable precursor, such as 3-hydroxypyrrolidine, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). Another strategy is the iodocyclization of allylic fluorides.[12] The choice of synthetic route often depends on the desired stereochemistry and the scale of the synthesis.

The following is a representative, generalized protocol for the synthesis of N-Boc-3-fluoropyrrolidine from N-Boc-3-hydroxypyrrolidine.

Objective: To synthesize N-Boc-3-fluoropyrrolidine.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add DAST to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-fluoropyrrolidine.

  • The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to afford 3-fluoropyrrolidine.

The diagram below illustrates a generalized synthetic pathway.

G Generalized Synthesis of 3-Fluoropyrrolidine start N-Boc-3-hydroxypyrrolidine step1 Fluorination (e.g., DAST, DCM, -78 °C to rt) start->step1 intermediate N-Boc-3-fluoropyrrolidine step1->intermediate step2 Deprotection (e.g., TFA or HCl) intermediate->step2 product 3-Fluoropyrrolidine step2->product

Caption: Generalized synthetic pathway to 3-fluoropyrrolidine.

Conclusion

The electronic effects of fluorine in 3-fluoropyrrolidine are a powerful asset in the medicinal chemist's toolbox. By understanding and leveraging the conformational constraints imposed by the gauche effect and the inductive effects on basicity, researchers can rationally design drug candidates with improved physicochemical and pharmacological properties. This guide has provided a comprehensive overview of these principles, supported by quantitative data and detailed experimental protocols, to facilitate the continued successful application of 3-fluoropyrrolidine in drug discovery and development.

References

An In-depth Technical Guide to the Stereochemistry of (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated pyrrolidine (B122466) derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique stereochemical and electronic properties make it a valuable building block for the synthesis of a wide range of biologically active molecules, most notably as a key component in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and key applications of this compound, including detailed experimental protocols, tabulated physicochemical and spectroscopic data, and visualizations of relevant biological pathways and synthetic workflows.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid. The introduction of the fluorine atom at the C-3 position of the pyrrolidine ring significantly influences the molecule's conformation, basicity, and metabolic stability, which are critical factors in drug design.

Physicochemical Data
PropertyValueReference
CAS Number 136725-53-6[1][2][3][4][5]
Molecular Formula C₄H₈FN · HCl[1][2][3][4][5]
Molecular Weight 125.57 g/mol [1][2][3][4][5]
Melting Point 183-187 °C[3][5]
Optical Rotation [α]²⁰/D +8.0° (c = 1 in methanol)[3][5]
Appearance Solid[3][5]
Purity ≥97%[2][5]
Spectroscopic Data

While specific spectra are best obtained experimentally, the following provides an overview of expected spectroscopic characteristics.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit characteristic signals for the pyrrolidine ring protons. The proton at the fluorine-bearing carbon (H-3) is expected to show a large coupling constant with the fluorine atom.

1.2.2. ¹³C NMR Spectroscopy

In the carbon-13 NMR spectrum, the carbon atom bonded to fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds.

1.2.3. Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the free base (C₄H₈FN) and fragmentation patterns characteristic of the pyrrolidine ring.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. A common and effective strategy involves the stereospecific fluorination of a chiral precursor, typically derived from the chiral pool. A representative synthetic workflow is outlined below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Fluorination (Walden Inversion) cluster_2 Step 3: Deprotection Start (R)-3-Hydroxypyrrolidine Protected (R)-N-Boc-3-hydroxypyrrolidine Start->Protected Base, Solvent Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Boc->Protected Fluorinated (S)-N-Boc-3-fluoropyrrolidine Protected->Fluorinated Anhydrous Solvent, Low Temp. Fluorinating_Agent DAST or other fluorinating agent Fluorinating_Agent->Fluorinated Final_Product This compound Fluorinated->Final_Product Acid HCl in Dioxane or other solvent Acid->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations.

Step 1: Protection of (R)-3-Hydroxypyrrolidine

  • To a solution of (R)-3-Hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield (R)-N-Boc-3-hydroxypyrrolidine.

Step 2: Fluorination with Walden Inversion

  • Dissolve (R)-N-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the same solvent.[6]

  • Stir the reaction at low temperature and then allow it to slowly warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, wash the combined organic layers, dry, and concentrate to afford crude (S)-N-Boc-3-fluoropyrrolidine. Purify by column chromatography if necessary.

Step 3: Deprotection to Yield this compound

  • Dissolve the (S)-N-Boc-3-fluoropyrrolidine in a suitable solvent (e.g., dioxane or ethyl acetate).[7][8][9][10][11]

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir the mixture at room temperature.[7][8][9][10][11]

  • Monitor the reaction for the removal of the Boc protecting group.

  • Upon completion, the product, this compound, will often precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block for the synthesis of DPP-IV inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism of action is a well-established therapeutic strategy for type 2 diabetes. The (S)-enantiomer of 3-fluoropyrrolidine (B48656) has been shown to be crucial for potent DPP-IV inhibition in many inhibitor scaffolds.

G Food Food Intake GLP1_GIP GLP-1 and GIP Release (Intestine) Food->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-IV GLP1_GIP->DPP4 Degradation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive Inactive GLP-1 and GIP DPP4->Inactive Inhibitor (S)-3-Fluoropyrrolidine-based DPP-IV Inhibitor Inhibitor->DPP4

Caption: DPP-IV inhibition signaling pathway.

Experimental Protocol: Synthesis of a DPP-IV Inhibitor Analog

The following is a representative protocol for the synthesis of a DPP-IV inhibitor utilizing this compound. This procedure is based on the well-documented synthesis of Vildagliptin, a commercially available DPP-IV inhibitor.[12][13][14][15][16]

  • N-Acylation of (S)-3-Fluoropyrrolidine:

    • This compound is neutralized to the free base.

    • The free base is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) in an aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane) to yield (S)-1-(chloroacetyl)-3-fluoropyrrolidine.[12][13][14]

  • Nucleophilic Substitution:

    • The resulting chloroacetylated intermediate is then reacted with 3-amino-1-adamantanol in a suitable solvent (e.g., acetonitrile (B52724) or DMF) with a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution of the chloride.[12][13][14]

    • The reaction mixture is typically heated to drive the reaction to completion.

  • Purification:

    • The final product is isolated through standard work-up procedures, which may include extraction, washing, and crystallization or chromatographic purification to yield the desired DPP-IV inhibitor.

Other Applications

Beyond its prominent role in diabetes drug discovery, this compound and its derivatives are also being explored in other areas:

  • Antitrypanosomal Agents: Derivatives have shown potential as selective inhibitors for parasitic agents like Trypanosoma brucei and Trypanosoma cruzi.[5]

  • Materials Science: The chiral pyrrolidine scaffold has been used as a ligand in the formation of metal complexes, such as cadmium-based perovskite ferroelectrics, which exhibit enhanced thermal stability.[4][17]

Conclusion

This compound is a stereochemically defined and synthetically versatile building block with significant implications for drug discovery and materials science. Its incorporation into molecular scaffolds, particularly as a key element of DPP-IV inhibitors, highlights the importance of stereospecific fluorination in modulating biological activity. The synthetic routes and experimental protocols provided in this guide offer a practical framework for researchers and scientists working with this important chiral intermediate. Further exploration of its utility in diverse chemical contexts is likely to yield novel compounds with valuable therapeutic and material properties.

References

Commercial Availability and Synthetic Insights of (s)-3-Fluoropyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (s)-3-Fluoropyrrolidine hydrochloride stands as a critical building block. Its unique structural features make it a valuable component in the synthesis of novel therapeutics. This in-depth guide provides a comprehensive overview of its commercial availability, key chemical properties, and insights into its synthetic applications.

Commercial Sourcing

This compound is readily available from a variety of prominent chemical suppliers. The purity of the commercially available compound is typically high, often around 97%. Pricing and available quantities vary by supplier, and it is advisable to request quotes for bulk orders.

A summary of key suppliers and their offerings is presented below:

SupplierPurityAvailable QuantitiesPrice (USD)
Thermo Fisher Scientific (Alfa Aesar) 97%250 mg$96.21[1]
1 g$317.75[1]
5 g$1,242.78[1]
Sigma-Aldrich (Merck) 97%1 g~$100.50 - $134.00
Santa Cruz Biotechnology --Inquire
ChemScene ≥97%-Inquire[2]
Ossila >97%-Inquire[3]
Tokyo Chemical Industry (TCI) --Inquire[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Key Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValue
CAS Number 136725-53-6
Molecular Formula C₄H₈FN·HCl
Molecular Weight 125.57 g/mol [3]
Melting Point 183-187 °C
Appearance Solid
Optical Activity [α]20/D +8°, c = 1% in methanol

Procurement Workflow for Research Chemicals

The acquisition of specialized chemical reagents like this compound follows a structured process within a research and development environment. The following diagram illustrates a typical procurement workflow.

G A Identify Need for (s)-3-Fluoropyrrolidine HCl B Search Chemical Supplier Databases & Catalogs A->B C Compare Purity, Quantity, and Price B->C D Select Supplier & Request Quote (for bulk orders) C->D E Generate Purchase Order D->E F Supplier Processing & Shipping E->F G Receive & Log Chemical (Verify with COA) F->G H Store Appropriately (e.g., 2-8°C) G->H I Ready for Laboratory Use H->I

Figure 1: A typical procurement workflow for acquiring a research chemical.

Experimental Applications and Synthetic Protocols

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of enzyme inhibitors and other biologically active molecules. Its incorporation can significantly impact the potency, selectivity, and pharmacokinetic properties of a compound.

Key Applications:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The fluoropyrrolidine moiety is a common feature in potent and selective DPP-IV inhibitors, which are a class of drugs used to treat type 2 diabetes.[5]

  • Aurora Kinase Inhibitors: This compound has been utilized in the synthesis of inhibitors for Aurora kinases, which are key regulators of cell division and are targets in cancer therapy.

  • Antitrypanosomal Agents: Research has shown its use in developing novel agents against parasitic diseases like Human African Trypanosomiasis.

General Synthetic Protocol for Amide Coupling:

The following is a generalized procedure for the coupling of this compound with a carboxylic acid, a common reaction in drug discovery.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid in the chosen anhydrous solvent, add the coupling agent and the organic base.

  • Stir the mixture at room temperature for a predetermined time to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Continue stirring at room temperature or gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product using column chromatography or recrystallization to obtain the desired amide.

Note: This is a generalized protocol. Reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for each specific substrate.

Synthesis of Fluorinated Pyrrolidines:

The synthesis of fluorinated pyrrolidines often involves the fluorination of a suitable precursor. One common strategy is the fluorination of a hydroxyl group using a fluorinating agent like diethylaminosulfur trifluoride (DAST). A recently patented process describes the preparation of (3R)-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine, highlighting an industrially scalable route. While the specific details are proprietary, the general approach underscores the importance of chiral starting materials for obtaining the desired stereoisomer.

References

An In-depth Technical Guide to (s)-3-Fluoropyrrolidine Hydrochloride: Synthesis, Applications, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(s)-3-Fluoropyrrolidine (B138343) hydrochloride is a chiral building block of significant interest in medicinal chemistry. Its incorporation into molecular scaffolds can profoundly influence the pharmacological properties of a compound, including metabolic stability, membrane permeability, and binding affinity for biological targets. This technical guide provides a comprehensive overview of its synthesis, key applications in drug discovery, and the underlying biological mechanisms of its derivatives.

Physicochemical Properties

(s)-3-Fluoropyrrolidine hydrochloride is a white to pale brown crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₉ClFN[1][2]
Molecular Weight 125.57 g/mol [1][2]
CAS Number 136725-53-6[2]
Melting Point 183-187 °C[2][3]
Optical Activity [α]20/D +8°, c = 1% in methanol[2][4]
Appearance Solid[2][4]

Synthesis of this compound

The synthesis of this compound is typically achieved from the commercially available and relatively inexpensive starting material, (S)-3-hydroxypyrrolidine. The key transformation involves the fluorination of the hydroxyl group, followed by deprotection and salt formation. While a variety of fluorinating agents can be employed, diethylaminosulfur trifluoride (DAST) is a common choice for this conversion. A general synthetic workflow is outlined below.

G cluster_0 Protection cluster_1 Fluorination cluster_2 Deprotection & Salt Formation S-3-hydroxypyrrolidine S-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine S-3-hydroxypyrrolidine->N-Boc-(S)-3-hydroxypyrrolidine Boc₂O, Et₃N, DCM N-Boc-(S)-3-fluoropyrrolidine N-Boc-(S)-3-fluoropyrrolidine N-Boc-(S)-3-hydroxypyrrolidine->N-Boc-(S)-3-fluoropyrrolidine DAST, DCM, -78 °C to rt s-3-Fluoropyrrolidine s-3-Fluoropyrrolidine N-Boc-(S)-3-fluoropyrrolidine->s-3-Fluoropyrrolidine HCl in Dioxane s-3-Fluoropyrrolidine_HCl (s)-3-Fluoropyrrolidine Hydrochloride s-3-Fluoropyrrolidine->s-3-Fluoropyrrolidine_HCl

General Synthetic Workflow for this compound.
Detailed Experimental Protocol:

A representative, detailed experimental protocol for the synthesis of this compound is provided below, based on established chemical principles.

Step 1: N-Boc Protection of (S)-3-hydroxypyrrolidine To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.2 eq). Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Fluorination To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere is added diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude N-Boc-(S)-3-fluoropyrrolidine, which can be purified by column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation N-Boc-(S)-3-fluoropyrrolidine (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (B91453) (e.g., 4 M). The mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound as a solid.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of a variety of potent and selective inhibitors for several important drug targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of (s)-3-fluoropyrrolidine have been successfully developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[5] Inhibition of DPP-IV increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, making it a valuable therapeutic target for type 2 diabetes.

Experimental Protocol for DPP-IV Inhibition Assay: A common method for assessing DPP-IV inhibition is a fluorometric assay.

  • Reagents: Recombinant human DPP-IV enzyme, a fluorogenic substrate such as Gly-Pro-AMC (7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl), and the test compound (dissolved in DMSO and diluted in assay buffer).

  • Procedure: The test compound is pre-incubated with the DPP-IV enzyme in a 96-well plate for a specified time (e.g., 15 minutes) at room temperature. The fluorogenic substrate is then added to initiate the enzymatic reaction. The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor. IC₅₀ values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.

G GLP-1_GIP Incretins (GLP-1, GIP) DPP-IV DPP-IV GLP-1_GIP->DPP-IV Degradation Pancreas Pancreas GLP-1_GIP->Pancreas Stimulation Inactive_Metabolites Inactive Metabolites DPP-IV->Inactive_Metabolites S-3-FP_Derivative (s)-3-Fluoropyrrolidine Derivative S-3-FP_Derivative->DPP-IV Inhibition Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Release ↓ Glucagon Release Pancreas->Glucagon_Release Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Release->Glucose_Homeostasis

Signaling Pathway of DPP-IV Inhibition.
Antitrypanosomal Agents

This compound has been utilized in the synthesis of N-ethylurea pyrazole (B372694) derivatives that exhibit potent and selective inhibitory activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas disease, respectively.[6][7]

Experimental Protocol for Trypanosoma brucei Inhibition Assay:

  • Cell Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum.

  • Assay Procedure: The parasites are seeded into 96-well plates. The test compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. The plates are incubated for a defined period (e.g., 72 hours) under appropriate conditions (e.g., 37 °C, 5% CO₂).

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is reduced by viable cells to the fluorescent resorufin. The fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition of parasite growth is calculated relative to untreated control wells. IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.

G S-3-FP_Derivative (s)-3-Fluoropyrrolidine Pyrazole Derivative Trypanosoma_brucei_cruzi Trypanosoma brucei/cruzi S-3-FP_Derivative->Trypanosoma_brucei_cruzi Essential_Enzymes Essential Parasite Enzymes/Pathways S-3-FP_Derivative->Essential_Enzymes Inhibition Trypanosoma_brucei_cruzi->Essential_Enzymes Targets Parasite_Growth_Replication Parasite Growth & Replication Essential_Enzymes->Parasite_Growth_Replication Supports Parasite_Death Parasite Death Essential_Enzymes->Parasite_Death Leads to

Mechanism of Action for Antitrypanosomal Agents.
Tyrosine Kinase Inhibitors

The (s)-3-fluoropyrrolidine scaffold has been incorporated into pyrazolopyridazine derivatives that act as inhibitors of tyrosine kinases.[2] Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for cancer therapy.

Experimental Protocol for Tyrosine Kinase Inhibition Assay:

  • Reagents: Recombinant tyrosine kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compound.

  • Assay Format: A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Procedure: The test compound is incubated with the tyrosine kinase in a 96- or 384-well plate. The kinase reaction is initiated by the addition of the substrate and ATP. After a set incubation period, a detection reagent is added that lyses the cells (if a cell-based assay) and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percentage of kinase inhibition is calculated by comparing the signal from wells with the test compound to control wells. IC₅₀ values are determined from the dose-response curve.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates ADP ADP RTK->ADP Substrate_Protein Substrate Protein RTK->Substrate_Protein Phosphorylates ATP ATP ATP->RTK Phosphate Donor Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival S-3-FP_Derivative (s)-3-Fluoropyrrolidine Derivative S-3-FP_Derivative->RTK Inhibition

Tyrosine Kinase Inhibition Signaling Pathway.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its unique stereochemical and electronic properties make it an attractive component for the design of potent and selective modulators of various biological targets. The synthetic routes to this compound are well-established, and its utility has been demonstrated in the development of promising inhibitors for DPP-IV, parasitic enzymes, and tyrosine kinases. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.

References

Methodological & Application

synthesis of APIs using (s)-3-Fluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action

While the exact mechanism of many antitrypanosomal agents is still under investigation, some urea-based compounds are proposed to interfere with essential cellular processes in the parasite, such as protein synthesis. One potential pathway involves the inhibition of translation initiation through the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).

Trypanosome_MoA Inhibitor (s)-3-Fluoropyrrolidine-based Urea Derivative eIF2_Kinase eIF2 Kinase Inhibitor->eIF2_Kinase Activation (?) eIF2a_P Phosphorylated eIF2α eIF2_Kinase->eIF2a_P Phosphorylation eIF2a eIF2α eIF2a->eIF2a_P Translation Protein Synthesis (Translation Initiation) eIF2a_P->Translation Inhibition Growth Parasite Growth and Proliferation Translation->Growth Required for

Caption: Proposed mechanism of a urea-based antitrypanosomal agent.

(s)-3-Fluoropyrrolidine hydrochloride serves as a critical and versatile building block in the synthesis of diverse and potent APIs. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of [1]novel DPP-IV inhibitors, tyrosine kinase inhibitors, and antitrypanosomal agents. The strategic incorporation of the fluoropyrrolidine moiety offers a promising avenue for the development of next-generation therapeutics with improved pharmacological properties. Researchers are encouraged to adapt and optimize these methodologies for their specific molecular targets.

References

Application Notes and Protocols for Reactions with (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of key therapeutic candidates using (S)-3-Fluoropyrrolidine hydrochloride. The protocols are based on established synthetic transformations and are intended to guide researchers in the development of novel therapeutics.

Introduction

This compound is a valuable chiral building block in medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This document outlines detailed protocols for its use in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, antitrypanosomal agents, and Aurora Kinase inhibitors.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the protocols detailed below.

Target Compound ClassReaction TypeKey ReagentsSolventTypical Yield (%)
DPP-IV InhibitorAmide CouplingBoc-protected amino acid, HATU, DIPEADichloromethane (DCM)85-95%
Antitrypanosomal AgentNucleophilic Aromatic Substitution2-chloro-5-nitro-benzothiazole, K₂CO₃Dimethylformamide (DMF)70-85%
Aurora Kinase InhibitorNucleophilic Substitution2,4-dichloro-5-nitropyrimidine, Et₃NAcetonitrile (MeCN)65-80%

Experimental Protocols

Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Intermediate

This protocol describes the coupling of this compound with a protected amino acid, a key step in the synthesis of many DPP-IV inhibitors.

Workflow for DPP-IV Inhibitor Intermediate Synthesis

dpp_iv_workflow reagents Reagents: (S)-3-Fluoropyrrolidine HCl Boc-Cyclohexylglycine HATU, DIPEA reaction Amide Coupling Reaction (DCM, rt, 12h) reagents->reaction Add to reaction vessel workup Aqueous Work-up (1M HCl, sat. NaHCO₃, brine) reaction->workup Quench and extract purification Purification (Silica Gel Chromatography) workup->purification Isolate crude product product Boc-protected DPP-IV Inhibitor Intermediate purification->product Obtain pure product antitrypanosomal_workflow start_material 2-Aryl-5-aminobenzothiazole activation Phosgene equivalent (e.g., triphosgene) in THF start_material->activation Activation isocyanate_formation Isocyanate Intermediate activation->isocyanate_formation Forms coupling Add (S)-3-Fluoropyrrolidine and Et3N in THF isocyanate_formation->coupling Reacts with product Urea Derivative (Antitrypanosomal Agent) coupling->product Yields purification Purification (Crystallization or Chromatography) product->purification Purify aurora_kinase_workflow reactants Reactants: 2,4-Dichloropyrimidine (S)-3-Fluoropyrrolidine HCl Et3N snar_reaction Nucleophilic Aromatic Substitution (MeCN, 80°C, 6h) reactants->snar_reaction Combine and heat workup Solvent Evaporation and Aqueous Work-up snar_reaction->workup Cool and process purification Purification (Silica Gel Chromatography) workup->purification Isolate crude product product Substituted Pyrimidine Scaffold purification->product Obtain pure scaffold dpp_iv_pathway food Food Intake glp1 GLP-1 Release (from L-cells) food->glp1 dpp4 DPP-IV Enzyme glp1->dpp4 is inactivated by pancreas Pancreatic Islets glp1->pancreas stimulates inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 dpp4_inhibitor (S)-3-Fluoropyrrolidine-based DPP-IV Inhibitor dpp4_inhibitor->dpp4 inhibits insulin Increased Insulin Secretion pancreas->insulin glucagon Decreased Glucagon Secretion pancreas->glucagon glucose_control Improved Glucose Homeostasis insulin->glucose_control glucagon->glucose_control antitrypanosomal_moa drug (S)-3-Fluoropyrrolidine-based Antitrypanosomal Agent parasite Trypanosoma brucei drug->parasite enters target Parasite-specific Enzyme/Protein (e.g., Kinase, Protease) drug->target inhibits parasite->target contains pathway_inhibition Inhibition of Essential Biochemical Pathway target->pathway_inhibition is essential for cell_cycle_arrest Cell Cycle Arrest pathway_inhibition->cell_cycle_arrest leads to apoptosis Apoptosis/Parasite Death cell_cycle_arrest->apoptosis results in aurora_kinase_pathway g2_phase G2 Phase aurora_a Aurora Kinase A g2_phase->aurora_a activates plk1 PLK1 aurora_a->plk1 activates cdc25 Cdc25 aurora_a->cdc25 activates spindle_assembly Spindle Assembly aurora_a->spindle_assembly regulates aurora_inhibitor (S)-3-Fluoropyrrolidine-based Aurora Kinase Inhibitor aurora_inhibitor->aurora_a inhibits mitotic_arrest Mitotic Arrest aurora_inhibitor->mitotic_arrest leads to cdk1 Cdk1/Cyclin B plk1->cdk1 activates cdc25->cdk1 activates mitotic_entry Mitotic Entry cdk1->mitotic_entry mitotic_entry->spindle_assembly

References

Application Notes and Protocols: The Role of (s)-3-Fluoropyrrolidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(s)-3-Fluoropyrrolidine (B138343) hydrochloride has emerged as a valuable chiral building block in medicinal chemistry, offering a unique combination of structural rigidity, polarity, and the advantageous properties of fluorine substitution. Its incorporation into drug candidates can significantly influence their metabolic stability, membrane permeability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of (s)-3-fluoropyrrolidine hydrochloride in the development of therapeutic agents, with a focus on inhibitors of Dipeptidyl Peptidase IV (DPP-IV), anti-trypanosomal agents, and tyrosine kinase inhibitors.

Introduction to this compound

This compound is a chiral pyrrolidine (B122466) ring system with a fluorine atom at the 3-position. The presence of fluorine, the most electronegative element, can profoundly impact the physicochemical properties of a molecule. Strategic incorporation of fluorine can block metabolic pathways, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability. The pyrrolidine scaffold itself is a prevalent motif in numerous biologically active compounds. The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in various synthetic transformations.

Key Applications in Drug Discovery

The versatility of this compound has been demonstrated in the development of inhibitors for several key therapeutic targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a well-established therapeutic strategy for type 2 diabetes. The (s)-3-fluoropyrrolidine moiety has been successfully incorporated into DPP-IV inhibitors to enhance their potency and selectivity.[1]

Anti-Trypanosomal Agents

Human African Trypanosomiasis (sleeping sickness) and Chagas disease, caused by protozoan parasites of the Trypanosoma genus, are devastating neglected tropical diseases. There is an urgent need for new, effective, and safe treatments. This compound has been utilized as a scaffold in the synthesis of novel compounds with significant activity against Trypanosoma brucei and Trypanosoma cruzi.[2]

Tyrosine Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for oncology drug discovery. The (s)-3-fluoropyrrolidine scaffold has been employed in the design of potent and selective tyrosine kinase inhibitors. For instance, a pyrazolopyridazine derivative incorporating this moiety has shown significant inhibitory activity against a tyrosine-regulated kinase.[3][4]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various compounds synthesized using this compound against their respective targets.

Table 1: DPP-IV Inhibitory Activity of Prolyl-fluoropyrrolidine Derivatives [1]

CompoundStructureIC50 (µM)
9 Aryl substituted piperazine (B1678402) with acetamide (B32628) linker0.83
10 Aryl substituted piperazine with acetamide linker0.43

Table 2: Anti-Trypanosomal Activity of (s)-3-Fluoropyrrolidine Derivatives

Compound ClassTarget OrganismActivity MetricValueReference
N-ethylurea pyrazole (B372694) derivativesTrypanosoma brucei, Trypanosoma cruzi-Selective inhibitors
Urea derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazoleTrypanosoma brucei-Potent antitrypanosomal agents

Table 3: Tyrosine Kinase Inhibitory Activity

Compound ClassTargetActivity MetricValueReference
Pyrazolopyridazine derivativeTyrosine regulated kinasepIC506.73[3][4]

Experimental Protocols

General Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor using this compound

This protocol describes a general procedure for the coupling of this compound with a protected amino acid, a key step in the synthesis of many DPP-IV inhibitors.

Materials:

  • This compound

  • Boc-protected amino acid (e.g., Boc-L-proline)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • To a solution of the Boc-protected amino acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) to yield the final inhibitor or an intermediate for further elaboration.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of compounds against DPP-IV.[5][6][7]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add 50 µL of the assay buffer to the blank wells.

  • To the control and test wells, add 40 µL of the assay buffer.

  • Add 10 µL of the test compound dilutions or positive control to the respective wells.

  • Add 10 µL of the DPP-IV enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Anti-Trypanosomal Activity Assay (Alamar Blue Assay)

This protocol describes a widely used method to determine the viability of Trypanosoma parasites after treatment with test compounds.[8][9]

Materials:

  • Trypanosoma brucei bloodstream forms

  • Complete HMI-9 medium

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Pentamidine)

  • Alamar Blue reagent (Resazurin)

  • 96-well microplate

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Culture Trypanosoma brucei in complete HMI-9 medium to the mid-log phase.

  • Adjust the parasite density to 2 x 10^4 parasites/mL.

  • Prepare serial dilutions of the test compounds and positive control in the culture medium.

  • In a 96-well plate, add 100 µL of the parasite suspension to each well.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (blank).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Add 20 µL of Alamar Blue reagent to each well.

  • Incubate the plate for an additional 24 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values.

In Vitro Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the activity of tyrosine kinases and the inhibitory potential of test compounds.[10][11][12][13]

Materials:

  • Recombinant tyrosine kinase

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the kinase reaction buffer.

  • In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, and test compound/control.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Visualizations

DPP-IV Inhibition Signaling Pathway

DPP_IV_Inhibition cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Bloodstream cluster_3 Pancreatic Beta-cells Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV Degradation Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Stimulation Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 DPP-IV_Inhibitor (s)-3-Fluoropyrrolidine derivative DPP-IV_Inhibitor->DPP-IV Inhibition Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake

Caption: DPP-IV inhibition by (s)-3-fluoropyrrolidine derivatives enhances GLP-1 activity.

General Experimental Workflow for Inhibitor Synthesis and Evaluation

Workflow Start Chemical_Synthesis Chemical Synthesis Start->Chemical_Synthesis Purification Purification & Characterization Chemical_Synthesis->Purification Biological_Screening In Vitro Biological Screening Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End SAR_Analysis->End Lead_Optimization->Chemical_Synthesis Iterative Design

Caption: Iterative workflow for the development of inhibitors using (s)-3-fluoropyrrolidine.

Logical Relationship in Tyrosine Kinase Inhibition

Tyrosine_Kinase_Inhibition Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activation ADP ADP Receptor_Tyrosine_Kinase->ADP Phosphorylated_Substrate Phosphorylated_Substrate Receptor_Tyrosine_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Inhibitor (s)-3-Fluoropyrrolidine derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Mechanism of action of (s)-3-fluoropyrrolidine-based tyrosine kinase inhibitors.

References

Application Notes and Protocols: (s)-3-Fluoropyrrolidine Hydrochloride in Ferroelectric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Fluoropyrrolidine hydrochloride has emerged as a critical building block in the development of advanced ferroelectric materials, particularly in the synthesis of chiral organic-inorganic perovskites. Its incorporation into the crystal lattice of these materials has been demonstrated to significantly enhance their ferroelectric properties, most notably by increasing the Curie temperature (Tc) to above room temperature. This application note details the use of this compound in the synthesis of novel ferroelectric materials, provides a summary of their key performance data, and outlines generalized experimental protocols for their preparation and characterization.

The primary strategy involves the substitution of hydrogen with fluorine in the pyrrolidinium (B1226570) cation. This H/F substitution introduces chirality and increases the rotational barrier of the organic cation within the perovskite structure, leading to a significant elevation of the phase transition temperature from the ferroelectric to the paraelectric state.[1][2][3][4] This enhancement is crucial for the practical application of these materials in devices such as non-volatile memory, sensors, and capacitors, which require stable ferroelectric properties at and above ambient temperatures.

Data Presentation

The use of this compound as a ligand in metal-halide perovskites leads to a notable improvement in their ferroelectric characteristics. The following table summarizes the quantitative data for two prominent examples, showcasing the effect of H/F substitution.

CompoundMetal CenterCurie Temperature (Tc) (K)Remnant Polarization (Pr) (μC/cm²)Coercive Field (Ec) (kV/cm)
(pyrrolidinium)CdCl₃ (unsubstituted)Cd2403.6N/A
(S)-3-F-(pyrrolidinium)CdCl₃ Cd 303 ~5.7 N/A
(pyrrolidinium)MnCl₃ (unsubstituted)Mn295N/AN/A
(S)-3-(fluoropyrrolidinium)MnCl₃ Mn 333 N/A N/A

N/A: Data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The logical relationship between the incorporation of this compound and the resulting ferroelectric properties can be visualized as a signaling pathway. The introduction of the fluorinated chiral cation into the perovskite lattice directly influences the material's crystal symmetry and molecular dynamics, leading to enhanced ferroelectricity.

G cluster_0 Molecular Design Strategy cluster_1 Material Synthesis cluster_2 Material Properties cluster_3 Enhanced Ferroelectric Performance SFP_HCl (s)-3-Fluoropyrrolidine hydrochloride Synthesis Solution-based Crystal Growth SFP_HCl->Synthesis MetalHalide Metal Halide (e.g., CdCl₂, MnCl₂) MetalHalide->Synthesis Perovskite Chiral Perovskite Ferroelectric ((S)-3-F-pyrrolidinium)MX₃ Synthesis->Perovskite IncreasedBarrier Increased Rotational Barrier of Cation Perovskite->IncreasedBarrier SymmetryBreaking Induction of Homochirality Perovskite->SymmetryBreaking HighTc Elevated Curie Temperature (Tc) IncreasedBarrier->HighTc SymmetryBreaking->HighTc HighPr Increased Remnant Polarization (Pr) SymmetryBreaking->HighPr

Caption: Molecular design pathway for high-Tc ferroelectrics.

An overview of the experimental workflow for the synthesis and characterization of these ferroelectric materials is presented below.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Analysis Start Start: Precursor Materials ((s)-3-Fluoropyrrolidine HCl, Metal Halide) Dissolution Dissolution in Solvent Start->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystal Formation Evaporation->Crystals DSC Differential Scanning Calorimetry (DSC) Crystals->DSC PE_Loop Polarization-Electric Field (P-E) Hysteresis Loop Crystals->PE_Loop XRD Single-Crystal X-ray Diffraction (XRD) Crystals->XRD Tc_Determination Determine Curie Temperature (Tc) DSC->Tc_Determination Pr_Ec_Determination Determine Remnant Polarization (Pr) and Coercive Field (Ec) PE_Loop->Pr_Ec_Determination Structure_Determination Determine Crystal Structure and Symmetry XRD->Structure_Determination

References

Application of (s)-3-Fluoropyrrolidine Hydrochloride in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(s)-3-Fluoropyrrolidine (B138343) hydrochloride is a valuable chiral building block in medicinal chemistry, frequently employed in the design and synthesis of potent and selective enzyme inhibitors for various therapeutic targets. Its incorporation into small molecules can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the preparation of several classes of enzyme inhibitors utilizing this versatile scaffold.

Introduction

The unique stereochemistry and electronic properties of the (s)-3-fluoropyrrolidine moiety make it an attractive component in drug design. The fluorine atom can participate in favorable interactions with enzyme active sites, such as hydrogen bonding and dipole-dipole interactions, while the pyrrolidine (B122466) ring provides a rigid scaffold that can be readily functionalized. This allows for the precise orientation of pharmacophoric groups to optimize binding to the target enzyme.

This report details the synthesis and inhibitory activities of enzyme inhibitors targeting:

  • Dipeptidyl Peptidase IV (DPP-IV)

  • Trypanosoma brucei and Trypanosoma cruzi

  • Tyrosine Kinases

  • Phosphodiesterase 10A (PDE10A)

I. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Application Note: (s)-3-Fluoropyrrolidine is a key component in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose metabolism.[1] DPP-IV inhibitors are an important class of therapeutics for the management of type 2 diabetes. The (s)-stereochemistry of the fluoropyrrolidine moiety has been shown to be critical for potent inhibitory activity.

Quantitative Data: In Vitro DPP-IV Inhibition
Compound IDModificationDPP-IV IC50 (nM)Reference
1 2,4-difluorobenzenesulfonamide derivative48[1]
2 (R)-3-fluoro analogue of Compound 158[1]
3 Non-fluorinated pyrrolidide analogueLess potent than 1 & 2 [1]
Experimental Protocol: General Synthesis of Fluoropyrrolidine Amides as DPP-IV Inhibitors

This protocol is adapted from the general procedures described in the literature for the synthesis of fluorinated pyrrolidine amides.[2]

Workflow for the Synthesis of DPP-IV Inhibitors

A Boc-protected cyclohexylglycine analogue D Amide Coupling Reaction A->D B (s)-3-Fluoropyrrolidine hydrochloride B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Boc Deprotection (e.g., TFA) D->E F Final DPP-IV Inhibitor E->F

Caption: General workflow for the synthesis of DPP-IV inhibitors.

Materials:

  • Boc-protected 4-substituted cyclohexylglycine analogue

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of the Boc-protected 4-substituted cyclohexylglycine analogue (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene (B28343) to remove residual TFA.

    • The resulting crude product can be purified by preparative HPLC or crystallization to yield the final fluoropyrrolidine amide DPP-IV inhibitor.

II. Inhibitors of Trypanosoma brucei and Trypanosoma cruzi

Application Note: this compound is a key building block for the synthesis of potent inhibitors of Trypanosoma brucei and Trypanosoma cruzi, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, respectively.[3][4] The incorporation of the fluoropyrrolidine moiety into N-ethylurea pyrazole (B372694) and 2-aryl-benzothiazol-5-amine scaffolds has led to the discovery of compounds with low nanomolar potency.[3][4]

Quantitative Data: In Vitro Anti-Trypanosomal Activity
Compound ClassCompound IDTargetIC50 (nM)Reference
N-Ethylurea Pyrazole54 T. b. brucei9[3][4]
T. cruzi16[3][4]
2-Aryl-benzothiazol-5-amine57 T. brucei(Data in referenced article)[2]
Experimental Protocol: Synthesis of N-Ethylurea Pyrazole Derivatives

This protocol is a generalized procedure based on the synthesis described by Varghese S, et al.[3]

Workflow for N-Ethylurea Pyrazole Synthesis

A Substituted Pyrazole Precursor B Activation (e.g., conversion to activated urea) A->B D Urea (B33335) Formation Reaction B->D C This compound C->D E Final N-Ethylurea Pyrazole Inhibitor D->E

Caption: General workflow for the synthesis of N-Ethylurea Pyrazole inhibitors.

Materials:

  • Appropriately substituted pyrazole precursor with a primary amine

  • Activating agent for urea formation (e.g., triphosgene (B27547), CDI)

  • This compound

  • Triethylamine (B128534) or other suitable base

  • Anhydrous solvent (e.g., THF, DCM)

  • Silica gel for column chromatography

Procedure:

  • Activation of Pyrazole Precursor:

    • Dissolve the substituted pyrazole precursor (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the activating agent (e.g., a solution of triphosgene in toluene) to form the corresponding isocyanate or activated carbamate (B1207046) in situ.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Urea Formation:

    • In a separate flask, dissolve this compound (1.1 eq) and triethylamine (2.2 eq) in an anhydrous solvent.

    • Add this solution to the activated pyrazole precursor mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final N-ethylurea pyrazole inhibitor.

III. Tyrosine Kinase Inhibitors

Application Note: The (s)-3-fluoropyrrolidine moiety has been incorporated into pyrazolopyridazine scaffolds to generate inhibitors of tyrosine regulated kinases.[5] These kinases are implicated in various cellular processes, and their dysregulation is associated with diseases such as cancer.

Quantitative Data: Tyrosine Regulated Kinase Inhibition
Compound ScaffoldpIC50Reference
Pyrazolopyridazine6.73[5]
Experimental Protocol: General Synthesis of Pyrazolopyridazine Inhibitors

A general synthetic approach involves the nucleophilic substitution of a leaving group on the pyrazolopyridazine core with (s)-3-Fluoropyrrolidine.

Workflow for Tyrosine Kinase Inhibitor Synthesis

A Pyrazolopyridazine core with leaving group (e.g., Cl, Br) D Nucleophilic Aromatic Substitution (SNAr) A->D B This compound B->D C Base (e.g., K2CO3, DIPEA) C->D E Final Pyrazolopyridazine Inhibitor D->E

Caption: General workflow for the synthesis of Tyrosine Kinase inhibitors.

Materials:

  • Substituted pyrazolopyridazine with a suitable leaving group (e.g., chloro, bromo)

  • This compound

  • A suitable base (e.g., potassium carbonate, DIPEA)

  • A high-boiling point solvent (e.g., DMSO, NMP)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • Combine the pyrazolopyridazine core (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq) in a suitable solvent.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours to overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final pyrazolopyridazine inhibitor.

IV. Phosphodiesterase 10A (PDE10A) Inhibitors

Application Note: (s)-3-Fluoropyrrolidine has been utilized in the synthesis of pyrazolopyrimidine derivatives as inhibitors of Phosphodiesterase 10A (PDE10A).[6] PDE10A is highly expressed in the brain, and its inhibitors are being investigated for the treatment of neuropsychiatric disorders such as schizophrenia.

Quantitative Data: PDE10A Inhibition
Compound IDPDE10A IC50 (nM)Reference
CPL5000361[6]
MP-100.18[6]
TP-100.3[6]
TAK-0630.3[6]

Signaling Pathway: Role of PDE10A in Striatal Neurons

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Medium Spiny Neuron cluster_2 Inhibitor Action Dopamine (B1211576) Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Signaling (Gene Expression, Ion Channel Modulation) DARPP32->Downstream AMP AMP PDE10A->AMP Inhibitor (s)-3-Fluoropyrrolidine -based Inhibitor Inhibitor->PDE10A inhibits

Caption: Simplified signaling pathway showing the role of PDE10A in dopamine D1 receptor signaling in striatal neurons and its inhibition.

Experimental Protocol: General Synthesis of Pyrazolopyrimidine PDE10A Inhibitors

The synthesis of these inhibitors often involves a multi-step sequence, with a key step being the coupling of a pyrazolopyrimidine core with a side chain containing the (s)-3-fluoropyrrolidine moiety.

Workflow for PDE10A Inhibitor Synthesis

A Functionalized Pyrazolopyrimidine Core C Coupling Reaction A->C B Side chain with reactive group B->C D Intermediate C->D E Introduction of (s)-3-Fluoropyrrolidine moiety D->E F Final PDE10A Inhibitor E->F

Caption: A generalized, multi-step workflow for the synthesis of complex PDE10A inhibitors.

Note: The specific synthetic route can vary significantly depending on the exact structure of the target molecule. The provided diagram represents a conceptual workflow. Researchers should consult the specific literature for detailed protocols.[7][8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of a diverse range of potent and selective enzyme inhibitors. The examples provided herein for DPP-IV, anti-trypanosomal targets, tyrosine kinases, and PDE10A demonstrate the broad applicability of this chiral synthon in modern drug discovery. The detailed protocols and quantitative data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes: Asymmetric Synthesis Incorporating (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Fluoropyrrolidine hydrochloride is a critical chiral building block in modern asymmetric synthesis, particularly valued in the development of novel therapeutics. The strategic introduction of a fluorine atom into the pyrrolidine (B122466) ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This document provides detailed application notes and protocols for the incorporation of this compound into the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.

Application: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The fluorinated pyrrolidine moiety often serves as a key pharmacophore that interacts with the S2 subsite of the DPP-IV enzyme. The following protocols detail a representative synthetic sequence for the preparation of a potent DPP-IV inhibitor, (2S)-1-((R)-2-amino-3,3-dimethylbutanoyl)-3-fluoropyrrolidine, starting from this compound and a protected amino acid.

Logical Workflow for the Synthesis of a DPP-IV Inhibitor

Caption: Overall workflow for the synthesis of the target DPP-IV inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-tert-leucine

This protocol describes the protection of the amino group of D-tert-leucine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Materials:

Procedure:

  • To a solution of D-tert-leucine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.1 eq) and stir until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1M HCl or 10% citric acid solution).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-tert-leucine as a white solid.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
D-tert-leucine131.171.0
(Boc)₂O218.251.1
NaOH40.001.1
N-Boc-D-tert-leucine 231.29 -
Protocol 2: Amide Coupling of N-Boc-D-tert-leucine and this compound

This protocol details the formation of the amide bond between the protected amino acid and the chiral fluorinated pyrrolidine.

Materials:

  • N-Boc-D-tert-leucine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-D-tert-leucine (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) to the mixture to neutralize the hydrochloride salt and act as a base.

  • Add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected intermediate.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
N-Boc-D-tert-leucine231.291.0
This compound125.571.0
EDC155.241.2
HOBt135.121.1
DIPEA129.242.2
Boc-protected Intermediate 302.40 -
Protocol 3: Boc Deprotection to Yield the Final DPP-IV Inhibitor

This protocol describes the removal of the Boc protecting group to yield the final active pharmaceutical ingredient as a salt.

Materials:

  • Boc-protected intermediate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq, often used as a 1:1 solution with DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.

  • Triturate the resulting residue with diethyl ether to precipitate the product as a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final DPP-IV inhibitor as a TFA salt.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
Boc-protected Intermediate302.401.0
Trifluoroacetic acid (TFA)114.02~10
DPP-IV Inhibitor (Free Base) 202.28 -
DPP-IV Inhibitor (TFA Salt) 316.30 -

Data Presentation

Table 1: Summary of Yields and Purity for the Synthesis of (2S)-1-((R)-2-amino-3,3-dimethylbutanoyl)-3-fluoropyrrolidine TFA Salt
StepProductTypical Yield (%)Purity (by HPLC, %)Enantiomeric Excess (e.e., %)
1. Boc ProtectionN-Boc-D-tert-leucine90-98>98>99
2. Amide CouplingBoc-protected Intermediate75-85>97>99
3. Boc DeprotectionFinal DPP-IV Inhibitor (TFA Salt)95-99>99>99

Note: Yields and purity are representative and may vary based on reaction scale and purification efficiency.

Visualization of Key Processes

Amide Coupling Reaction Scheme

Caption: Amide coupling of Boc-D-tert-leucine and (S)-3-Fluoropyrrolidine.

Boc Deprotection Reaction Scheme

Caption: Final Boc-deprotection step to yield the target inhibitor.

(s)-3-Fluoropyrrolidine Hydrochloride: A Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(s)-3-Fluoropyrrolidine hydrochloride is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of novel therapeutic agents. Its rigid pyrrolidine (B122466) scaffold, combined with the strategic introduction of a fluorine atom, imparts unique stereochemical and physicochemical properties to target molecules. This fluorination can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a sought-after component in medicinal chemistry.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors and potent antitrypanosomal agents.

Physicochemical Properties

PropertyValueReference
CAS Number 136725-53-6[1][2]
Molecular Formula C₄H₈FN · HCl[1]
Molecular Weight 125.57 g/mol [1][2]
Melting Point 183-187 °C[3]
Optical Activity [α]20/D +8°, c = 1% in methanol[3]
Appearance Solid[3]
Purity ≥97%[1]

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its incorporation has been pivotal in the development of:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: As a component of fluorinated pyrrolidine amides, it has been used to create potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes.[1][4]

  • Antitrypanosomal Agents: It is a crucial building block for urea (B33335) derivatives of 2-aryl-benzothiazol-5-amines, which have demonstrated significant in vivo efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.[1][5]

  • Antiparasitic Agents: The fluoropyrrolidine moiety has been incorporated into N-ethylurea pyrazole (B372694) derivatives that exhibit dual inhibitory activity against Trypanosoma brucei and Trypanosoma cruzi.[1][6]

Experimental Protocols

I. Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Intermediate

This protocol describes the synthesis of a fluorinated pyrrolidine amide, a key intermediate for DPP-IV inhibitors, adapted from literature procedures.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product S3FP (s)-3-Fluoropyrrolidine hydrochloride Reagents HATU, DIPEA, DMF Room Temperature, 16h S3FP->Reagents Cyclohexylglycine N-Boc-Cyclohexylglycine Cyclohexylglycine->Reagents Product N-Boc-(Cyclohexylglycyl)- (s)-3-fluoropyrrolidine Reagents->Product

Synthetic scheme for a DPP-IV inhibitor intermediate.

Materials:

  • This compound

  • N-Boc-Cyclohexylglycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of N-Boc-Cyclohexylglycine (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-(Cyclohexylglycyl)-(s)-3-fluoropyrrolidine.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Purity (HPLC)Reference
N-Boc-(Cyclohexylglycyl)-(s)-3-fluoropyrrolidineN-Boc-Cyclohexylglycine, (s)-3-Fluoropyrrolidine HClHATU, DIPEA, DMF75-85>95%Adapted from[4]
II. Synthesis of an Antitrypanosomal Agent

This protocol details the synthesis of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, a potent antitrypanosomal agent.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents & Conditions cluster_product Product Benzothiazole (B30560) 5-amino-2-(3,4-difluorophenyl)benzothiazole Phosgene Triphosgene (B27547) Benzothiazole->Phosgene forms Isocyanate Isocyanate Intermediate Phosgene->Isocyanate Reagents 1. Toluene (B28343), Reflux 2. (s)-3-Fluoropyrrolidine HCl, Et3N, CH2Cl2, 0 °C to RT Isocyanate->Reagents Product (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole Reagents->Product

Synthesis of an antitrypanosomal benzothiazole derivative.

Materials:

  • 5-amino-2-(3,4-difluorophenyl)benzothiazole

  • Triphosgene

  • Toluene

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Isocyanate: A solution of 5-amino-2-(3,4-difluorophenyl)benzothiazole (1.0 eq) and triphosgene (0.4 eq) in toluene is refluxed for 2 hours. The solvent is then removed under reduced pressure to yield the crude isocyanate intermediate.

  • Urea Formation: The crude isocyanate is dissolved in CH₂Cl₂ and cooled to 0 °C. A solution of this compound (1.1 eq) and Et₃N (2.2 eq) in CH₂Cl₂ is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up and Purification: The reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the final compound.

Quantitative Data:

CompoundStarting MaterialsYield (%)IC₅₀ (T. brucei)Reference
(S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole5-amino-2-(3,4-difluorophenyl)benzothiazole, (s)-3-Fluoropyrrolidine HCl60-7020 nM[5]

Signaling Pathway and Experimental Workflow

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Signaling Pathway

DPP-IV is a transmembrane glycoprotein (B1211001) that cleaves N-terminal dipeptides from various substrates, including the incretin (B1656795) hormones GLP-1 and GIP. Inhibition of DPP-IV prevents the degradation of these incretins, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release, which ultimately helps to regulate blood glucose levels.

G cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake GLP1_GIP GLP-1 & GIP Release Food->GLP1_GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP->GLP1_GIP_active DPP4 DPP-IV DPP4_inactivated Inactive GLP-1 & GIP DPP4->DPP4_inactivated S3FP_inhibitor (s)-3-Fluoropyrrolidine -based Inhibitor S3FP_inhibitor->DPP4 inhibits GLP1_GIP_active->DPP4 degradation Beta_cells β-cells GLP1_GIP_active->Beta_cells Alpha_cells α-cells GLP1_GIP_active->Alpha_cells Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon

Mechanism of action of DPP-IV inhibitors.
In Vitro Antitrypanosomal Activity Screening Workflow

A typical workflow for assessing the in vitro activity of compounds synthesized using this compound against Trypanosoma brucei involves several key steps.

G cluster_workflow In Vitro Antitrypanosomal Screening Start Start Culture Culture Trypanosoma brucei (bloodstream form) Start->Culture Prepare Prepare serial dilutions of test compounds Culture->Prepare Incubate Incubate parasites with compounds (72h) Prepare->Incubate Assay Assess cell viability (e.g., Resazurin assay) Incubate->Assay Analyze Determine IC₅₀ values Assay->Analyze End End Analyze->End

Workflow for in vitro antitrypanosomal screening.

By providing a versatile and stereochemically defined scaffold, this compound continues to be a valuable tool in the design and synthesis of innovative therapeutics for a range of diseases.

References

Application Notes: Reactions of (S)-3-Fluoropyrrolidine Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Fluoropyrrolidine and its derivatives are crucial building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the pyrrolidine (B122466) scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutics.[1][2] (S)-3-Fluoropyrrolidine hydrochloride is a stable, crystalline solid that serves as a convenient precursor to the free amine.[3][4][5] The secondary amine functionality allows for straightforward reactions with a variety of electrophiles, enabling the synthesis of diverse compound libraries for screening and optimization.[1][3][4]

The primary challenge in using the hydrochloride salt is the protonation of the nitrogen atom, which renders it non-nucleophilic. Therefore, a crucial first step in any reaction is the in-situ neutralization with a suitable base to liberate the free secondary amine, which can then react with the electrophile.

This document outlines the primary applications and reaction protocols for (S)-3-Fluoropyrrolidine with common classes of electrophiles.

Core Applications in Drug Discovery

The (S)-3-fluoropyrrolidine motif is found in a range of biologically active compounds, including:

  • Enzyme Inhibitors: It is a key component in inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), relevant in diabetes treatment.

  • Antitrypanosomal Agents: Derivatives have shown potential as selective inhibitors for parasites like Trypanosoma brucei and Trypanosoma cruzi.

  • Kinase Inhibitors: The scaffold is used in the development of inhibitors for various kinases, which are important targets in oncology and inflammation research.[3][4]

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in compounds targeting CNS receptors.

The versatility of the pyrrolidine nitrogen allows for the exploration of chemical space around a core scaffold through reactions like N-alkylation, N-acylation, and reductive amination.

Key Reaction Types and Protocols

N-Alkylation with Alkyl Halides

N-alkylation involves the reaction of the free (S)-3-fluoropyrrolidine with an alkyl halide (e.g., R-Br, R-I) via an SN2 mechanism. This is a fundamental method for attaching alkyl substituents to the nitrogen atom. A base is required to neutralize the hydrochloride and to scavenge the HX produced during the reaction.

General Reaction Scheme: (S)-3-Fluoropyrrolidine·HCl + R-X + Base → N-Alkyl-(S)-3-Fluoropyrrolidine + Base·HCl + HX

Experimental Protocol: Synthesis of (S)-N-Benzyl-3-fluoropyrrolidine

Materials:

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filtered solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product via column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (S)-N-Benzyl-3-fluoropyrrolidine.

Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start (S)-3-Fluoropyrrolidine HCl + K2CO3 in CH3CN stir Stir at RT (15-20 min) start->stir add_electrophile Add Benzyl Bromide stir->add_electrophile heat Heat to 60-70°C (4-8h) add_electrophile->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter concentrate Concentrate Filtrate filter->concentrate extract EtOAc Extraction & Wash concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for N-alkylation.

N-Acylation with Acyl Halides

N-acylation is the reaction with acyl halides (e.g., R-COCl) or anhydrides to form amides. This reaction is typically fast and efficient. A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the starting material and the HCl byproduct.

General Reaction Scheme: (S)-3-Fluoropyrrolidine·HCl + R-COCl + Base → N-Acyl-(S)-3-Fluoropyrrolidine + Base·HCl + HCl

Experimental Protocol: Synthesis of (S)-1-Acetyl-3-fluoropyrrolidine

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine slowly to the suspension and stir for 20 minutes.

  • Add acetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful two-step, one-pot method to form C-N bonds.[6][7] The pyrrolidine first reacts with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[6][7] This method avoids over-alkylation, a common side reaction with alkyl halides.[7]

General Reaction Scheme: (S)-3-Fluoropyrrolidine·HCl + R₂C=O + Reducing Agent + Base → N-Alkyl-(S)-3-Fluoropyrrolidine + H₂O + Byproducts

Experimental Protocol: Synthesis of (S)-N-Cyclohexylmethyl-3-fluoropyrrolidine

Materials:

  • This compound (1.0 eq)

  • Cyclohexanecarboxaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • DIPEA (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flask, add this compound, cyclohexanecarboxaldehyde, and anhydrous DCE.

  • Add DIPEA to neutralize the hydrochloride salt and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the final product.

Logical Relationship of Reaction Types

G cluster_electrophiles Electrophiles cluster_reactions Reaction Types cluster_products Product Classes start (S)-3-Fluoropyrrolidine (from HCl salt + Base) alkylation N-Alkylation (SN2) start->alkylation acylation N-Acylation start->acylation red_amination Reductive Amination start->red_amination alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation acyl_halide Acyl Halide (RCO-X) acyl_halide->acylation carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->red_amination alkyl_product N-Alkyl Pyrrolidine alkylation->alkyl_product acyl_product N-Acyl Pyrrolidine (Amide) acylation->acyl_product red_amination->alkyl_product

Caption: Reaction pathways for (S)-3-Fluoropyrrolidine.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the electrophilic reactions of (S)-3-fluoropyrrolidine. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Reaction TypeElectrophileBaseSolventReducing AgentTemp (°C)Time (h)Yield (%)
N-AlkylationBenzyl bromideK₂CO₃AcetonitrileN/A65675-90
N-AlkylationEthyl iodideK₂CO₃DMFN/ART1270-85
N-AcylationAcetyl chlorideTEADCMN/A0 to RT385-95
N-AcylationBenzoyl chlorideDIPEADCMN/A0 to RT488-97
Reductive AminationCyclohexanoneDIPEADCENaBH(OAc)₃RT1880-92
Reductive AminationBenzaldehydeNone*MethanolNaBH₄RT678-90

*Note: In some reductive aminations with NaBH₄, the amine hydrochloride salt can be used directly, as the reagent can tolerate slightly acidic conditions.

Conclusion

This compound is a versatile and valuable building block for synthesizing libraries of fluorinated compounds. Its reactions with electrophiles, primarily through N-alkylation, N-acylation, and reductive amination, are generally high-yielding and procedurally straightforward. The key step for these transformations is the initial neutralization of the hydrochloride salt to liberate the nucleophilic free amine. The protocols and data provided herein serve as a guide for researchers in medicinal chemistry and drug development to effectively utilize this important synthetic intermediate.

References

Application Notes and Protocols for the N-Functionalization of (s)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-3-Fluoropyrrolidine (B138343) hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 3-position of the pyrrolidine (B122466) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The secondary amine functionality of the pyrrolidine ring provides a convenient handle for a variety of N-functionalization reactions, allowing for the facile introduction of diverse substituents and the exploration of structure-activity relationships (SAR).[1][3] This document provides detailed application notes and protocols for the N-functionalization of (s)-3-Fluoropyrrolidine hydrochloride, focusing on common and synthetically useful transformations.

Key Applications of N-Functionalized (s)-3-Fluoropyrrolidine Derivatives

The N-functionalized derivatives of (s)-3-fluoropyrrolidine are integral components in the development of a wide range of therapeutic agents. The unique structural and electronic properties of the fluoropyrrolidine moiety contribute to enhanced biological activity and improved drug-like properties.

  • Enzyme Inhibitors: These derivatives have shown significant potential as inhibitors of various enzymes. For instance, they are used in the synthesis of potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), which are used in the treatment of type 2 diabetes.[1] They are also key components in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and Kinesin Spindle Protein (KSP), targets relevant in oncology and other diseases.

  • Central Nervous System (CNS) Agents: The fluoropyrrolidine scaffold is frequently incorporated into molecules targeting the CNS, including agents for the treatment of neurological and psychiatric disorders.

  • Antimicrobial and Antiparasitic Agents: N-functionalized (s)-3-fluoropyrrolidine derivatives have been investigated for their efficacy against various pathogens, including parasitic organisms.

General Considerations for N-Functionalization

Prior to initiating any of the following protocols, it is essential to convert this compound to its free base form. This is typically achieved by treating the hydrochloride salt with a suitable base, such as sodium hydroxide (B78521) or triethylamine (B128534), in an appropriate solvent, followed by extraction of the free amine.

N-Functionalization Protocols

This section details experimental procedures for the most common N-functionalization reactions of (s)-3-Fluoropyrrolidine.

N-Arylation

N-Arylation, specifically through nucleophilic aromatic substitution (SNA), is a powerful method to introduce aryl or heteroaryl moieties onto the pyrrolidine nitrogen. This is particularly useful in the synthesis of kinase inhibitors.

Table 1: Summary of a Representative N-Arylation Reaction

ParameterValue
Reactants This compound, 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (B14070670)
Base N,N-Diisopropylethylamine (DIPEA)
Solvent 2-Propanol
Temperature 140 °C
Reaction Time 6 hours
Purification Method Flash column chromatography
Yield 80%

Experimental Protocol: Synthesis of 3-[2-[(3S)-3-Fluoropyrrolidin-1-yl]pyrimidin-4-yl]pyrazolo[1,5-b]pyridazine

  • Materials:

    • This compound

    • 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine

    • N,N-Diisopropylethylamine (DIPEA)

    • 2-Propanol

    • Microwave vial

    • Standard glassware for workup and purification

  • Procedure:

    • To a microwave vial, add 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (1.0 eq).

    • Add this compound (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the vial.

    • Add 2-propanol as the solvent.

    • Seal the vial and heat the reaction mixture to 140 °C in a microwave reactor for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

N-Alkylation

N-Alkylation introduces alkyl groups to the pyrrolidine nitrogen, a common strategy for modifying the steric and electronic properties of the molecule.

Table 2: Summary of a Representative N-Alkylation Reaction

ParameterValue
Reactants (s)-3-Fluoropyrrolidine, Benzyl (B1604629) bromide
Base Potassium carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)
Temperature Reflux (approx. 82 °C)
Reaction Time 4-6 hours
Purification Method Column chromatography
Yield High (specific yield not reported)

Experimental Protocol: Synthesis of N-Benzyl-(s)-3-fluoropyrrolidine

  • Materials:

    • (s)-3-Fluoropyrrolidine (free base)

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Standard glassware for workup and purification

  • Procedure:

    • To a round-bottom flask, add (s)-3-Fluoropyrrolidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

    • Stir the mixture at room temperature for 10 minutes.

    • Add benzyl bromide (1.0 eq) dropwise to the stirred suspension.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

N-Acylation

N-Acylation is used to introduce an acyl group, forming an amide linkage. This is a fundamental transformation in the synthesis of many pharmaceuticals.

Table 3: Summary of a Representative N-Acylation Reaction

ParameterValue
Reactants (s)-3-Fluoropyrrolidine, Benzoyl chloride
Base Triethylamine (Et₃N)
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Temperature Room temperature
Reaction Time 1 hour
Purification Method Extraction and crystallization/chromatography
Yield High (specific yield not reported)

Experimental Protocol: Synthesis of N-Benzoyl-(s)-3-fluoropyrrolidine

  • Materials:

    • (s)-3-Fluoropyrrolidine (free base)

    • Benzoyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Standard glassware for reaction, workup, and purification

  • Procedure:

    • Dissolve (s)-3-Fluoropyrrolidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask at room temperature.

    • Carefully add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by crystallization or column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.

Table 4: Summary of a Representative Reductive Amination Reaction

ParameterValue
Reactants (s)-3-Fluoropyrrolidine, Acetone (B3395972)
Reducing Agent Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Solvent 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Temperature Room temperature
Reaction Time Several hours to overnight
Purification Method Extraction and chromatography
Yield Generally high (specific yield not reported)

Experimental Protocol: Synthesis of N-Isopropyl-(s)-3-fluoropyrrolidine

  • Materials:

    • (s)-3-Fluoropyrrolidine (free base)

    • Acetone

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic acid (optional, as catalyst)

    • Standard glassware for reaction, workup, and purification

  • Procedure:

    • To a stirred solution of (s)-3-Fluoropyrrolidine (1.0 eq) and acetone (1.2 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.[4]

    • A small amount of acetic acid can be added to catalyze the iminium ion formation.[4]

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Method Selection

The following diagrams illustrate the general workflow for N-functionalization and a decision-making process for selecting the appropriate method.

G cluster_start Starting Material cluster_prep Preparation cluster_reactions N-Functionalization Reactions cluster_end Product start (s)-3-Fluoropyrrolidine Hydrochloride free_base Free Base Generation (e.g., aq. NaOH or Et3N) start->free_base alkylation N-Alkylation free_base->alkylation acylation N-Acylation free_base->acylation arylation N-Arylation free_base->arylation reductive_amination Reductive Amination free_base->reductive_amination product N-Functionalized (s)-3-Fluoropyrrolidine alkylation->product acylation->product arylation->product reductive_amination->product

Caption: General workflow for N-functionalization.

G cluster_methods alkylation N-Alkylation acylation N-Acylation arylation N-Arylation reductive_amination Reductive Amination start Desired Substituent? q_alkyl Alkyl Group? start->q_alkyl q_acyl Acyl Group? start->q_acyl q_aryl Aryl/Heteroaryl Group? start->q_aryl q_carbonyl From Carbonyl Compound? start->q_carbonyl q_alkyl->alkylation q_acyl->acylation q_aryl->arylation q_carbonyl->reductive_amination

Caption: Decision tree for method selection.

G cluster_reagents Reagents cluster_products Products pyrrolidine (s)-3-Fluoropyrrolidine n_alkyl N-Alkyl pyrrolidine->n_alkyl Base n_acyl N-Acyl pyrrolidine->n_acyl Base n_aryl N-Aryl pyrrolidine->n_aryl Base, Catalyst n_reductive N-Alkyl (from reductive amination) pyrrolidine->n_reductive Reducing Agent alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_alkyl acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->n_acyl aryl_halide Aryl Halide (Ar-X) aryl_halide->n_aryl carbonyl Aldehyde/Ketone (R'R''C=O) carbonyl->n_reductive

References

Application Notes and Protocols: Synthesis of Fluorinated Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrrolidine (B122466) derivatives are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyrrolidine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, focusing on modern and efficient methodologies. The information is intended to guide researchers in the practical synthesis and exploration of novel fluorinated pyrrolidine-based chemical entities.

I. Asymmetric Synthesis of 3,3-Difluoro- and 3,3,4-Trifluoropyrrolidines via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This section details an efficient method for the enantioselective synthesis of chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. The key step is a Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This method offers high yields and excellent stereoselectivities.[1][2][3]

Reaction Scheme:

A general representation of the copper-catalyzed 1,3-dipolar cycloaddition is shown below:

G cluster_product Product Azomethine_Ylide Azomethine Ylide Precursor (Imino Ester) Fluorinated_Pyrrolidine Chiral Fluorinated Pyrrolidine Azomethine_Ylide->Fluorinated_Pyrrolidine + Fluorinated_Styrene Fluorinated Styrene Fluorinated_Styrene->Fluorinated_Pyrrolidine Catalyst Cu(CH3CN)4PF6 (S)-DTBM-segphos Base KOtBu Solvent_Temp Toluene, 80 °C G Start 4-Azido-2-methyl-1-butene Step1_reagents Et3N·3HF, NBS Dichloromethane, 0 °C Intermediate1 Bromofluorinated Azide Step1_reagents->Intermediate1 Step2_reagents Pd/C, H2 (5.0 bar) Boc2O Intermediate2 N-Boc Protected Bromofluorinated Amine Step2_reagents->Intermediate2 Step3_reagents NaH, DMF Product 1-t-Butoxycarbonyl-3-fluoro-3-methylpyrrolidine Step3_reagents->Product G Start Chlorodifluoroacetic acid + Allyl alcohol Step1 Claisen Rearrangement & Ru(VIII)-catalyzed Oxidation Start->Step1 Intermediate1 2,2-Difluorosuccinic Acid Step1->Intermediate1 Step2 Cyclization with Benzylamine Intermediate1->Step2 Intermediate2 N-benzyl-3,3-difluoropyrrolidinone Step2->Intermediate2 Step3 Reduction with BH3·Me2S Intermediate2->Step3 Intermediate3 N-benzyl-3,3-difluoropyrrolidine Step3->Intermediate3 Step4 Hydrogenolysis Intermediate3->Step4 Product 3,3-Difluoropyrrolidine HCl Step4->Product

References

Application Notes and Protocols: Development of Ionic Liquids from (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel chiral ionic liquids (ILs) derived from (S)-3-Fluoropyrrolidine hydrochloride. The unique properties of these fluorinated, chiral pyrrolidinium-based ILs make them promising candidates for various applications, particularly in drug formulation and delivery.

Introduction

Ionic liquids (ILs) are salts with melting points below 100 °C, exhibiting negligible vapor pressure, high thermal stability, and excellent solvation ability for a wide range of compounds.[1][2] The ability to tune their physicochemical properties by modifying the cation or anion has led to their designation as "designer solvents." Chiral ionic liquids, incorporating a stereocenter in their structure, are of particular interest for applications in asymmetric synthesis, chiral recognition, and as active pharmaceutical ingredients (APIs).[3][4]

The incorporation of fluorine into the structure of ILs can further enhance their properties, such as thermal and electrochemical stability.[5] this compound serves as a valuable chiral building block for the synthesis of novel fluorinated pyrrolidinium-based ILs. These ILs are expected to exhibit unique characteristics beneficial for pharmaceutical applications, including enhanced drug solubility and improved delivery across biological membranes.[6][7]

Synthesis of (S)-3-Fluoropyrrolidinium-Based Ionic Liquids

The synthesis of ionic liquids from this compound typically involves a two-step process: N-alkylation of the pyrrolidine (B122466) ring followed by anion exchange (metathesis).

N-Alkylation of (S)-3-Fluoropyrrolidine

The initial step involves the N-alkylation of the free base, (S)-3-Fluoropyrrolidine, which can be obtained from its hydrochloride salt by treatment with a suitable base. The subsequent reaction with an alkyl halide introduces an alkyl chain onto the nitrogen atom, forming the desired quaternary ammonium (B1175870) salt.

Anion Exchange (Metathesis)

The halide anion of the N-alkylated product is then exchanged with a desired anion, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), through a metathesis reaction with a corresponding salt (e.g., lithium or sodium salt of the desired anion). This step is crucial for tuning the final properties of the ionic liquid.

Experimental Protocols

Protocol for the Synthesis of N-Butyl-N-methyl-(S)-3-fluoropyrrolidinium Bis(trifluoromethanesulfonyl)imide

This protocol describes a representative synthesis of a chiral fluorinated pyrrolidinium (B1226570) ionic liquid.

Step 1: Liberation of the Free Base

  • Dissolve this compound in deionized water.

  • Add an equimolar amount of a strong base (e.g., NaOH or KOH) solution dropwise while stirring in an ice bath.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain (S)-3-Fluoropyrrolidine free base.

Step 2: N-Alkylation

  • Dissolve the obtained (S)-3-Fluoropyrrolidine in a suitable solvent such as acetonitrile.

  • Add an equimolar amount of an alkylating agent (e.g., 1-bromobutane) to the solution.

  • Reflux the reaction mixture for 24-48 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure to yield the N-butyl-(S)-3-fluoropyrrolidinium bromide salt.

Step 3: Anion Exchange

  • Dissolve the N-butyl-(S)-3-fluoropyrrolidinium bromide in deionized water.

  • In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in deionized water.

  • Add the LiTFSI solution dropwise to the pyrrolidinium bromide solution with vigorous stirring.

  • The hydrophobic ionic liquid will phase-separate from the aqueous solution.

  • Separate the ionic liquid layer and wash it multiple times with deionized water to remove any residual lithium bromide.

  • Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any traces of water and volatile impurities.

Characterization Protocol

The synthesized ionic liquid should be characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of the cation and anion.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the cation and anion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the ionic liquid.

  • Thermal Analysis: Thermogravimetric analysis (TGA) is performed to determine the thermal stability and decomposition temperature of the ionic liquid. Differential scanning calorimetry (DSC) is used to identify the melting point and glass transition temperature.[8][9]

  • Physicochemical Properties: Density, viscosity, and ionic conductivity should be measured at various temperatures to fully characterize the ionic liquid.[10][11]

Quantitative Data

Ionic Liquid CationAnionMelting Point (°C)Decomposition Temp. (°C)Ionic Conductivity (S/m at 25°C)Viscosity (mPa·s at 25°C)
N-propyl-N-methylpyrrolidinium[TFSI]⁻->3500.470
N-butyl-N-methylpyrrolidinium[TFSI]⁻-10>3500.2110
N-propyl-N-methylpyrrolidinium[FSI]⁻-9~2001.235
N-butyl-N-methylpyrrolidinium[FSI]⁻-18~2000.948

Note: Data is compiled from sources on similar pyrrolidinium-based ionic liquids and should be considered as representative examples.[9][10][11][12]

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis and Characterization of (S)-3-Fluoropyrrolidinium-Based Ionic Liquids cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start (S)-3-Fluoropyrrolidine HCl free_base Liberation of Free Base ((S)-3-Fluoropyrrolidine) start->free_base Base Treatment alkylation N-Alkylation free_base->alkylation Alkyl Halide metathesis Anion Exchange alkylation->metathesis Anion Source (e.g., LiTFSI) purification Purification and Drying metathesis->purification final_il Final Chiral Ionic Liquid purification->final_il nmr NMR (¹H, ¹³C, ¹⁹F) final_il->nmr ms Mass Spectrometry final_il->ms ftir FTIR Spectroscopy final_il->ftir thermal Thermal Analysis (TGA, DSC) final_il->thermal physchem Physicochemical Properties (Density, Viscosity, Conductivity) final_il->physchem drug_formulation Drug Formulation Studies physchem->drug_formulation

Caption: Synthesis and characterization workflow.

Conceptual Drug Delivery Pathway

G Conceptual Pathway for Ionic Liquid-Enhanced Drug Delivery cluster_formulation Formulation cluster_delivery Delivery cluster_mechanism Mechanism drug Poorly Soluble Drug formulation Drug-IL Formulation drug->formulation il (S)-3-Fluoropyrrolidinium IL il->formulation disruption Membrane Fluidization / Disruption of Lipid Packing il->disruption Interaction with Membrane solubility Enhanced Solubility formulation->solubility membrane Biological Membrane solubility->membrane Increased Drug Concentration Gradient permeability Increased Permeability membrane->permeability target Target Site permeability->target Enhanced Bioavailability disruption->permeability

References

Catalytic Applications of (S)-3-Fluoropyrrolidine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Fluoropyrrolidine hydrochloride serves as a valuable chiral building block in the synthesis of novel organocatalysts. The introduction of a fluorine atom onto the pyrrolidine (B122466) ring can significantly modulate the catalyst's stereoselectivity, solubility, and electronic properties, offering unique advantages in asymmetric synthesis. This document provides detailed application notes and protocols for the catalytic use of derivatives of (S)-3-Fluoropyrrolidine, focusing on their application in key carbon-carbon bond-forming reactions. While direct catalytic applications of catalysts synthesized from this compound are not extensively documented in the reviewed literature, this report presents representative protocols based on closely related and well-established fluorinated pyrrolidine-based organocatalysts, such as fluorinated prolinamides and thioureas. These examples serve as a practical guide for the synthesis and application of this promising class of catalysts.

I. Synthesis of a Representative (S)-3-Fluoropyrrolidine-Derived Thiourea (B124793) Organocatalyst

A common strategy to prepare bifunctional organocatalysts from pyrrolidine derivatives involves the introduction of a thiourea moiety. This group acts as a hydrogen-bond donor, activating the electrophile, while the pyrrolidine nitrogen acts as a Lewis base to form a reactive enamine intermediate with the nucleophile.

Protocol 1: Synthesis of (S)-N-(3-Fluoropyrrolidin-1-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea

This protocol describes a general two-step synthesis of a chiral thiourea organocatalyst starting from this compound.

Step 1: Boc Protection of (S)-3-Fluoropyrrolidine

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add triethylamine (B128534) (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate (B1210297) gradient) to afford Boc-(S)-3-fluoropyrrolidine.

Step 2: Deprotection and Thiourea Formation

  • Dissolve Boc-(S)-3-fluoropyrrolidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to yield this compound.

  • To a solution of the deprotected amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the desired thiourea catalyst.

II. Asymmetric Michael Addition of Ketones to Nitroolefins

(S)-3-Fluoropyrrolidine-derived thiourea catalysts are effective in promoting the asymmetric Michael addition of ketones to nitroolefins, a crucial reaction for the construction of chiral γ-nitro carbonyl compounds.

Application Note:

The fluorine substituent on the pyrrolidine ring can enhance the acidity of the thiourea N-H protons through inductive effects, leading to stronger hydrogen bonding with the nitroolefin. This enhanced activation, combined with the stereodirecting influence of the chiral scaffold, often results in high yields and enantioselectivities.

Protocol 2: General Procedure for the Asymmetric Michael Addition
  • To a vial containing the (S)-3-Fluoropyrrolidine-derived thiourea catalyst (0.02 mmol, 10 mol%), add the ketone (0.4 mmol, 2.0 eq) and the nitroolefin (0.2 mmol, 1.0 eq).

  • Add the appropriate solvent (e.g., toluene, CH₂Cl₂, 1.0 mL).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the time indicated by TLC analysis.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Representative Data:

The following table summarizes typical results for the asymmetric Michael addition of cyclohexanone (B45756) to various trans-β-nitrostyrenes catalyzed by a representative pyrrolidine-based thiourea catalyst.

EntryNitroolefin (Ar)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1C₆H₅2495>95:598
24-NO₂C₆H₄1299>99:199
34-ClC₆H₄369296:497
44-MeOC₆H₄488894:695
52-Furyl2496>95:598

III. Asymmetric Aldol (B89426) Reaction of Ketones with Aldehydes

Derivatives of (S)-3-Fluoropyrrolidine, particularly prolinamides, can also be employed as efficient catalysts for the direct asymmetric aldol reaction, yielding valuable β-hydroxy ketones.

Application Note:

The fluorine atom in these catalysts can influence the conformation of the catalytic intermediate and participate in non-covalent interactions, thereby enhancing the stereocontrol of the reaction. The prolinamide structure provides a secondary amine for enamine formation and an amide group for hydrogen bonding with the aldehyde.

Protocol 3: General Procedure for the Asymmetric Aldol Reaction
  • To a solution of the (S)-3-Fluoropyrrolidine-derived prolinamide catalyst (0.04 mmol, 20 mol%) in the appropriate solvent (e.g., DMSO, NMP, or neat), add the ketone (1.0 mmol, 5.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (0.2 mmol, 1.0 eq) and stir the reaction at the desired temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the β-hydroxy ketone.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (¹H NMR, chiral HPLC).

Representative Data:

The following table presents typical results for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes catalyzed by a representative fluorinated prolinamide catalyst.

EntryAldehyde (Ar)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)
1C₆H₅CHO488595:596
24-NO₂C₆H₄CHO2492>99:199
34-BrC₆H₄CHO608896:497
42-Naphthaldehyde728093:794

IV. Visualizations

Catalyst Synthesis Workflow

G A (S)-3-Fluoropyrrolidine Hydrochloride B Boc Protection A->B Boc₂O, Et₃N C Boc-(S)-3-Fluoropyrrolidine B->C D Deprotection (HCl) C->D E (S)-3-Fluoropyrrolidine D->E F Thiourea Formation E->F Ar-NCS, Et₃N G Thiourea Catalyst F->G G cluster_0 Catalytic Cycle Catalyst Thiourea Catalyst (R₂NH) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Intermediate Enamine->Iminium + Nitroolefin Michael_Acceptor Nitroolefin (Activated) Michael_Acceptor->Iminium Product Michael Adduct Iminium->Product + H₂O Product->Catalyst - Ketone

Application Notes and Protocols for the Scale-Up Synthesis of (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Fluoropyrrolidine hydrochloride is a critical chiral building block in medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance their metabolic stability, binding affinity, and overall efficacy.[1][2] The strategic introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, making this pyrrolidine (B122466) derivative a valuable scaffold in the development of novel therapeutics.[2] These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible manufacturing process suitable for industrial applications. The synthesis initiates from the readily available chiral precursor, (S)-3-hydroxypyrrolidine, and proceeds through a two-stage process involving N-protection followed by fluorination and deprotection.

Synthetic Pathway Overview

The overall synthetic strategy for this compound involves a three-step sequence starting from (S)-3-hydroxypyrrolidine. This pathway is designed for scalability, safety, and high purity of the final product.

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection and Salt Formation A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-hydroxypyrrolidine A->B (Boc)2O, Solvent C N-Boc-(S)-3-hydroxypyrrolidine D N-Boc-(S)-3-fluoropyrrolidine C->D Fluorinating Agent (e.g., DAST, PyFluor) E N-Boc-(S)-3-fluoropyrrolidine F (S)-3-Fluoropyrrolidine Hydrochloride E->F HCl, Solvent

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine (Intermediate 1)

This protocol details the N-protection of (S)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

Materials and Reagents:

  • (S)-3-Hydroxypyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Large-scale reaction vessel with overhead stirring and temperature control

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with (S)-3-hydroxypyrrolidine and dichloromethane (DCM).

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine as a crude oil, which can be used in the next step without further purification.

Protocol 2: Scale-Up Synthesis of N-Boc-(S)-3-fluoropyrrolidine (Intermediate 2)

This protocol describes the fluorination of N-Boc-(S)-3-hydroxypyrrolidine using a suitable fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

Materials and Reagents:

  • N-Boc-(S)-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Inert atmosphere (Nitrogen or Argon) reaction setup

  • Large-scale reaction vessel with overhead stirring and temperature control

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, charge the reaction vessel with a solution of N-Boc-(S)-3-hydroxypyrrolidine in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Slowly add DAST to the reaction mixture via an addition funnel over 1-2 hours, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: Quenching of DAST is highly exothermic and releases HF gas.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure N-Boc-(S)-3-fluoropyrrolidine.

Protocol 3: Large-Scale Deprotection and Hydrochloride Salt Formation

This protocol details the final step of the synthesis: the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials and Reagents:

  • N-Boc-(S)-3-fluoropyrrolidine

  • Hydrochloric acid (4M in 1,4-dioxane (B91453) or isopropanol)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Equipment:

  • Reaction vessel with stirring

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve N-Boc-(S)-3-fluoropyrrolidine in a minimal amount of a suitable solvent like ethyl acetate (B1210297) or DCM in the reaction vessel.

  • Add a solution of hydrochloric acid (4M in 1,4-dioxane or isopropanol) to the stirred solution at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add an anti-solvent such as diethyl ether or MTBE to facilitate further precipitation of the product.

  • Stir the resulting slurry for 1-2 hours.

  • Collect the solid product by filtration.

  • Wash the filter cake with the anti-solvent.

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.

Data Presentation

StepStarting MaterialProductKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1 (S)-3-HydroxypyrrolidineN-Boc-(S)-3-hydroxypyrrolidine(Boc)₂ODCM0 to RT12-1695-99>95
2 N-Boc-(S)-3-hydroxypyrrolidineN-Boc-(S)-3-fluoropyrrolidineDASTDCM-78 to RT12-1870-85>98 (after purification)
3 N-Boc-(S)-3-fluoropyrrolidineThis compoundHCl1,4-Dioxane or IsopropanolRT2-490-98>99

Visualizations

Experimental Workflow

cluster_prep Preparation of Intermediate 1 cluster_fluorination Fluorination cluster_final Deprotection and Final Product prep_start Start: (S)-3-Hydroxypyrrolidine boc_protection N-Boc Protection ((Boc)2O, DCM) prep_start->boc_protection workup1 Aqueous Workup & Concentration boc_protection->workup1 intermediate1 Intermediate 1: N-Boc-(S)-3-hydroxypyrrolidine workup1->intermediate1 fluorination_step Fluorination with DAST in anhydrous DCM at -78°C intermediate1->fluorination_step quench Careful Quenching (aq. NaHCO3) fluorination_step->quench workup2 Extraction & Drying quench->workup2 purification Column Chromatography workup2->purification intermediate2 Intermediate 2: N-Boc-(S)-3-fluoropyrrolidine purification->intermediate2 deprotection Boc Deprotection (HCl in Dioxane/Isopropanol) intermediate2->deprotection precipitation Precipitation with Anti-solvent (Ether/MTBE) deprotection->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying final_product Final Product: (S)-3-Fluoropyrrolidine HCl drying->final_product

Caption: Experimental workflow for the scale-up synthesis.

Logical Relationships in Synthesis

cluster_inputs Inputs cluster_process Process Steps cluster_outputs Outputs SM Starting Material: (S)-3-Hydroxypyrrolidine Protection N-Protection SM->Protection Reagents Reagents: (Boc)2O, DAST, HCl Reagents->Protection Fluorination Fluorination Reagents->Fluorination Deprotection Deprotection & Salt Formation Reagents->Deprotection Solvents Solvents: DCM, Dioxane, Ether Solvents->Protection Solvents->Fluorination Solvents->Deprotection Protection->Fluorination Intermediate 1 Byproducts Byproducts: t-BuOH, CO2, HF (from quench) Protection->Byproducts Waste Waste Streams: Aqueous & Organic Protection->Waste Fluorination->Deprotection Intermediate 2 Fluorination->Byproducts Fluorination->Waste Product Final Product: (S)-3-Fluoropyrrolidine HCl Deprotection->Product Deprotection->Byproducts Deprotection->Waste

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-Fluoropyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed and reliable method involves a three-step sequence starting from a commercially available chiral precursor:

  • Boc-protection of a suitable pyrrolidine (B122466) precursor if not already protected. A common starting material is (S)-N-Boc-3-hydroxypyrrolidine.

  • Fluorination of the hydroxyl group using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST).

  • Deprotection of the N-Boc group under acidic conditions to yield the final hydrochloride salt.

Q2: What are the critical parameters to control during the fluorination step with DAST?

A2: The fluorination with DAST is a critical step that requires careful control of several parameters to ensure optimal yield and minimize side reactions. Key parameters include:

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of DAST and prevent degradation.[1]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[1]

  • Purity of Reagents: The starting alcohol and DAST should be of high purity and handled under anhydrous conditions to avoid side reactions.

  • Stoichiometry: A slight excess of DAST (typically 1.1 to 1.5 equivalents) is generally used to ensure complete conversion of the alcohol.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress for each step can be monitored by standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to track the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the desired product.

Q4: What are the safety precautions when working with DAST?

A4: DAST is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood. It is sensitive to moisture and can decompose violently upon heating.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. It is recommended to work with small quantities and have a quenching solution (e.g., saturated sodium bicarbonate) readily available.

Troubleshooting Guides

Problem 1: Low Yield in the Fluorination Step
Potential Cause Troubleshooting Suggestion
Degradation of DAST Use a fresh bottle of DAST or a recently purchased one. Ensure it has been stored properly under an inert atmosphere and at the recommended temperature.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Sub-optimal Reaction Temperature Carefully control the reaction temperature. Add DAST dropwise at -78 °C and allow the reaction to warm up slowly to the optimal temperature as determined by small-scale trials.
Incomplete Reaction Increase the reaction time or the equivalents of DAST slightly. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.
Product Volatility The fluorinated intermediate may be volatile. Take care during the work-up and solvent removal steps. Use a rotary evaporator at low temperature and pressure.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Suggestion
Elimination Side Products The formation of elimination byproducts (alkenes) is a common side reaction with DAST.[3] Use milder fluorinating agents like Deoxo-Fluor™ or PyFluor if elimination is a significant issue. Running the reaction at a lower temperature can also help minimize elimination.
Rearrangement Products Carbocationic intermediates formed during the reaction can undergo rearrangements.[2][4] The choice of solvent can influence this; less polar solvents may suppress rearrangement.
Over-fluorination While less common for alcohols, ensure accurate stoichiometry of DAST to avoid unwanted side reactions.
Incomplete Deprotection If impurities are carried over from the deprotection step, ensure complete removal of the Boc group by extending the reaction time or using a stronger acidic solution.
Problem 3: Low Enantiomeric Purity
Potential Cause Troubleshooting Suggestion
Racemization during Fluorination While the fluorination with DAST on a chiral secondary alcohol generally proceeds with inversion of configuration (SN2 mechanism), some SN1 character can lead to racemization. Running the reaction at lower temperatures can favor the SN2 pathway.
Impure Starting Material Ensure the enantiomeric purity of the starting (S)-N-Boc-3-hydroxypyrrolidine is high using chiral HPLC analysis.
Racemization during Deprotection The acidic conditions for deprotection are generally mild enough not to cause racemization at the C-F center. However, prolonged exposure to strong acid at elevated temperatures should be avoided.
Purification Issues If the final product is a mixture of enantiomers, chiral column chromatography can be employed for separation.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-3-fluoropyrrolidine

This protocol is based on the fluorination of (S)-N-Boc-3-hydroxypyrrolidine using DAST.

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes as the eluent).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-N-Boc-3-fluoropyrrolidine.

Expected Yield and Purity: The yield for this step is typically in the range of 70-85%. The purity should be >95% as determined by NMR and LC-MS.

Protocol 2: Synthesis of this compound

This protocol describes the deprotection of the N-Boc group to yield the final product.

Materials:

Procedure:

  • Dissolve (S)-N-Boc-3-fluoropyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like methanol (B129727) or ethyl acetate in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Expected Yield and Purity: The yield for the deprotection step is typically quantitative (>95%). The final product should have a purity of >98% with an enantiomeric excess of >99%.

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)
Fluorination (S)-N-Boc-3-hydroxypyrrolidineDAST, DCM-78 to RT3-470-85
Deprotection (S)-N-Boc-3-fluoropyrrolidine4M HCl in Dioxane0 to RT2-4>95

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Fluorination cluster_1 Step 2: Deprotection cluster_2 Analysis Start (S)-N-Boc-3-hydroxypyrrolidine Reagent1 DAST DCM, -78°C to RT Start->Reagent1 Reaction Intermediate (S)-N-Boc-3-fluoropyrrolidine Reagent1->Intermediate Reagent2 4M HCl in Dioxane 0°C to RT Intermediate->Reagent2 Reaction Final_Product (S)-3-Fluoropyrrolidine hydrochloride Reagent2->Final_Product Analysis Purity (NMR, LC-MS) Chiral Purity (Chiral HPLC) Final_Product->Analysis

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Managing the Hygroscopic Nature of (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with (S)-3-Fluoropyrrolidine hydrochloride. It provides troubleshooting advice and answers to frequently asked questions regarding its hygroscopic properties to ensure the integrity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term hygroscopic means that the compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] For this compound, this can lead to physical changes such as clumping, caking, or even dissolving, which can impact its chemical properties and make accurate weighing and handling difficult.[1]

Q2: How should I store this compound to minimize moisture absorption?

A2: To protect its integrity, this compound should be stored in a cool, dry place inside a tightly sealed, airtight container.[1][3] For enhanced protection, handling and storing the compound under an inert gas, such as argon or nitrogen, is recommended.[4] It is also advisable to store these containers in a desiccator.

Q3: What are the potential consequences of using this compound that has absorbed moisture?

A3: Using this compound after it has absorbed atmospheric water can significantly impact experimental outcomes. The added water content will lead to inaccuracies in weighing, affecting molar calculations and reaction stoichiometries. Furthermore, the presence of water can alter the compound's reactivity or stability, potentially leading to undesirable side reactions or degradation.[1]

Q4: Can I dry this compound if it has been exposed to moisture?

A4: Yes, it is possible to dry hygroscopic solids that have absorbed moisture.[1][5] A common method is to gently heat the compound in a vacuum oven.[1][5] However, it is crucial to use a temperature that is high enough to remove the water but not so high that it causes the compound to decompose.[1] Always consult the product's technical data sheet for any specific recommendations on drying procedures.

Q5: What is the best way to handle the compound during an experiment to prevent moisture uptake?

A5: When working with this compound, it is important to minimize its exposure to the laboratory atmosphere.[1] Weighing should be done as quickly as possible.[1] For highly sensitive experiments, using a glove box or a glove bag with a controlled, low-humidity environment is the ideal solution.[6][7] If a glove box is not available, work in a well-ventilated area and keep the container tightly sealed at all times when not in use.[4][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent Weighing Results The compound is absorbing moisture from the air during the weighing process.Weigh the compound in a controlled environment, such as a glove box with low humidity. If unavailable, weigh it quickly and use a container with a narrow opening to minimize air exposure. Consider preparing a stock solution in a dry solvent and aliquoting the required volume.
Compound has Caked or Clumped The compound has absorbed a significant amount of moisture due to improper storage or prolonged exposure to air.If the clumping is minor, you may be able to break it up with a spatula before use, but be aware that its properties may be altered.[1] For more significant clumping, the compound should be dried using an appropriate method, such as a vacuum oven at a gentle temperature.[1]
Unexpected Reaction Outcomes or Low Yields The presence of water from the hygroscopic compound is interfering with the chemical reaction.Ensure the compound is thoroughly dried before use. Additionally, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination from any source.[9]
Difficulty in Transferring the Solid The static, clumpy nature of the moisture-laden compound makes it difficult to handle and transfer quantitatively.Use an anti-static gun on the container and weighing tools. If the problem persists, consider dissolving the compound in a suitable anhydrous solvent and transferring it as a solution.

Experimental Protocols

Protocol 1: Gravimetric Determination of Moisture Absorption

This protocol provides a method to quantify the hygroscopicity of this compound.

Objective: To measure the mass increase of the compound over time at a constant, high-humidity environment.

Materials:

  • This compound

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing dish (pre-dried)

  • Desiccator containing a saturated salt solution to maintain a constant humidity (e.g., potassium chloride for ~84% RH)[10][11]

  • Stopwatch

Procedure:

  • Pre-dry the weighing dish in an oven and allow it to cool to room temperature in a desiccator.

  • Accurately weigh approximately 1.0 g of this compound into the pre-dried weighing dish and record the initial mass (m_initial).

  • Place the weighing dish with the sample into the humidity-controlled desiccator.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), quickly remove the weighing dish from the desiccator, weigh it, and record the mass (m_t).

  • Calculate the percentage mass increase at each time point using the formula: % Mass Increase = ((m_t - m_initial) / m_initial) * 100

  • Plot the percentage mass increase against time to generate a moisture absorption profile.

Quantitative Data

The following table presents illustrative data for the hygroscopic behavior of a compound like this compound under specific conditions. Note: This is representative data, and actual values may vary based on batch, purity, and environmental conditions.

Time (hours)Relative Humidity (%)Temperature (°C)Mass Increase (%)Physical Observation
085250.0Free-flowing powder
185251.2Slight clumping
485254.5Significant clumping
885258.9Caking and sticking to container
24852515.3Deliquescence (becoming paste-like)

Visualizations

Below are diagrams illustrating key workflows for managing hygroscopic compounds.

HandlingHygroscopicCompound cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup storage Store in Airtight Container in a Desiccator weigh_quickly Weigh Compound Quickly storage->weigh_quickly Minimize Exposure use_glovebox Ideal: Use Glove Box weigh_quickly->use_glovebox For Sensitive Experiments dry_glassware Use Oven-Dried Glassware weigh_quickly->dry_glassware inert_atmosphere Run Under Inert Atmosphere (N2/Ar) dry_glassware->inert_atmosphere TroubleshootingFlowchart start Inconsistent Experimental Results? check_hygroscopic Is the Compound Hygroscopic? start->check_hygroscopic check_clumping Observe Compound: Clumped or Caked? check_hygroscopic->check_clumping Yes review_protocol Review Other Experimental Parameters check_hygroscopic->review_protocol No dry_compound Dry Compound (e.g., Vacuum Oven) check_clumping->dry_compound Yes improve_handling Improve Handling (Glove Box, Quick Weighing) check_clumping->improve_handling No, but still suspect moisture uptake dry_compound->improve_handling

References

Technical Support Center: Purification of Products from (s)-3-Fluoropyrrolidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from (s)-3-Fluoropyrrolidine hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Difficulty in Separating the Product from Unreacted this compound by Column Chromatography

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Reaction: Before purification, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more reagents.
Inappropriate Solvent System: The high polarity of the free amine in this compound can cause it to streak or remain at the baseline on TLC, making separation difficult. Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) to deprotonate the hydrochloride salt, allowing the free amine to be extracted into an organic solvent. This difference in polarity can be exploited for better separation.
Co-elution with the Product: If the product and starting material have similar polarities, consider derivatizing the unreacted starting material. For instance, reacting the crude mixture with an anhydride (B1165640) could convert the unreacted secondary amine into a more nonpolar amide, facilitating separation.

Issue 2: Product Oiling Out During Recrystallization

Possible Causes and Solutions:

Possible Cause Solution
Solvent Choice: The chosen solvent may be too good a solvent for the product, or the product may be too soluble at lower temperatures. Experiment with different solvent systems. Good single-solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, ethyl acetate (B1210297), or mixtures like hexanes/ethyl acetate and hexanes/acetone.[1]
Cooling Rate: Cooling the solution too quickly can lead to precipitation rather than crystallization, often resulting in an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Presence of Impurities: Impurities can inhibit crystal lattice formation. Try purifying the crude product by flash chromatography first to remove major impurities and then proceed with recrystallization.
Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly again. Seeding with a small crystal of the pure product can also induce crystallization.

Issue 3: Inability to Visualize the Product or Impurities on a TLC Plate

Possible Causes and Solutions:

Possible Cause Solution
Compound is not UV-active: Many saturated pyrrolidine (B122466) derivatives do not absorb UV light.[2]
Inappropriate Staining Reagent: The chosen stain may not react with the functional groups present in the product or impurities.
Low Concentration: The concentration of the spotted material may be too low to be detected.

Recommended Visualization Techniques:

Visualization Method Suitable for Procedure
UV Light (254 nm) Compounds with aromatic rings or conjugated systems.[2]Shine a UV lamp on the TLC plate. UV-active compounds will appear as dark spots.
Iodine Chamber A general stain for many organic compounds, particularly those with C-H bonds. It works well for about 50% of alkanes and is useful for thiols, phosphines, and alkenes.[3]Place the TLC plate in a sealed chamber containing a few crystals of iodine. Spots will appear as brown stains.
Potassium Permanganate (KMnO₄) Stain Compounds that can be oxidized, such as alcohols, aldehydes, and alkenes.Dip the plate in a solution of KMnO₄, K₂CO₃, and NaOH in water. Oxidizable compounds will appear as yellow or brown spots on a purple background.[4]
Ninhydrin (B49086) Stain Primary and secondary amines.[5]Spray the plate with a ninhydrin solution and heat. Amines will appear as colored spots (typically purple or pink).[5]
p-Anisaldehyde Stain Aldehydes, ketones, and alcohols.Dip the plate in a solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol, then heat.[3]

Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter in my reaction mixture?

A1: Common impurities can include unreacted this compound, excess reagents (e.g., acylating or alkylating agents), and side-products from the reaction. For instance, in an acylation reaction, the corresponding carboxylic acid (from hydrolysis of an acyl chloride or anhydride) might be present. In alkylation reactions, over-alkylation can sometimes occur.

Q2: What are some recommended starting conditions for flash column chromatography?

A2: The choice of eluent depends on the polarity of your product. A good starting point is a gradient elution from a nonpolar solvent system to a more polar one. Common solvent systems include:

To determine the optimal solvent system, run a TLC analysis first. Aim for an Rf value of 0.2-0.4 for your product.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Since you are starting with a chiral material, it is important to verify that the stereocenter has not been compromised. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining enantiomeric purity.[7][8] You may need to screen different chiral columns and mobile phases to achieve good separation of the enantiomers.[8][9]

Q4: My product is a salt. How should I approach its purification?

A4: Purifying salts by standard silica (B1680970) gel chromatography can be challenging. Here are a few strategies:

  • Convert to the free base: If your product is a hydrochloride salt, you can neutralize it to the free base, purify it by chromatography, and then reform the salt if necessary.

  • Reverse-phase chromatography: For polar, water-soluble compounds, reverse-phase chromatography (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient can be effective.

  • Recrystallization: If the salt is crystalline, recrystallization is often the most effective purification method. Experiment with different solvents to find one in which the salt is soluble when hot but sparingly soluble when cold.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Reaction of (s)-3-Fluoropyrrolidine Hydrochloride Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography TLC->Column Optimize Eluent Pure Pure Product Column->Pure Recrystallization->Pure Analysis Characterization (NMR, MS, Chiral HPLC) Pure->Analysis

Caption: General workflow for the purification of products from reactions involving this compound.

TLC_Troubleshooting Start Run TLC UV Visualize under UV (254 nm) Start->UV Spots_Visible Spots Visible? UV->Spots_Visible Iodine Use Iodine Chamber Spots_Visible->Iodine No End Proceed with Purification Spots_Visible->End Yes Spots_Visible2 Spots Visible? Iodine->Spots_Visible2 Stain Use Chemical Stain (e.g., KMnO4, Ninhydrin) Spots_Visible3 Spots Visible? Stain->Spots_Visible3 Spots_Visible2->Stain No Spots_Visible2->End Yes Spots_Visible3->End Yes Reassess Re-evaluate Reaction/ Concentrate Sample Spots_Visible3->Reassess No

Caption: Decision-making process for TLC visualization.

References

Technical Support Center: (s)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (s)-3-Fluoropyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation. Inhalation of the powder may lead to respiratory irritation. It is also harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. Work in a well-ventilated area or a fume hood is recommended.

2. What are the common chemical side reactions to be aware of when using this compound in nucleophilic substitution reactions?

The most common side reaction is β-elimination to form 2,3-dihydropyrrole. This competes with the desired nucleophilic substitution at the nitrogen atom. The outcome of the reaction is highly dependent on the experimental conditions.

3. How can I favor the desired nucleophilic substitution over elimination?

To favor substitution, it is generally recommended to use:

  • Less hindered, non-basic nucleophiles.

  • Polar, protic solvents (e.g., water, methanol) which can solvate the leaving group and stabilize the transition state of the substitution reaction.

  • Milder bases if a base is required to free the amine.

  • Lower reaction temperatures.

Conversely, elimination is favored by:

  • Strong, bulky bases (e.g., potassium tert-butoxide).

  • Less polar or aprotic solvents (e.g., pure ethanol, THF).

  • Higher reaction temperatures. [1][2]

4. Are there any known metabolic liabilities associated with the 3-fluoropyrrolidine (B48656) moiety in a drug discovery context?

Yes, there are two primary metabolic concerns:

  • Defluorination: The carbon-fluorine bond, while generally strong, can be metabolically cleaved by cytochrome P450 (CYP) enzymes through hydroxylation at the fluorinated carbon.[3] This can release fluoride (B91410) ions and generate metabolites with altered pharmacological profiles.

  • Pyrrolidine (B122466) Ring Oxidation: The pyrrolidine ring itself can be oxidized in vivo to form reactive iminium ion intermediates. These electrophilic species have the potential to react with biological nucleophiles, which can be a source of toxicity.

5. What are the typical storage conditions for this compound?

The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]

Troubleshooting Guides

Problem 1: Low yield of N-substituted product and formation of a major byproduct.

This issue is often due to the competing elimination reaction.

Potential Cause Troubleshooting Step
The base used is too strong or bulky.Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
The reaction temperature is too high.Reduce the reaction temperature. Consider running the reaction at room temperature or below.
The solvent is not optimal.Use a more polar, protic solvent like methanol (B129727) or a mixture of water and an organic solvent to favor substitution.[1][2]
Problem 2: Difficulty in removing the N-Boc protecting group from a 3-fluoropyrrolidine precursor.

Standard acidic conditions (e.g., TFA in DCM) can sometimes be sluggish or lead to side products.

Potential Cause Troubleshooting Step
Incomplete reaction with standard reagents.Consider using fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as the solvent, which can facilitate thermolytic deprotection.[5][6][7]
Formation of impurities during workup.After deprotection, ensure the product is isolated by simple solvent evaporation before proceeding with purification.[5][6]

Experimental Protocols

Representative Protocol for N-Alkylation

This protocol describes a general procedure for the nucleophilic substitution of an alkyl halide with this compound.

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or DMF), add a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to generate the free amine in situ.

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Amide Coupling

This protocol outlines a general method for forming an amide bond between a carboxylic acid and this compound.

  • Dissolve the carboxylic acid (1.0 eq.) in an aprotic solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq.) and a non-nucleophilic base like DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

G Troubleshooting Low Yield in N-Substitution Reactions cluster_conditions Reaction Condition Optimization start Low yield of desired N-substituted product check_byproduct Major byproduct observed? start->check_byproduct elimination_product Byproduct is likely the elimination product (2,3-dihydropyrrole) check_byproduct->elimination_product Yes other_issue Other issues (e.g., starting material remains, decomposition) check_byproduct->other_issue No base Change Base: - Use milder base (DIPEA, TEA) - Avoid strong/bulky bases (t-BuOK) elimination_product->base temp Lower Temperature: - Run at room temperature or 0°C elimination_product->temp solvent Change Solvent: - Use polar, protic solvents (MeOH, H2O) - Avoid non-polar aprotic solvents elimination_product->solvent G Substitution vs. Elimination Pathways reactants (s)-3-Fluoropyrrolidine + Base + Electrophile sub Substitution Product (Desired) reactants->sub Substitution Pathway elim Elimination Product (Side Reaction) reactants->elim Elimination Pathway sub_conditions Favored by: - Milder Base - Polar, Protic Solvent - Lower Temperature sub->sub_conditions elim_conditions Favored by: - Strong, Bulky Base - Aprotic/Less Polar Solvent - Higher Temperature elim->elim_conditions G Metabolic Pathways of 3-Fluoropyrrolidine Moiety parent Drug containing 3-Fluoropyrrolidine defluorination Defluorination parent->defluorination oxidation Pyrrolidine Oxidation parent->oxidation cyp CYP-mediated hydroxylation defluorination->cyp metabolite1 Hydroxylated Metabolite + Fluoride Ion defluorination->metabolite1 iminium Reactive Iminium Ion oxidation->iminium

References

Technical Support Center: Synthesis of (s)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of (s)-3-Fluoropyrrolidine hydrochloride.

Troubleshooting Guides

Low Yield in the Fluorination Step

Question: We are experiencing low yields during the fluorination of N-Boc-(s)-3-hydroxypyrrolidine with DAST or Deoxo-Fluor®. What are the common causes and how can we improve the yield?

Answer:

Low yields in the deoxyfluorination step are common and can be attributed to several factors, primarily related to side reactions like elimination and the stability of the fluorinating reagent. Here is a breakdown of potential issues and solutions:

Common Causes and Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time. In some cases, a slight increase in reaction time can improve conversion.[1][2]

  • Elimination Side Reaction: Formation of the corresponding alkene (an elimination byproduct) is a significant side reaction in deoxyfluorination.[3][4] This is often exacerbated by higher temperatures.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the fluorinating agent and allow the reaction to warm slowly.[5] For some substrates, increasing the temperature to 80°C has been shown to reduce elimination, so optimization for your specific substrate is key.[3]

  • Reagent Decomposition: DAST and Deoxo-Fluor® are sensitive to moisture and can decompose, leading to reduced activity. DAST can also be thermally unstable.[2][6]

    • Solution: Use freshly opened or properly stored fluorinating agents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Purity: Impurities in the starting N-Boc-(s)-3-hydroxypyrrolidine can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity (>98%).

Quantitative Data on Fluorination Conditions:

Fluorinating AgentTemperatureReaction TimeTypical Yield RangeKey Remarks
DAST-78 °C to rt1 - 4 h40-70%Prone to elimination side reactions. Careful temperature control is crucial.[6][7][8]
Deoxo-Fluor®-78 °C to rt1 - 5 h50-80%Generally considered more thermally stable than DAST, potentially leading to higher and more consistent yields.
PyFluorrt24-120 hVariableMay lead to the formation of sulfonate derivatives as side products.[7]
Low Yield in the Boc-Deprotection and Salt Formation Step

Question: We are observing a low yield after the N-Boc deprotection of (s)-3-fluoro-1-pyrrolidinecarboxylic acid tert-butyl ester and subsequent hydrochloride salt formation. What could be the issue?

Answer:

Incomplete deprotection and loss of product during workup or purification are common culprits for low yields in this final step.

Common Causes and Troubleshooting Strategies:

  • Incomplete Boc Deprotection: The acidic conditions may not be sufficient to completely remove the Boc group.[9]

    • Solution: Increase the reaction time or the concentration of the acid (e.g., using 4M HCl in dioxane instead of a less concentrated solution).[10][11] Monitor the reaction by TLC or LC-MS to ensure full conversion.

  • Product Volatility: The free base of 3-fluoropyrrolidine (B48656) can be volatile, leading to loss of product during solvent removal.

    • Solution: After deprotection, immediately proceed to the salt formation step. Avoid excessive concentration of the free base. It is often preferable to precipitate the hydrochloride salt directly from the reaction mixture.

  • Issues with Salt Precipitation: The hydrochloride salt may not precipitate completely from the chosen solvent system.

    • Solution: After introducing HCl (e.g., as a solution in dioxane or by bubbling HCl gas), add a non-polar solvent like diethyl ether or MTBE to induce precipitation of the hydrochloride salt.[12] Ensure the mixture is sufficiently cooled to maximize precipitation.

  • Purification Losses: The hydrochloride salt is often highly water-soluble, which can lead to losses during aqueous workups.

    • Solution: Minimize or avoid aqueous workups if possible. If an aqueous workup is necessary, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. Crystallization or recrystallization from a suitable solvent system (e.g., isopropanol/ether) is often the preferred method of purification.[12]

Quantitative Data on Boc-Deprotection Conditions:

ReagentSolventTemperatureReaction TimeTypical Yield RangeKey Remarks
4M HCl in DioxaneDioxane0 °C to rt1 - 4 h80-95%A common and effective method.[10][11]
TFADCM0 °C to rt0.5 - 2 h75-90%Residual TFA can be difficult to remove.[11]
Acetyl ChlorideEthanol0 °C to rt1 - 3 h85-95%Generates HCl in situ.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and reliable method starts from the commercially available N-Boc-(s)-3-hydroxypyrrolidine. This involves a two-step process:

  • Deoxyfluorination of the hydroxyl group using a fluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Acid-catalyzed removal of the Boc protecting group and subsequent formation of the hydrochloride salt.[13]

Q2: What are the main side products to look out for during the fluorination step?

A2: The primary side product is the elimination product, N-Boc-2,3-dehydropyrrolidine. In some cases, rearrangement products can also be formed, although this is less common for this specific substrate.[3][6]

Q3: How can I confirm the stereochemistry of the final product?

A3: The deoxyfluorination with DAST or Deoxo-Fluor® typically proceeds with an inversion of stereochemistry (SN2 mechanism).[6] However, retention of configuration has been observed in some cases due to neighboring group participation.[8] Therefore, it is crucial to confirm the stereochemistry of the final product using techniques such as chiral HPLC or by measuring the optical rotation and comparing it to the literature value.[14]

Q4: What is the best way to purify the final this compound salt?

A4: Recrystallization is often the most effective method for purifying the final hydrochloride salt.[12] A common solvent system is isopropanol/diethyl ether. Washing the crude solid with a non-polar solvent like diethyl ether can also help remove organic impurities. Due to its high water solubility, column chromatography is often challenging and should be avoided if possible.[12]

Experimental Protocols

Key Experiment 1: Fluorination of N-Boc-(s)-3-hydroxypyrrolidine

Materials:

  • N-Boc-(s)-3-hydroxypyrrolidine

  • Deoxo-Fluor® (or DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve N-Boc-(s)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(s)-3-fluoropyrrolidine.

Key Experiment 2: Deprotection of N-Boc-(s)-3-fluoropyrrolidine and HCl Salt Formation

Materials:

Procedure:

  • Dissolve the crude N-Boc-(s)-3-fluoropyrrolidine in a minimal amount of a suitable solvent like ethyl acetate (B1210297) or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (2-3 eq) to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the this compound salt.

  • Stir the resulting slurry at 0 °C for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_fluorination Step 1: Fluorination cluster_deprotection Step 2: Deprotection & Salt Formation cluster_product Final Product start N-Boc-(s)-3-hydroxypyrrolidine fluorination Deoxyfluorination with DAST or Deoxo-Fluor® in DCM start->fluorination quench Aqueous Workup (sat. NaHCO3) fluorination->quench deprotection Boc Deprotection with HCl in Dioxane quench->deprotection Crude N-Boc-(s)-3-fluoropyrrolidine precipitation Precipitation with Diethyl Ether deprotection->precipitation product This compound precipitation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_fluorination Fluorination Step Issues cluster_deprotection Deprotection Step Issues low_yield Low Yield Observed incomplete_fluorination Incomplete Reaction? low_yield->incomplete_fluorination elimination Elimination Side Reaction? low_yield->elimination reagent_decomposition Reagent Decomposition? low_yield->reagent_decomposition incomplete_deprotection Incomplete Boc Deprotection? low_yield->incomplete_deprotection product_loss Product Loss during Workup/Purification? low_yield->product_loss solution_fluorination_time Increase reaction time Monitor by TLC/LC-MS incomplete_fluorination->solution_fluorination_time solution_elimination Maintain low temperature Optimize temperature elimination->solution_elimination solution_reagent Use fresh/dry reagent Inert atmosphere reagent_decomposition->solution_reagent solution_deprotection_time Increase acid concentration/time Monitor by TLC/LC-MS incomplete_deprotection->solution_deprotection_time solution_product_loss Precipitate salt directly Avoid aqueous workup product_loss->solution_product_loss

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: (s)-3-Fluoropyrrolidine Hydrochloride Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and processing of (s)-3-Fluoropyrrolidine hydrochloride. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for needing to remove the hydrochloride from this compound?

A1: The hydrochloride salt of (s)-3-Fluoropyrrolidine is often the commercially available and more stable form of this reagent.[1] However, for many chemical reactions, particularly those where the pyrrolidine (B122466) nitrogen acts as a nucleophile, the free base form is required. The protonated nitrogen in the hydrochloride salt is not nucleophilic and can interfere with or prevent the desired reaction from occurring.

Q2: What are the general methods for converting an amine hydrochloride to its free base?

A2: The most common method is neutralization with a base, followed by extraction of the free amine into an organic solvent. Common bases include inorganic bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃), and potassium carbonate (K₂CO₃), as well as organic bases such as triethylamine (B128534) (TEA). The choice of base and solvent depends on the specific properties of the amine, such as its solubility and boiling point.

Q3: Is the (s)-3-Fluoropyrrolidine free base stable?

A3: While the hydrochloride salt is known to be stable under recommended storage conditions, the stability of the free base is less documented in readily available literature. As a general precaution for small, volatile amines, it is advisable to use the free base immediately after preparation or store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8°C) to prevent potential degradation.

Q4: What is the boiling point of (s)-3-Fluoropyrrolidine free base?

A4: The exact boiling point of (s)-3-Fluoropyrrolidine is not widely reported. However, the boiling point of the closely related N-Boc-(3S)-Fluoropyrrolidine is 74-80°C at 2 mmHg.[2] This suggests that the free amine is likely a relatively volatile liquid at atmospheric pressure. This volatility is a critical consideration for its purification and handling.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the removal of hydrochloride from this compound.

Problem 1: Low Yield of Free Base After Extraction

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Incomplete Neutralization Ensure the aqueous layer is basic (pH > 10) after adding the base. Use a pH meter or pH paper for verification. Add the base portion-wise until the desired pH is reached.The pyrrolidine nitrogen must be deprotonated to form the free base, which is more soluble in organic solvents.
Inappropriate Extraction Solvent Use a low-polarity, water-immiscible organic solvent. Dichloromethane (B109758) (DCM) or diethyl ether are common choices. Perform multiple extractions (e.g., 3-4 times) with fresh solvent to maximize recovery.(s)-3-Fluoropyrrolidine is a polar molecule. While soluble in polar organic solvents, a less polar solvent will have better phase separation from the aqueous layer. Multiple extractions are more efficient than a single large volume extraction.
Loss of Volatile Product Avoid excessive heating during solvent removal. Use a rotary evaporator with a cooled water bath (e.g., 20-30°C) and carefully control the vacuum.Due to the likely volatility of the free base, it can be lost along with the solvent during evaporation if conditions are too harsh.
Emulsion Formation If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break the emulsion.Brine increases the ionic strength of the aqueous phase, which can help to force the organic components into the organic layer and break up emulsions.
Problem 2: Product is Contaminated with Water

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Incomplete Drying of Organic Layer After extraction, dry the combined organic layers over a suitable drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure sufficient contact time (e.g., 15-30 minutes) and that the drying agent is free-flowing (not clumped together).Residual water from the aqueous phase will be dissolved in the organic solvent and needs to be removed before solvent evaporation to obtain a pure product.
Use of a "Wet" Solvent Use anhydrous solvents for extraction, especially if the final product is highly sensitive to water.Solvents can absorb moisture from the atmosphere. Using a freshly opened bottle or a properly stored anhydrous solvent minimizes water contamination.
Problem 3: Product is Contaminated with Inorganic Salts

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Carryover of Aqueous Phase During the separation of layers in the separatory funnel, carefully drain the lower layer and ensure that no droplets of the aqueous phase are carried over with the organic layer.The inorganic salts formed during neutralization (e.g., NaCl, KCl) are dissolved in the aqueous phase. Physical contamination of the organic layer will lead to salt impurities in the final product.
Insufficient Washing After the initial extractions, wash the combined organic layers with a small amount of brine. This helps to remove any remaining dissolved inorganic salts.The brine wash helps to pull residual water and dissolved salts from the organic phase.

Experimental Protocols

The following is a generalized protocol for the removal of hydrochloride from this compound. Note: This is a suggested starting point, and optimization may be necessary based on experimental observations.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM), anhydrous

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in deionized water in a round-bottom flask. A typical starting concentration would be in the range of 0.5 to 1 M.

  • Neutralization: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution. Continue adding the base until the pH is greater than 10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of dichloromethane equal to the volume of the aqueous phase. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Phase Separation: Drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of dichloromethane. Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts and swirl gently. Let it stand for at least 15 minutes, or until the drying agent is no longer clumping.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. Use a cool water bath (20-30°C) and apply vacuum gradually to control the evaporation rate and minimize loss of the volatile product.

  • Final Product: The remaining oil is the (s)-3-Fluoropyrrolidine free base. Determine the yield and characterize the product as needed.

Quantitative Data (Example)

Parameter Value
Starting Material 1.0 g (s)-3-Fluoropyrrolidine HCl
Molecular Weight of HCl salt 125.57 g/mol
Moles of HCl salt 7.96 mmol
Volume of 1 M NaOH (approx.) 8.0 mL
Volume of DCM for extraction 3 x 20 mL
Expected Yield (Theoretical) 0.71 g (s)-3-Fluoropyrrolidine
Purity (by GC or NMR) >95% (typical target)

Note: The actual yield may vary depending on the efficiency of the extraction and handling of the volatile product.

Visualizations

experimental_workflow cluster_start Preparation cluster_neutralization Neutralization cluster_extraction Extraction cluster_workup Work-up cluster_end Final Product start Start: (s)-3-Fluoropyrrolidine Hydrochloride dissolve Dissolve in Water start->dissolve add_base Add 1M NaOH (aq) to pH > 10 dissolve->add_base extract Extract with Dichloromethane (3x) add_base->extract separate Separate Organic and Aqueous Layers extract->separate aqueous_waste Aqueous Waste (contains NaCl) separate->aqueous_waste dry Dry Organic Layer (Anhydrous Na2SO4) separate->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end End: (s)-3-Fluoropyrrolidine (Free Base) evaporate->end

Caption: Experimental workflow for the removal of hydrochloride from this compound.

References

Technical Support Center: Protecting Group Strategies for (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful N-protection of (S)-3-Fluoropyrrolidine hydrochloride.

General Considerations & FAQs

Q1: Why is a base required to protect this compound?

A1: The starting material is a hydrochloride salt, meaning the pyrrolidine (B122466) nitrogen is protonated (R₂NH₂⁺Cl⁻). To make the nitrogen nucleophilic so it can react with the protecting group reagent (e.g., (Boc)₂O, Cbz-Cl), a base is required to deprotonate it to the free amine (R₂NH).

Q2: How do I choose the most suitable protecting group?

A2: The choice of protecting group—most commonly Boc, Cbz, or Fmoc—depends on the overall synthetic strategy. You must consider the stability of your protecting group to subsequent reaction conditions. The key is "orthogonality," which allows for the selective removal of one protecting group in the presence of others.[1][2] For instance, if your downstream synthesis involves acidic conditions, the acid-labile Boc group would be a poor choice.

Boc (tert-Butoxycarbonyl) Protection

The Boc group is one of the most common amine protecting groups due to its stability in a wide range of conditions and its ease of removal with acid.[1][3]

Frequently Asked Questions (Boc)

Q1: What are the standard conditions for N-Boc protection of (S)-3-Fluoropyrrolidine?

A1: Standard conditions involve reacting this compound with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.[3] Common bases include sodium bicarbonate or triethylamine (B128534) (TEA).[3][4] The reaction is typically performed in solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), or a mixture of THF and water.[4][5]

Q2: How is the Boc group typically removed?

A2: The Boc group is reliably removed under acidic conditions.[3] The most common method is using neat trifluoroacetic acid (TFA) or a solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).[1][3] Another common reagent is 4M HCl in dioxane.[6]

Troubleshooting Guide (Boc)

Q1: My Boc protection reaction is slow or appears to be incomplete. What are the possible causes and solutions?

A1:

  • Insufficient Base: Ensure at least two equivalents of base are used—one to neutralize the hydrochloride salt and one to neutralize the acid generated during the reaction.

  • Low Reactivity: While aliphatic amines are generally reactive, low temperatures can slow the reaction. You can moderately heat the reaction to 40-55°C to increase the rate.[4] Be cautious, as di-tert-butyl dicarbonate can decompose at higher temperatures.[4]

  • Poor Solubility: this compound may have limited solubility in some organic solvents. Using a co-solvent like water or methanol can improve solubility and accelerate the reaction.[4] A kinetic study showed that the reaction between p-toluidine (B81030) and (Boc)₂O is significantly faster in methanol than in chloroform.[4]

Q2: I'm observing a low yield of my N-Boc protected product. What can I do?

A2: Low yields can stem from incomplete reactions, product loss during work-up, or decomposition.[4]

  • Monitor Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction until the starting material is fully consumed.[4]

  • Optimize Work-up: The N-Boc product may have some water solubility. During the aqueous work-up, ensure you extract thoroughly with an appropriate organic solvent (e.g., ethyl acetate).[4] Washing the organic layer with brine can help remove residual water.[4]

  • Check for Decomposition: Ensure the reaction conditions are compatible with all functional groups on your substrate.[4]

Q3: During Boc deprotection with TFA, I'm getting side products. Why is this happening?

A3: Acid-catalyzed deprotection generates a stable t-butyl cation. This electrophile can alkylate other nucleophilic sites in your molecule, such as electron-rich aromatic rings or thiols.[7] To prevent this, add a scavenger like triethylsilane (TES) or anisole (B1667542) to your deprotection mixture to trap the t-butyl cation.

Experimental Protocols (Boc)

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the solution and stir.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv) portion-wise to the stirring mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC until the starting material is consumed.[4]

  • Dilute the mixture with water and extract the product with ethyl acetate (B1210297) (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[4]

Protocol 2: N-Boc Deprotection using TFA

  • Dissolve the N-Boc protected (S)-3-fluoropyrrolidine (1.0 equiv) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[6]

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting product will be the TFA salt of the amine.

Summary of Boc Protection Conditions
ParameterConditionCitation
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[3]
Base NaHCO₃, NaOH, Triethylamine (TEA)[3][4]
Solvent THF, CH₂Cl₂, Methanol, Dioxane, Water mixtures[3][4]
Temperature 0 °C to 55 °C[4]
Deprotection Reagent Trifluoroacetic Acid (TFA), HCl in Dioxane[3][6]

Boc Protection & Deprotection Workflow

Boc_Workflow Start (S)-3-Fluoropyrrolidine Hydrochloride Free_Amine Free Amine Start->Free_Amine Base (e.g., NaHCO₃) H₂O/THF Protected N-Boc-(S)-3-Fluoropyrrolidine Free_Amine->Protected (Boc)₂O RT Deprotected Deprotected Amine (TFA or HCl Salt) Protected->Deprotected Acid (e.g., TFA) DCM, 0°C to RT

Caption: General workflow for the N-Boc protection and subsequent acidic deprotection of (S)-3-Fluoropyrrolidine.

Cbz (Benzyloxycarbonyl) Protection

The Cbz group is stable to both acidic and basic conditions, making it a valuable orthogonal protecting group to Boc and Fmoc. Its removal via catalytic hydrogenolysis is a key feature.[8][9]

Frequently Asked Questions (Cbz)

Q1: What are the typical conditions for N-Cbz protection?

A1: The most common method uses benzyl (B1604629) chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involves an aqueous base like NaHCO₃ or NaOH with an organic co-solvent such as THF or Dioxane.[8] Anhydrous conditions using an organic base like pyridine (B92270) in DCM are also effective.[8]

Q2: My catalytic hydrogenolysis deprotection is slow or failing. What could be the issue?

A2: Catalyst poisoning is a common issue. Sulfur-containing compounds, phosphines, and some halides can deactivate the Palladium on Carbon (Pd/C) catalyst. Ensure all reagents and solvents are free from these contaminants. You may also need to increase catalyst loading or hydrogen pressure.

Troubleshooting Guide (Cbz)

Q1: Are there alternatives to hydrogenolysis for Cbz removal?

A1: Yes. While hydrogenolysis is the mildest and most common method, strong acids like HBr in acetic acid can cleave the Cbz group, though this may affect other acid-sensitive groups.[8] More recently, methods using Lewis acids such as AlCl₃ in a fluorinated solvent like hexafluoroisopropanol (HFIP) have been developed for Cbz deprotection at room temperature.[10][11]

Q2: The Cbz-Cl reagent seems to have degraded. How should it be handled?

A2: Benzyl chloroformate is an acid chloride and is sensitive to moisture and heat.[12] It should be stored in a cool, dry place under an inert atmosphere. If it has been exposed to moisture, it may hydrolyze, reducing its effectiveness.

Experimental Protocols (Cbz)

Protocol 3: N-Cbz Protection of this compound

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.2 equiv) to the solution.[8]

  • Add benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise while maintaining the temperature at 0 °C.[8]

  • Allow the reaction to stir and warm to room temperature over several hours (e.g., 12-20 h).[8]

  • Dilute the reaction with water and extract with ethyl acetate.[8]

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by silica (B1680970) gel column chromatography.[8]

Protocol 4: N-Cbz Deprotection via Hydrogenolysis

  • Dissolve the N-Cbz protected (S)-3-fluoropyrrolidine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add Palladium on Carbon (Pd/C, 10% w/w) catalyst (typically 5-10 mol%).

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature for 2-16 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Summary of Cbz Protection Conditions
ParameterConditionCitation
Protecting Reagent Benzyl Chloroformate (Cbz-Cl)[8]
Base NaHCO₃, NaOH, Pyridine[8]
Solvent THF/Water, Dioxane/Water, DCM[8]
Temperature 0 °C to Room Temperature[8]
Deprotection Method Catalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOH, AlCl₃/HFIP[8][11]

Cbz Protection & Deprotection Workflow

Cbz_Workflow Start (S)-3-Fluoropyrrolidine Hydrochloride Protected N-Cbz-(S)-3-Fluoropyrrolidine Start->Protected 1. Base (e.g., NaHCO₃) 2. Cbz-Cl, 0°C to RT (Schotten-Baumann) Deprotected Deprotected Amine Protected->Deprotected H₂, Pd/C MeOH or EtOAc, RT (Hydrogenolysis)

Caption: General workflow for the N-Cbz protection and subsequent removal via catalytic hydrogenolysis.

Fmoc (Fluorenylmethyloxycarbonyl) Protection

The Fmoc group is distinguished by its lability to basic conditions, making it orthogonal to both Boc and Cbz groups. It is a cornerstone of solid-phase peptide synthesis.[12][13]

Frequently Asked Questions (Fmoc)

Q1: When should I choose the Fmoc group?

A1: The Fmoc group is ideal when your synthetic route requires acidic conditions or hydrogenation steps that would cleave Boc or Cbz groups, respectively. Its base-lability provides a distinct deprotection pathway.[12]

Q2: Which Fmoc reagent is better, Fmoc-Cl or Fmoc-OSu?

A2: Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) is generally preferred.[12] While Fmoc-Cl is reactive, it is less stable and more sensitive to moisture. Fmoc-OSu is a stable, easy-to-handle solid that provides reliable results.[12]

Troubleshooting Guide (Fmoc)

Q1: My Fmoc deprotection with piperidine (B6355638) is incomplete. What can I do?

A1: Ensure you are using a sufficient concentration of piperidine (typically 20% in DMF). The reaction is usually fast (minutes), but if it is sluggish, you can try extending the reaction time. Ensure your DMF is anhydrous and of high quality, as impurities can interfere with the reaction.

Q2: I am observing a new, UV-active impurity after deprotection. What is it?

A2: During Fmoc deprotection, a dibenzofulvene intermediate is formed, which is then trapped by the amine base (e.g., piperidine). If this trapping is inefficient, the dibenzofulvene can react with your deprotected amine product, forming a stable adduct. Using a sufficient excess of the deprotecting amine (piperidine) usually prevents this side reaction.

Experimental Protocols (Fmoc)

Protocol 5: N-Fmoc Protection of this compound

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and saturated aqueous NaHCO₃ solution.[12]

  • Add Fmoc-OSu (1.05 equiv).

  • Stir the reaction vigorously at room temperature for 4-16 hours.[12]

  • Monitor the reaction by TLC. Upon completion, dilute with water.

  • If the product precipitates, it can be filtered. Otherwise, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract the product with an organic solvent like diethyl ether or ethyl acetate.[12]

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify as needed.

Protocol 6: N-Fmoc Deprotection using Piperidine

  • Dissolve the N-Fmoc protected (S)-3-fluoropyrrolidine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.

  • Monitor by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can be purified by chromatography or precipitation.

Summary of Fmoc Protection Conditions
ParameterConditionCitation
Protecting Reagent Fmoc-OSu, Fmoc-Cl[12]
Base NaHCO₃, Pyridine[12]
Solvent THF/Water, DMF, DCM[12]
Temperature Room Temperature[12]
Deprotection Reagent 20% Piperidine in DMF, Morpholine[12]

Fmoc Protection & Deprotection Workflow

Fmoc_Workflow Start (S)-3-Fluoropyrrolidine Hydrochloride Protected N-Fmoc-(S)-3-Fluoropyrrolidine Start->Protected 1. Base (e.g., NaHCO₃) 2. Fmoc-OSu, RT (Aqueous Biphasic) Deprotected Deprotected Amine Protected->Deprotected 20% Piperidine / DMF RT (Base Cleavage)

Caption: General workflow for the N-Fmoc protection and subsequent cleavage using a secondary amine base.

Orthogonal Strategy Overview

The true power of these protecting groups is realized when they are used in combination, allowing for selective deprotection at different stages of a synthesis.

Protecting Group Stability Chart
Protecting GroupAcidic Conditions (TFA, HCl)Basic Conditions (Piperidine)Catalytic Hydrogenolysis (H₂, Pd/C)
N-Boc Labile [1]StableStable
N-Cbz Stable (mild acid), Labile (strong acid)[8]Stable[8]Labile [8]
N-Fmoc Stable[12]Labile [12]Generally stable, but can be cleaved[12]

Orthogonal Deprotection Logic

Orthogonal_Strategy Molecule Molecule with Multiple Protected Amines (N-Boc, N-Fmoc, N-Cbz) Boc_Off Selective N-Boc Deprotection Molecule->Boc_Off Acid (TFA) Fmoc_Off Selective N-Fmoc Deprotection Molecule->Fmoc_Off Base (Piperidine) Cbz_Off Selective N-Cbz Deprotection Molecule->Cbz_Off Hydrogenolysis (H₂/PdC) Boc_Off->Fmoc_Off Base (Piperidine) Boc_Off->Cbz_Off Hydrogenolysis (H₂/PdC) Fmoc_Off->Boc_Off Acid (TFA) Fmoc_Off->Cbz_Off Hydrogenolysis (H₂/PdC) Cbz_Off->Boc_Off Acid (TFA) Cbz_Off->Fmoc_Off Base (Piperidine)

Caption: Decision tree illustrating the principle of orthogonal deprotection for Boc, Fmoc, and Cbz groups.

References

preventing racemization of (s)-3-Fluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the racemization of (s)-3-Fluoropyrrolidine hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture of equal parts of both enantiomers (s)- and (r)-forms), resulting in a loss of optical activity.[] For pharmaceutical applications, typically only one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be inactive or cause unwanted side effects.[2] Therefore, maintaining the enantiomeric purity of this compound is critical for ensuring the safety and efficacy of the final drug product.[3]

Q2: What are the primary factors that can cause racemization of this compound?

A2: The primary drivers of racemization in chiral amines like this compound are exposure to harsh conditions such as:

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.

  • Strong Acids or Bases: Both acidic and basic conditions can catalyze the formation of achiral intermediates, leading to a loss of stereochemical integrity.[4]

  • Inappropriate Solvents: The polarity and proticity of the solvent can influence the stability of the chiral center.[4]

  • Prolonged Reaction or Storage Times: Extended exposure to conditions that promote racemization increases the likelihood of its occurrence.[5]

Q3: How should this compound be properly stored to minimize racemization?

A3: To ensure the stability of this compound, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] The product is hygroscopic and should be kept in a tightly sealed container to prevent moisture absorption.[6]

Q4: What analytical techniques are recommended for determining the enantiomeric excess (e.e.) of this compound?

A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification.[9] Other techniques such as Gas Chromatography (GC) with a chiral column, Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) can also be employed.[7][8]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (e.e.) Detected After Reaction Workup

Possible Causes and Solutions

Potential Cause Troubleshooting Action Rationale
Use of Strong Base (e.g., NaOH, KOH) during extraction Switch to a milder base such as saturated sodium bicarbonate (NaHCO₃) or a phosphate (B84403) buffer (pH ~7-8). Perform the extraction at a lower temperature (e.g., 0-5 °C).[4]Strong bases can deprotonate the α-proton to the nitrogen, leading to the formation of a planar, achiral enamine intermediate, which is a key pathway for racemization.[4]
Exposure to High Temperatures Conduct all workup steps, including extractions and solvent evaporation, at reduced temperatures. Use a rotary evaporator with a cooled water bath.Elevated temperatures provide the activation energy for the interconversion of enantiomers.
Use of Protic Solvents (e.g., methanol, ethanol) Whenever possible, use aprotic solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or tetrahydrofuran (B95107) (THF) for extractions and chromatography.[4]Protic solvents can facilitate proton exchange at the chiral center, especially under basic or acidic conditions, thereby promoting racemization.
Prolonged Exposure to Acidic or Basic Conditions Minimize the duration of contact with acidic or basic aqueous solutions during the workup. Work efficiently and proceed to the next step promptly.[5]The longer the compound is exposed to racemizing conditions, the greater the potential for loss of enantiomeric purity.
Racemization on Silica (B1680970) Gel If racemization is suspected during column chromatography, consider using a less acidic grade of silica gel, deactivating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent, or using an alternative purification method like crystallization.[5]The acidic nature of standard silica gel can sometimes catalyze racemization of sensitive compounds.

Troubleshooting Workflow for Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess start Low e.e. Detected check_workup Review Workup Conditions start->check_workup strong_base Strong Base Used? check_workup->strong_base check_reaction Review Reaction Conditions check_storage Review Storage and Handling check_reaction->check_storage high_temp High Temperature? strong_base->high_temp No solution_base Use Milder Base (e.g., NaHCO₃) Work at 0-5 °C strong_base->solution_base Yes protic_solvent Protic Solvent Used? high_temp->protic_solvent No solution_temp Maintain Low Temperature Throughout Workup high_temp->solution_temp Yes long_exposure Prolonged Exposure? protic_solvent->long_exposure No solution_solvent Use Aprotic Solvent (e.g., DCM, EtOAc) protic_solvent->solution_solvent Yes silica_issue Silica Gel Chromatography? long_exposure->silica_issue No solution_time Minimize Workup Time long_exposure->solution_time Yes silica_issue->check_reaction No solution_silica Deactivate Silica or Use Alternative Purification silica_issue->solution_silica Yes end Re-analyze e.e. solution_base->end solution_temp->end solution_solvent->end solution_time->end solution_silica->end G Chiral HPLC Method Development Workflow start Select Chiral Column mobile_phase Initial Mobile Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) start->mobile_phase injection Inject Racemic Standard mobile_phase->injection optimization Optimize Mobile Phase Ratio and Flow Rate optimization->injection separation_check Baseline Separation? injection->separation_check separation_check->optimization No inject_sample Inject Sample separation_check->inject_sample Yes calculate_ee Calculate Enantiomeric Excess inject_sample->calculate_ee end Method Validated calculate_ee->end G Base-Catalyzed Racemization Pathway s_enantiomer (s)-3-Fluoropyrrolidine Chiral intermediate Achiral Intermediate (e.g., Enamine) Planar s_enantiomer->intermediate + Base - H⁺ r_enantiomer (r)-3-Fluoropyrrolidine Chiral r_enantiomer->intermediate + Base - H⁺ intermediate->s_enantiomer + H⁺ intermediate->r_enantiomer + H⁺

References

handling and storage of hygroscopic (s)-3-Fluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of the hygroscopic compound (S)-3-Fluoropyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a fluorinated chiral pyrrolidine (B122466) salt.[1] It is commonly used as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[2][3] Its applications include the preparation of inhibitors for enzymes like dipeptidyl peptidase IV and agents for treating parasitic diseases.[2]

Q2: What does 'hygroscopic' mean and why is it important for this compound?

A2: A hygroscopic substance readily absorbs moisture from the surrounding atmosphere.[4] This is a critical property for this compound because moisture absorption can lead to caking, clumping, and degradation of the material.[5] This can compromise the accuracy of weighing and the outcome of chemical reactions.

Q3: How should I store unopened containers of this compound?

A3: Unopened containers should be stored in a cool, dry, and well-ventilated place.[6] It is also recommended to store the compound under an inert gas atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[6][7]

Q4: What are the primary safety hazards associated with this compound?

A4: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Q5: Can I prepare a stock solution of this compound?

A5: Yes, preparing a stock solution is a recommended strategy to minimize repeated handling of the hygroscopic solid.[8] It is advisable to prepare the entire contents of a new bottle as a single stock solution and then aliquot it into smaller, single-use vials. These can be stored at low temperatures (e.g., -20°C or -80°C) to maintain stability.[8]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem: The powder has formed clumps or appears "caked."

  • Possible Cause: The compound has absorbed moisture from the atmosphere due to improper storage or handling.[5]

  • Solution: While it may be possible to dry the material under high vacuum, this may not be sufficient to remove all absorbed water. The best practice is to prevent this issue by strictly following proper storage and handling protocols. For future use, consider aliquoting the powder into smaller, single-use containers upon receipt.

Problem: My reaction yield is lower than expected or inconsistent.

  • Possible Cause 1: Inaccurate weighing due to moisture absorption. The measured weight may include a significant amount of water, leading to a lower molar amount of the reactant than calculated.

  • Solution 1: Weigh the compound quickly in a low-humidity environment. If possible, use a glove box with a controlled inert atmosphere for weighing and dispensing. Alternatively, prepare a stock solution from a freshly opened bottle and use volumetric measurements for your reactions.[8][9]

  • Possible Cause 2: Degradation of the reagent. Prolonged exposure to moisture can lead to the degradation of the compound, reducing its purity and reactivity.

  • Solution 2: Always use the compound from a properly stored, tightly sealed container. If you suspect degradation, it is best to use a fresh bottle of the reagent.

Problem: The weight of the compound is unstable during measurement.

  • Possible Cause: The compound is actively absorbing moisture from the air while on the balance.

  • Solution: Use a weighing bottle or a similar container with a secure lid. Weigh the container with the compound, dispense the desired amount quickly into your reaction vessel, and then re-weigh the container to determine the exact amount used by difference. Perform this in an environment with low humidity if possible.

Below is a workflow to help troubleshoot issues with this compound.

G start Start: Experiment Issue issue Identify Issue: - Low Yield - Inconsistent Results - Physical Clumping start->issue check_storage Check Storage Conditions: - Tightly sealed? - Stored with desiccant? - Under inert gas? issue->check_storage improper_storage Improper Storage Detected check_storage->improper_storage No proper_storage Storage Appears Correct check_storage->proper_storage Yes discard Action: Discard and use a fresh batch. Implement proper storage. improper_storage->discard check_handling Review Handling Protocol: - Weighed in open air? - Long exposure time? proper_storage->check_handling improper_handling Improper Handling Detected check_handling->improper_handling Yes proper_handling Handling Appears Correct check_handling->proper_handling No revise_protocol Action: Revise handling protocol. - Use glove box or dry air. - Weigh by difference. improper_handling->revise_protocol consider_solution Consider using a stock solution for better accuracy. proper_handling->consider_solution

Caption: Troubleshooting workflow for experiments involving this compound.

Summary of Compound Data

PropertyValueReference
Chemical Formula C₄H₉ClFN[3][7]
Molecular Weight 125.57 g/mol [3]
Appearance Pink/Beige solid powder[3][7]
Melting Point 183-187 °C[2][7]
Hygroscopic Yes[1][6][7]
Storage Temperature Ambient[7]
Storage Conditions Keep container tightly closed in a dry,[6][7]
well-ventilated place under an inert gas.

Experimental Protocols

Protocol 1: Aliquoting this compound Powder

This protocol is designed to minimize moisture exposure when dividing a large batch of the compound into smaller, single-use quantities.

  • Preparation:

    • Perform this procedure in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low humidity.

    • If a glove box is unavailable, work quickly in a fume hood with a steady flow of dry gas directed towards the handling area.

    • Prepare pre-weighed, dry glass vials with secure caps.

  • Procedure:

    • Allow the main container of this compound to equilibrate to the ambient temperature of the glove box or hood before opening to prevent condensation.

    • Open the main container and quickly dispense the desired amount of powder into each pre-weighed vial.

    • Securely cap each vial immediately after dispensing.

    • For added protection, wrap the cap threads of each vial with Parafilm.

  • Storage:

    • Place the aliquoted vials inside a larger, sealed container that includes a desiccant.

    • Store this container in a cool, dry place as recommended.

Protocol 2: Preparing a Stock Solution

This protocol is for preparing a stock solution to enable accurate dispensing via volumetric measurements.

  • Preparation:

    • Use a freshly opened bottle of this compound for the best results.

    • Select a suitable dry solvent in which the compound is soluble.

    • All glassware should be thoroughly dried in an oven and cooled in a desiccator before use.

  • Procedure:

    • In a controlled environment (glove box or fume hood with dry gas), weigh the entire contents of the bottle. This can be done by weighing the full bottle, emptying the contents into a dry flask, and then re-weighing the empty bottle.

    • Add the dry solvent to the flask containing the compound to achieve the desired concentration.

    • Stir the mixture until the solid is fully dissolved.

  • Storage:

    • Dispense the stock solution into smaller, single-use vials.

    • Store the vials at an appropriate temperature (e.g., -20°C or -80°C) to ensure long-term stability.

Below is a diagram illustrating the key relationships in handling this hygroscopic compound.

G main (S)-3-Fluoropyrrolidine Hydrochloride hygroscopic Hygroscopic Nature main->hygroscopic is issues Potential Issues hygroscopic->issues leads to storage Proper Storage solutions Solutions storage->solutions is a key handling Careful Handling handling->solutions is a key issues->storage mitigated by issues->handling mitigated by

Caption: Key concepts and their relationships for handling this compound.

References

Technical Support Center: Analytical Methods for Monitoring (s)-3-Fluoropyrrolidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods used in monitoring reactions involving (s)-3-Fluoropyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this versatile chiral building block. This compound is a key component in the synthesis of various active pharmaceutical ingredients (APIs), making robust analytical monitoring crucial for reaction optimization, quality control, and impurity profiling.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for monitoring the progress of a reaction involving this compound?

A1: The primary techniques for monitoring reactions with this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be a valuable tool for real-time, in-situ monitoring.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR provides detailed structural information and allows for the quantification of reactants, products, and intermediates directly in the reaction mixture. ¹⁹F NMR is particularly powerful for this fluorinated compound due to its high sensitivity and the large chemical shift dispersion, which minimizes signal overlap.[4][5][6]

  • Chiral HPLC: HPLC is essential for assessing the enantiomeric purity of the product, which is critical when using a chiral starting material like this compound. It is also used to monitor the consumption of reactants and the formation of products and byproducts.

  • ATR-FTIR Spectroscopy: This technique is ideal for real-time reaction monitoring, providing information about the change in concentration of functional groups over time.[7][8][9]

Q2: How can I quantify the conversion of this compound in my reaction using NMR?

A2: Quantitative NMR (qNMR) is a reliable method for determining reaction conversion.[10][11] This is typically achieved by adding a stable, non-reactive internal standard to the reaction mixture.

  • Procedure:

    • Choose an internal standard with a known concentration and a signal that does not overlap with the signals of your reactants or products in the ¹H or ¹⁹F NMR spectrum.

    • Acquire spectra at different time points during the reaction.

    • Integrate a characteristic signal of the starting material (e.g., a proton or the fluorine signal of this compound) and a signal from the internal standard.

    • The conversion can be calculated by comparing the change in the integral of the starting material relative to the constant integral of the internal standard over time.

Q3: What are the common challenges in developing a chiral HPLC method for the product of a reaction with this compound?

A3: Challenges in chiral HPLC method development often revolve around achieving adequate separation (resolution) between enantiomers and diastereomers, as well as dealing with poor peak shapes.

  • Poor Resolution: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[12] Method parameters such as the mobile phase composition (including organic modifier and additives), column temperature, and flow rate need to be systematically screened to optimize resolution.[13][14]

  • Peak Tailing: This is a common issue for amine-containing compounds due to interactions with residual silanols on silica-based columns. Using a highly deactivated column or adding a basic modifier (e.g., diethylamine) to the mobile phase can mitigate this.

  • Peak Splitting: This can be caused by several factors, including column degradation, a blocked frit, or co-elution of closely related species.[15][16]

Troubleshooting Guides

NMR Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Poor signal-to-noise ratio Low concentration of analyte.Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample is properly shimmed.
Incorrect pulse width or relaxation delay.Calibrate the 90° pulse width. Ensure the relaxation delay is at least 5 times the longest T1 of the nuclei of interest for accurate quantification.
Signal overlap in ¹H NMR Complex reaction mixture with multiple species.Utilize ¹⁹F NMR, which often provides better signal separation for fluorinated compounds.[17] Consider using a higher field NMR spectrometer for better resolution.
Use 2D NMR techniques (e.g., COSY, HSQC) to aid in peak assignment.
Inaccurate quantification Non-uniform excitation of signals.Ensure the spectral width is large enough to encompass all signals of interest and that the transmitter offset is placed in the center of the signals being quantified.[10]
Inappropriate internal standard.Select an internal standard that is soluble in the reaction solvent, chemically inert, and has a simple spectrum with no overlapping signals.[18]
Chiral HPLC Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Peak Tailing Secondary interactions with the stationary phase.Add a basic modifier like diethylamine (B46881) or triethylamine (B128534) (0.1-0.5%) to the mobile phase. Use an end-capped or base-deactivated column.[19]
Column overload.Reduce the injection volume or the sample concentration.
Incompatible sample solvent.Dissolve the sample in the mobile phase whenever possible.
Peak Splitting or Broadening Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For immobilized polysaccharide columns, a regeneration procedure may be possible.[1][16]
Blocked column frit.Reverse-flush the column at a low flow rate. If this fails, the frit may need to be replaced.
Co-elution of closely related compounds.Optimize the mobile phase composition (e.g., change the organic modifier or additive) or try a different chiral stationary phase to improve selectivity.[15]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changes.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Experimental Protocols

This section provides a detailed methodology for a representative nucleophilic aromatic substitution (SNAr) reaction between this compound and 2-fluoronitrobenzene, along with the analytical methods for monitoring its progress and characterizing the product.

Synthesis of (S)-1-(2-Fluoronitrophenyl)-3-fluoropyrrolidine

Reaction Scheme:

This compound reacts with 2-fluoronitrobenzene in the presence of a base to yield the desired N-arylated product.

Materials:

  • This compound

  • 2-Fluoronitrobenzene[20]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Internal Standard for qNMR (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 2-fluoronitrobenzene (1.1 eq).

  • Heat the reaction mixture to 60°C.

  • Monitor the reaction progress by taking aliquots at regular intervals for NMR and HPLC analysis.

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Analytical Monitoring Protocols

1. ¹⁹F NMR Reaction Monitoring

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Parameters:

    • Observe Nucleus: ¹⁹F

    • Pulse Program: zgig (or similar proton-decoupled pulse sequence)

    • Relaxation Delay (d1): 5 s

    • Number of Scans: 16

  • Data Analysis: Monitor the decrease of the ¹⁹F signal corresponding to 2-fluoronitrobenzene and the appearance of the two new ¹⁹F signals for the product (one for the fluorine on the pyrrolidine (B122466) ring and one for the fluorine on the aromatic ring).

2. Quantitative ¹H NMR for Conversion Analysis

  • Sample Preparation: To a known volume of the reaction mixture, add a precise amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene). Dilute with a deuterated solvent.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Parameters:

    • Observe Nucleus: ¹H

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for all protons)

    • Number of Scans: 8

  • Data Analysis: Integrate a well-resolved signal of the starting material (e.g., a proton on the pyrrolidine ring) and a signal of the internal standard. Calculate the conversion based on the change in the relative integral values over time.

3. Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Dilute a small aliquot of the purified product in the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column)

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

  • Data Analysis: Determine the retention times for the (S) and any potential (R) enantiomer. Calculate the enantiomeric excess (% ee) from the peak areas.

4. Online ATR-FTIR Reaction Monitoring

  • Instrumentation: FTIR spectrometer equipped with a diamond ATR probe.

  • Procedure: Insert the ATR probe directly into the reaction vessel.

  • Data Acquisition: Collect spectra at regular intervals (e.g., every 2 minutes).

  • Data Analysis: Monitor the decrease in the absorbance of characteristic peaks of the starting materials and the increase in the absorbance of characteristic peaks of the product (e.g., C-N stretching vibrations).

Data Presentation

Table 1: Quantitative ¹H NMR Data for Reaction Conversion

Reaction Time (hours)Integral of Starting Material (s-3-FP)Integral of Internal StandardMolar Ratio (s-3-FP / IS)Conversion (%)
01.001.001.000
10.651.000.6535
20.381.000.3862
40.121.000.1288
6< 0.051.00< 0.05> 95

Table 2: Chiral HPLC Analysis of the Final Product

EnantiomerRetention Time (min)Peak AreaArea (%)
(S)-enantiomer8.59950099.5
(R)-enantiomer10.25000.5
Enantiomeric Excess (% ee) 99.0

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Analytical Monitoring cluster_data Data Analysis & Outcome Start Start Reaction ((s)-3-Fluoropyrrolidine HCl + Electrophile) Reaction Reaction in Progress Start->Reaction NMR ¹H and ¹⁹F NMR Analysis (Conversion, Structure) Reaction->NMR Aliquots HPLC Chiral HPLC Analysis (Enantiomeric Purity) Reaction->HPLC Aliquots FTIR ATR-FTIR Analysis (Real-time Kinetics) Reaction->FTIR In-situ Probe Analysis Data Interpretation (Kinetics, Purity, Yield) NMR->Analysis HPLC->Analysis FTIR->Analysis Decision Decision Point (Stop Reaction / Optimize) Analysis->Decision

Caption: Workflow for monitoring this compound reactions.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Analytical Issue Encountered (e.g., Poor HPLC Resolution) Cause1 Incorrect Mobile Phase Problem->Cause1 Cause2 Column Degradation Problem->Cause2 Cause3 Inappropriate Temperature Problem->Cause3 Solution1 Optimize Mobile Phase (Additives, Composition) Cause1->Solution1 Solution2 Regenerate or Replace Column Cause2->Solution2 Solution3 Adjust Column Temperature Cause3->Solution3

Caption: Logic diagram for troubleshooting analytical issues.

References

improving solubility of (s)-3-Fluoropyrrolidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling and improving the solubility of (s)-3-Fluoropyrrolidine hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in organic solvents a concern?

Q2: In which organic solvents is this compound known to be soluble?

Q3: Why is my this compound not dissolving in solvents like dichloromethane (B109758) (DCM) or diethyl ether?

Q4: Can heating improve the solubility of this compound?

For most solids, increasing the temperature will increase solubility.[7] This is because the additional heat provides the energy needed to break the bonds within the solid's crystal lattice.[7] However, in some less common cases where the dissolution process is exothermic (releases heat), increasing the temperature can actually decrease solubility, in accordance with Le Chatelier's principle.[7][8] It is recommended to perform a small-scale test to determine the effect of heat on the solubility of this specific compound in your solvent of choice.

Troubleshooting Guide: Poor Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Start: (S)-3-Fluoropyrrolidine HCl Fails to Dissolve solvent_check Is the solvent polar protic (e.g., MeOH, EtOH)? start->solvent_check change_solvent Action: Switch to a more polar solvent (e.g., Methanol). solvent_check->change_solvent No physical_methods Consider Physical Methods solvent_check->physical_methods Yes change_solvent->start sonication Action: Apply sonication to break up solid particles. physical_methods->sonication Try First heating Action: Gently heat the mixture. Monitor for improvement. physical_methods->heating If Sonication Fails chemical_modification Is solubility still insufficient? sonication->chemical_modification heating->chemical_modification free_base Action: Convert to the free base form. (See Protocol Below) chemical_modification->free_base Yes end End: Compound Dissolved chemical_modification->end No free_base->end

Caption: A decision tree for troubleshooting solubility problems.

Solubility Data Summary

Solvent NameSolvent TypeExpected SolubilityNotes
Methanol (MeOH)Polar ProticSolubleConfirmed in vendor documentation for analytical purposes.[2][5][6]
Ethanol (EtOH)Polar ProticLikely SolubleSimilar to methanol, should be a good solvent.
Water (H₂O)Polar ProticSolubleAmine salts are generally water-soluble.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticLikely SolubleOften used for dissolving difficult-to-dissolve salts.
Dimethylformamide (DMF)Polar AproticLikely SolubleAnother common solvent for polar compounds.
Dichloromethane (DCM)HalogenatedInsolubleLow polarity makes it a poor solvent for salts.[3]
Diethyl Ether (Et₂O)EtherInsolubleNon-polar; amine salts are generally insoluble in ether.[3]
TolueneAromatic HydrocarbonInsolubleNon-polar solvent.
HexanesAliphatic HydrocarbonInsolubleNon-polar solvent.

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Base

This protocol describes the process of "free-basing," which converts the hydrochloride salt to the more organic-soluble neutral amine. This is often the most effective strategy for reactions requiring solubility in non-polar organic solvents.

Diagram: Free Base Conversion Workflow

G cluster_aqueous Aqueous Phase cluster_extraction Extraction cluster_drying Drying and Isolation start 1. Dissolve (S)-3-Fluoropyrrolidine HCl in water. basify 2. Add aqueous base (e.g., 1M NaOH) dropwise until pH > 10. start->basify extract 3. Extract with an organic solvent (e.g., DCM, EtOAc) multiple times. basify->extract combine 4. Combine organic layers. extract->combine dry 5. Dry combined organic layers over anhydrous Na₂SO₄ or MgSO₄. combine->dry filter_evap 6. Filter and evaporate the solvent under reduced pressure. dry->filter_evap end Result: Isolated (S)-3-Fluoropyrrolidine (Free Base) filter_evap->end

Caption: Step-by-step process for free-basing the hydrochloride salt.

Methodology:

  • Dissolution: Dissolve the this compound in a suitable amount of water (e.g., 10 mL per 1 g of salt) in a round-bottom flask or separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 1-2 M aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise with stirring.[9] Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is greater than 10 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an appropriate volume of an organic solvent in which the free base is soluble (e.g., dichloromethane, ethyl acetate). Start with a volume equal to the aqueous layer. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower organic layer (if using a denser solvent like DCM) or the upper organic layer (if using a less dense solvent like ethyl acetate).

  • Repeat Extraction: Repeat the extraction process (steps 3 and 4) on the aqueous layer at least two more times with fresh portions of the organic solvent to maximize the recovery of the free base.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic solution over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting oil or solid is the (s)-3-Fluoropyrrolidine free base, which should now be readily soluble in a wider range of organic solvents.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The basification step can be exothermic; use an ice bath to control the temperature.

  • Be cautious when handling strong bases like NaOH.

References

dealing with reactivity issues of the secondary amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reactivity issues encountered when working with secondary amines. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my secondary amine undergoing multiple alkylations (over-alkylation)?

A1: Over-alkylation is a common issue because the product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine.[1] This increased nucleophilicity makes the tertiary amine more likely to react with the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt.[2] This "runaway" reaction can be difficult to control, especially when using reactive alkylating agents.[2]

Q2: How can I prevent over-alkylation of my secondary amine?

A2: Several strategies can be employed to minimize over-alkylation:

  • Use of Bulky Reagents: Employing a sterically hindered base or alkylating agent can disfavor the second alkylation step at the more crowded tertiary amine.[3]

  • Control Stoichiometry: Using a slight excess of the secondary amine relative to the alkylating agent can help consume the alkylating agent before significant over-alkylation occurs. However, this may not completely eliminate the side reaction.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the point of maximum tertiary amine formation.

  • Alternative Synthesis Routes: Consider alternative methods like reductive amination, which is generally more selective for the formation of tertiary amines from secondary amines and avoids the issue of over-alkylation.[4][5]

Q3: My acylation reaction of a secondary amine is sluggish or incomplete. What could be the cause?

A3: Several factors can contribute to a slow or incomplete acylation reaction:

  • Steric Hindrance: Bulky substituents on either the secondary amine or the acylating agent can significantly slow down the reaction rate.[6]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups near the amine nitrogen can decrease its nucleophilicity, making it less reactive towards the acylating agent.

  • Insufficiently Reactive Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides. If using an anhydride (B1165640), a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be needed to accelerate the reaction.[7]

  • Inadequate Base: A suitable base, such as pyridine (B92270) or triethylamine (B128534), is often required to neutralize the acid byproduct (e.g., HCl) formed during the reaction.[7] If the base is not strong enough or is not present in a sufficient amount, the reaction can stall.

Q4: How can I selectively react a secondary amine in the presence of a primary amine?

A4: Selective reaction can be achieved by exploiting the differences in reactivity and steric hindrance between primary and secondary amines.

  • Protection of the Primary Amine: The primary amine can be selectively protected, for example, by forming an imine with an aldehyde (e.g., benzaldehyde) or by using a protecting group like phthaloyl.[8] After the reaction on the secondary amine is complete, the protecting group can be removed.

  • Kinetic Control: Under carefully controlled conditions (e.g., low temperature), it may be possible to achieve selective reaction at the more nucleophilic and less sterically hindered primary amine first.

  • Solvent as a Temporary Protecting Group: In some cases, the reaction solvent itself can act as a temporary protecting group for the primary amine. For instance, using methyl isobutyl ketone (MIBK) as a solvent allows for the selective acylation or alkylation of the secondary amine while the primary amine is temporarily converted to a less reactive imine.[9]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions
Observation Potential Cause(s) Suggested Solution(s)
Low or no conversion of the starting secondary amine. 1. Inactive Alkylating Agent: The alkyl halide (e.g., chloride) may not be reactive enough. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Inadequate Base: The base may be too weak or insoluble in the reaction medium.1. Switch to a more reactive alkylating agent (e.g., bromide or iodide). 2. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 3. Use a stronger base or a solvent in which the base is more soluble. Consider using a phase-transfer catalyst for biphasic systems.
Significant amount of over-alkylation product (quaternary ammonium salt). 1. High Reactivity of Tertiary Amine: The tertiary amine product is more nucleophilic than the starting secondary amine.[1] 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long. 3. Excess Alkylating Agent: Too much alkylating agent favors the second alkylation.1. Use a less polar solvent to potentially decrease the rate of the second alkylation. 2. Monitor the reaction closely and quench it once the desired product is maximized. 3. Use a slight excess of the starting secondary amine. 4. Switch to reductive amination as an alternative synthetic route.[5]
Major product is an alkene (elimination). 1. Sterically Hindered Reagents: A bulky alkyl halide or a sterically demanding secondary amine was used. 2. Strong, Sterically Hindered Base: The base is promoting E2 elimination. 3. High Reaction Temperature: Higher temperatures can favor elimination over substitution.1. If possible, use a less sterically hindered alkylating agent or amine. 2. Use a weaker, non-nucleophilic base. 3. Run the reaction at a lower temperature.
Issue 2: Problems with N-Acylation Reactions
Observation Potential Cause(s) Suggested Solution(s)
Incomplete reaction, starting amine remains. 1. Steric Hindrance: Bulky groups on the amine or acylating agent are impeding the reaction.[6] 2. Deactivated Amine: Electron-withdrawing groups are reducing the amine's nucleophilicity. 3. Insufficiently Reactive Acylating Agent: An acid anhydride is being used without a catalyst.1. Increase the reaction temperature or use a more reactive acylating agent (e.g., acyl chloride). 2. Use a more potent acylating agent or a catalyst like DMAP. 3. Add a catalytic amount of DMAP to the reaction mixture.[7]
Reaction with other functional groups (e.g., -OH). Lack of Chemoselectivity: The acylating agent is reacting with other nucleophilic groups present in the molecule.1. Use a milder acylating agent. 2. Protect the other functional groups before carrying out the acylation of the secondary amine. 3. Perform the reaction at a lower temperature to favor the more nucleophilic amine.
Difficult purification of the amide product. 1. Presence of Basic Byproducts: Excess amine or basic catalyst (e.g., pyridine) is present. 2. Hydrolysis of Acylating Agent: The acylating agent has hydrolyzed, creating carboxylic acid byproducts.1. Perform an acidic workup to remove basic impurities. A wash with aqueous CuSO4 can be effective for removing pyridine.[7] 2. Perform a basic workup to remove acidic impurities.

Experimental Protocols

Protocol 1: General Procedure for Acylation of a Secondary Amine

This protocol describes a standard procedure for the N-acetylation of a secondary amine using acetyl chloride.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 eq.) and a suitable base such as pyridine or triethylamine (1.1 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM).[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of acetyl chloride (1.05 eq.) in DCM dropwise to the stirred amine solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting amine is no longer detected. If the reaction is slow, a catalytic amount of DMAP can be added.[7]

  • Work-up:

    • Wash the organic phase with a dilute acid (e.g., 1M HCl) to remove excess base.

    • Wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any remaining acid.

    • A final wash with aqueous copper sulfate (B86663) solution can be used to remove residual pyridine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude amide product, which can then be purified by recrystallization or column chromatography.

Protocol 2: Reductive Amination for the Synthesis of a Tertiary Amine

This protocol provides a general method for the synthesis of a tertiary amine from a secondary amine and an aldehyde, which avoids the problem of over-alkylation.[5]

  • Imine/Iminium Ion Formation: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.[4] A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.2-1.5 eq.) portion-wise to the reaction mixture.[4][5] The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Isolation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude tertiary amine can be purified by column chromatography or acid-base extraction.

Visualizations

over_alkylation_pathway cluster_start Starting Materials cluster_product Reaction Products Secondary_Amine R₂NH (Secondary Amine) Tertiary_Amine R₂NR' (Desired Product - Tertiary Amine) More Nucleophilic Secondary_Amine->Tertiary_Amine Alkylation (k₁) Alkyl_Halide R'-X (Alkylating Agent) Quaternary_Salt R₂N(R')₂⁺X⁻ (Over-alkylation Product) Tertiary_Amine->Quaternary_Salt Further Alkylation (k₂ > k₁)

Caption: The "runaway" cascade of secondary amine over-alkylation.

reductive_amination_workflow Start Start: Secondary Amine (R₂NH) + Aldehyde/Ketone (R'COR'') Iminium_Formation Step 1: Iminium Ion Formation (Solvent, cat. Acid) Start->Iminium_Formation Condensation Side_Reaction Alternative: Direct Alkylation Leads to Over-alkylation Start->Side_Reaction Avoided Pathway Reduction Step 2: Reduction (e.g., NaBH(OAc)₃) Iminium_Formation->Reduction Intermediate Product Final Product: Tertiary Amine (R₂NCHR'R'') Reduction->Product Selective Formation Over_alkylation Quaternary Ammonium Salt Side_Reaction->Over_alkylation

Caption: Workflow for selective tertiary amine synthesis via reductive amination.

troubleshooting_logic Problem Problem: Inefficient Secondary Amine Reaction Check_Alkylation Alkylation Reaction? Problem->Check_Alkylation Check_Acylation Acylation Reaction? Problem->Check_Acylation Low_Yield Low Yield? Check_Alkylation->Low_Yield Yes Over_alkylation Over-alkylation? Check_Alkylation->Over_alkylation No Incomplete_Acylation Incomplete Reaction? Check_Acylation->Incomplete_Acylation Yes Solution_Reactivity Increase Reactivity: - More reactive alkylating agent - Higher temperature Low_Yield->Solution_Reactivity Yes Solution_Control Control Reaction: - Adjust stoichiometry - Monitor closely - Use reductive amination Over_alkylation->Solution_Control Yes Solution_Acylation Enhance Acylation: - Use acyl chloride - Add DMAP catalyst - Check base Incomplete_Acylation->Solution_Acylation Yes

Caption: Logical troubleshooting workflow for secondary amine reactions.

References

work-up procedures for reactions involving (s)-3-Fluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-3-Fluoropyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures, troubleshooting, and frequently asked questions related to reactions involving this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and work-up of reactions with this compound.

Q1: Why is my N-alkylation or amide coupling reaction with this compound showing low or no conversion?

A1: Low or no conversion can stem from several factors:

  • Inadequate Liberation of the Free Amine: (S)-3-Fluoropyrrolidine is supplied as a hydrochloride salt. A sufficient amount of base is crucial to neutralize the HCl salt and liberate the free secondary amine, which is the reactive nucleophile. Insufficient base will result in a low concentration of the free amine, leading to a sluggish or stalled reaction.

  • Choice of Base: The strength of the base should be appropriate for the reaction. For standard N-alkylations and amide couplings, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive electrophiles, a stronger base might be required.

  • Reaction Temperature: Many N-alkylation and amide coupling reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature and observing low conversion, a gradual increase in temperature is recommended.

  • Steric Hindrance: Highly sterically hindered electrophiles or coupling partners may react slowly.

Q2: I am observing the formation of side products in my reaction. What are the likely side reactions and how can I minimize them?

A2: A common side reaction, particularly under strong basic conditions or at elevated temperatures, is the elimination of hydrogen fluoride (B91410) (HF) from the pyrrolidine (B122466) ring to form a cyclopropene (B1174273) intermediate. While 3-fluoropyrrolidines are generally stable, this pathway can become significant with an inappropriate choice of base or prolonged heating.[1][2]

  • Minimization Strategies:

    • Use a non-nucleophilic, hindered base like DIPEA.

    • Maintain the lowest effective reaction temperature.

    • Minimize reaction time.

Another potential issue is over-alkylation in N-alkylation reactions, where the product of the initial alkylation reacts further with the alkylating agent.

  • Minimization Strategies:

    • Use a slight excess of this compound relative to the alkylating agent.

    • Slowly add the alkylating agent to the reaction mixture.

Q3: What is a general work-up procedure for an N-alkylation reaction involving this compound?

A3: A typical work-up procedure involves the following steps:

  • Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like DMF or DMSO, it may need to be removed under reduced pressure.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). The product is expected to be in the organic layer.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Q4: How should I approach the work-up of an amide coupling reaction?

A4: The work-up for an amide coupling reaction is similar to that of an N-alkylation, with a few additional considerations to remove the coupling reagents and their byproducts.

  • Filtration (if applicable): If a urea (B33335) byproduct from a carbodiimide (B86325) coupling reagent (e.g., DCC) has precipitated, it can be removed by filtration.

  • Aqueous Washes: A series of aqueous washes are crucial.

    • A wash with a dilute acid (e.g., 1M HCl) will remove unreacted amine starting material and basic byproducts.

    • A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove unreacted carboxylic acid starting material and acidic byproducts.

    • A final wash with brine will aid in the separation of the organic and aqueous layers.

  • Drying, Concentration, and Purification: These steps are analogous to the N-alkylation work-up.

Q5: My purified product appears to be unstable. What are the stability considerations for derivatives of (S)-3-Fluoropyrrolidine?

A5: While the C-F bond is generally strong, the fluorine atom can influence the reactivity and stability of the molecule.[1] As mentioned, elimination of HF is a potential decomposition pathway. Additionally, the presence of the fluorine atom can affect the pKa of the pyrrolidine nitrogen, influencing its basicity and nucleophilicity. It is advisable to store purified fluorinated pyrrolidine derivatives in a cool, dry place and to re-evaluate their purity if they have been stored for an extended period.

Quantitative Data

The following tables summarize typical reaction conditions and expected outcomes for common reactions involving this compound. These values are derived from literature precedents and should be considered as starting points for optimization.

Table 1: Typical Conditions for N-Alkylation Reactions

ParameterConditionNotes
Base K₂CO₃, Cs₂CO₃, DIPEA2-3 equivalents are typically required.
Solvent Acetonitrile (B52724) (ACN), DMF, DMSOPolar aprotic solvents are generally effective.
Temperature Room Temperature to 80 °CDependent on the reactivity of the electrophile.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Typical Yield 60 - 90%Highly dependent on the substrate.

Table 2: Typical Conditions for Amide Coupling Reactions

ParameterConditionNotes
Coupling Reagent HATU, HOBt/EDC, T3PChoice depends on substrate and desired reactivity.
Base DIPEA, TEA2-4 equivalents are commonly used.
Solvent DMF, DCMAnhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureInitial activation is often performed at 0 °C.
Reaction Time 2 - 16 hoursMonitor by TLC or LC-MS.
Typical Yield 50 - 85%Can be influenced by steric hindrance.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of this compound with an alkyl halide.

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃, 2.5 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a general method for the amide coupling of this compound with a carboxylic acid using HATU as the coupling agent.

  • To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the reactions and work-up procedures described.

G cluster_reaction N-Alkylation Reaction cluster_workup Work-up & Purification Start_Alkylation (S)-3-Fluoropyrrolidine HCl + Alkyl Halide Base_Addition Add Base (e.g., K2CO3) in Solvent (e.g., ACN) Start_Alkylation->Base_Addition Heating Heat (e.g., 60°C) Base_Addition->Heating Monitoring_Alkylation Monitor by TLC/LC-MS Heating->Monitoring_Alkylation Quench_Alkylation Quench with Water Monitoring_Alkylation->Quench_Alkylation Reaction Complete Extraction_Alkylation Extract with EtOAc Quench_Alkylation->Extraction_Alkylation Wash_Alkylation Wash with Brine Extraction_Alkylation->Wash_Alkylation Dry_Concentrate_Alkylation Dry & Concentrate Wash_Alkylation->Dry_Concentrate_Alkylation Purification_Alkylation Column Chromatography Dry_Concentrate_Alkylation->Purification_Alkylation

Caption: Workflow for a typical N-alkylation reaction and subsequent work-up.

G cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification Start_Amide Carboxylic Acid + (S)-3-Fluoropyrrolidine HCl Activation Add Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) in DMF Start_Amide->Activation Reaction Stir at Room Temperature Activation->Reaction Monitoring_Amide Monitor by TLC/LC-MS Reaction->Monitoring_Amide Dilute_Amide Dilute with EtOAc Monitoring_Amide->Dilute_Amide Reaction Complete Acid_Wash Wash with 1M HCl Dilute_Amide->Acid_Wash Base_Wash Wash with sat. NaHCO3 Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Dry_Concentrate_Amide Dry & Concentrate Brine_Wash->Dry_Concentrate_Amide Purification_Amide Column Chromatography Dry_Concentrate_Amide->Purification_Amide

Caption: Workflow for a typical amide coupling reaction and subsequent work-up.

Troubleshooting Problem Low Conversion? Solution1 Increase Base Equivalents Problem->Solution1 Yes Solution2 Increase Temperature Problem->Solution2 Yes Solution3 Check Reagent Quality Problem->Solution3 Yes

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Strategies to Improve Stereoselectivity in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing and troubleshooting stereoselective reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered in stereoselective reactions.

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)

Low stereoselectivity is a frequent challenge and can arise from multiple factors. A systematic approach to identify and address the root cause is essential.

Question: My reaction is yielding a low diastereomeric ratio (d.r.) or a mix of stereoisomers. What are the likely causes?

Answer: Low diastereoselectivity can often be traced back to the reaction conditions or the purity of the starting materials. Key factors to investigate include:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in stereoselective reactions. Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to a lower diastereomeric ratio.[1][2] Generally, lower temperatures favor higher stereoselectivity.[1][2][3]

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state, thereby affecting diastereoselectivity.[4]

  • Incorrect Base or Catalyst: The choice of base for deprotonation or the catalyst used can dramatically alter the stereochemical outcome. The size and nature of the base or catalyst can influence the geometry of the resulting enolate or the transition state.

  • Steric Hindrance: The steric bulk of either the substrate or the electrophile can interfere with the directing effect of a chiral auxiliary or catalyst.[2]

  • Moisture or Impurities: The presence of water or other impurities can interfere with the reaction, leading to side reactions and reduced selectivity. It is crucial to use high-purity, enantiomerically pure starting materials and reagents.[1][2]

Question: I am observing low enantiomeric excess (% ee) in my catalytic asymmetric reaction. What should I investigate?

Answer: Low enantioselectivity in catalytic reactions often points to issues with the catalyst itself or the reaction environment. Consider the following:

  • Catalyst and Ligand Integrity: Ensure the chiral ligand and metal precursor are of high purity, as impurities can interfere with the formation of the active chiral catalyst.[1] The chiral ligand is the primary source of stereocontrol.

  • Catalyst Loading: Inadequate catalyst loading can lead to a significant background reaction that is not enantioselective.[1]

  • Reaction Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1][3]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.[3]

  • Reagent Purity: The purity of all reagents is critical. Impurities can act as catalyst poisons or participate in non-selective side reactions.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to strategies for improving stereoselectivity.

1. Chiral Auxiliaries

Question: How do I choose the right chiral auxiliary for my reaction?

Answer: The selection of a chiral auxiliary depends on the specific transformation. Evans' oxazolidinones are widely used for their high effectiveness in a range of reactions, including alkylations and aldol (B89426) reactions. Their rigid structure provides excellent facial shielding of the enolate, leading to high diastereoselectivity.

Question: What is a typical experimental workflow for using a chiral auxiliary?

Answer: A general workflow involves three main steps:

  • Attachment: Covalently attach the chiral auxiliary to the substrate.

  • Diastereoselective Reaction: Perform the desired transformation where the auxiliary directs the stereochemistry.

  • Cleavage: Remove the auxiliary to yield the enantiomerically enriched product.

2. Chiral Catalysts

Question: What are the main classes of chiral catalysts?

Answer: Chiral catalysts can be broadly categorized into:

  • Metal-based complexes: These consist of a metal center and a chiral ligand (e.g., BINAP in Noyori asymmetric hydrogenation).

  • Organocatalysts: These are small, chiral organic molecules (e.g., proline and its derivatives).

  • Biocatalysts (Enzymes): These are natural catalysts that often exhibit exquisite stereoselectivity under mild conditions.

Question: How can I optimize a reaction using a chiral catalyst?

Answer: Optimization often involves screening different ligands, solvents, and reaction temperatures. For instance, in proline-catalyzed aldol reactions, the enantiomeric excess can be highly dependent on the solvent and temperature.

3. Reaction Conditions

Question: How significant is the effect of temperature on stereoselectivity?

Answer: Temperature is a crucial parameter. Lowering the reaction temperature often increases the energy difference between the transition states leading to the different stereoisomers, thereby enhancing selectivity.[1][2][3] However, this can also decrease the reaction rate.

Question: What role does the solvent play in controlling stereoselectivity?

Answer: The solvent can have a profound impact by:

  • Stabilizing Transition States: Solvents can preferentially stabilize one diastereomeric transition state over another through interactions like hydrogen bonding or dipole-dipole interactions.

  • Influencing Catalyst Conformation: The solvent can alter the conformation of the chiral catalyst, which in turn affects the stereochemical outcome.

Data Presentation

Table 1: Effect of Temperature and Solvent on Proline-Catalyzed Aldol Reaction

EntryAldehydeKetoneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1p-NitrobenzaldehydeAcetone30DMSO25249572
2p-NitrobenzaldehydeAcetone30DMF25249268
3p-NitrobenzaldehydeAcetone30CH3CN25248560
4p-NitrobenzaldehydeAcetone30THF25248855
5p-NitrobenzaldehydeAcetone10neat25729876
6p-NitrobenzaldehydeAcetone10neat41689596
7p-NitrobenzaldehydeAcetone10neat-2024092>99

Table 2: Diastereoselectivity in Chiral Lewis Acid Catalyzed Diels-Alder Reaction

EntryDienophileDieneChiral Lewis AcidSolventTemperature (°C)Yield (%)endo:exoee (%) of major isomer
1MethacroleinCyclopentadiene(S)-Tryptophan-derived oxazaborolidineCH2Cl2-788511:8996 (exo)
2Acryloyl-oxazolidinoneCyclopentadieneTiCl2(OTf)2 with chiral ligandCH2Cl2-789295:598 (endo)
3Methyl acrylateIsopreneChiral Copper-BOX complexCH2Cl2-7890>99:197 (endo)
4N-CrotonyloxazolidinoneCyclopentadieneChiral Aluminum-BINOL complexToluene-789598:299 (endo)

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone

This protocol describes the diastereoselective alkylation of a propionyl-substituted oxazolidinone.

  • Acylation of the Chiral Auxiliary:

    • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture for 1 hour at -78 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify by flash column chromatography.

  • Diastereoselective Alkylation:

    • To a stirred solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • In a separate flask, dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the substrate solution to the LDA solution via cannula and stir for 30 minutes.

    • Add benzyl (B1604629) bromide (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.

    • Quench the reaction and purify to isolate the alkylated product.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite (B76179) and separate the chiral auxiliary and the desired carboxylic acid product.

Protocol 2: Noyori Asymmetric Hydrogenation

This protocol provides a general method for the asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst.

  • Reaction Setup:

    • In a nitrogen-filled glovebox, charge a glass liner with the ketone substrate, a solution of the chiral RuCl₂--INVALID-LINK--n catalyst in ethanol, and additional ethanol.

    • Place the glass liner into a high-pressure reactor.

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi) and stir at the desired temperature (e.g., room temperature) for the required time.

  • Work-up and Analysis:

    • Carefully vent the reactor and remove the solvent under reduced pressure.

    • Purify the product by column chromatography or distillation.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Alcohol

This protocol describes the kinetic resolution of racemic 1-phenylethanol (B42297) using Candida antarctica lipase (B570770) B (CALB).

  • Reaction Setup:

    • To a flask, add racemic 1-phenylethanol, an acyl donor (e.g., vinyl acetate), and immobilized CALB (e.g., Novozym 435) in an appropriate organic solvent (e.g., hexane).

  • Enzymatic Acylation:

    • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Filter off the immobilized enzyme (which can often be reused).

    • Remove the solvent under reduced pressure.

    • Separate the unreacted alcohol (one enantiomer) from the acylated product (the other enantiomer) by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered alcohol and the acylated product using chiral HPLC or GC.

Mandatory Visualizations

troubleshooting_workflow cluster_purity Purity Issues start Low Stereoselectivity Observed check_purity Verify Purity of Starting Materials and Reagents start->check_purity Initial Check optimize_temp Optimize Reaction Temperature (Lower Temperature) check_purity->optimize_temp Purity Confirmed purify Purify/Repurchase Reagents check_purity->purify If Impure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent If no improvement optimize_catalyst Evaluate Catalyst/Ligand/Auxiliary optimize_solvent->optimize_catalyst If no improvement check_conditions Ensure Anhydrous and Inert Conditions optimize_catalyst->check_conditions If no improvement success Improved Stereoselectivity check_conditions->success Optimization Successful purify->optimize_temp chiral_auxiliary_workflow substrate Achiral Substrate attachment Attach Auxiliary substrate->attachment auxiliary Chiral Auxiliary auxiliary->attachment diastereoselective_reaction Diastereoselective Reaction attachment->diastereoselective_reaction cleavage Cleave Auxiliary diastereoselective_reaction->cleavage product Enantiomerically Enriched Product cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary reaction_factors stereoselectivity Stereoselectivity catalyst Chiral Catalyst / Auxiliary stereoselectivity->catalyst Directs Stereochemistry solvent Solvent stereoselectivity->solvent Influences Transition State temperature Temperature stereoselectivity->temperature Affects Energy Barriers substrate Substrate Structure stereoselectivity->substrate Steric/Electronic Effects reagent_purity Reagent Purity stereoselectivity->reagent_purity Prevents Side Reactions

References

Validation & Comparative

A Comparative Guide to (S)-3-Fluoropyrrolidine Hydrochloride and its (R)-Enantiomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. The chiral building blocks, (S)-3-Fluoropyrrolidine hydrochloride and (R)-3-Fluoropyrrolidine hydrochloride, are of particular interest in medicinal chemistry due to their presence in a variety of potent and selective enzyme inhibitors. The stereochemistry of the fluorine atom at the C3 position of the pyrrolidine (B122466) ring plays a crucial role in determining the biological activity of the resulting compounds. This guide provides a comprehensive comparison of these two enantiomers, supported by experimental data, to inform researchers and drug development professionals in their selection and application.

Physicochemical Properties

The enantiomers this compound and (R)-3-Fluoropyrrolidine hydrochloride share the same molecular formula and weight but differ in their optical rotation, a key indicator of their three-dimensional arrangement. These fundamental properties are summarized below.

PropertyThis compound(R)-3-Fluoropyrrolidine hydrochloride
CAS Number 136725-53-6136725-55-8
Molecular Formula C₄H₉ClFNC₄H₉ClFN
Molecular Weight 125.57 g/mol 125.57 g/mol
Melting Point 183-187 °C179-186 °C
Optical Rotation [α]20/D +8.0°, c = 1 in methanol[1][α]20/D -8.0°, c = 4 in methanol[2][3]
Appearance SolidSolid

Comparative Biological Activity

The therapeutic potential of drug candidates derived from (S)- and (R)-3-Fluoropyrrolidine hydrochloride is significantly influenced by the stereochemistry of the fluorinated pyrrolidine moiety. This is particularly evident in their application as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Aurora Kinases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones such as GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[4] Studies have shown that derivatives of (S)-3-Fluoropyrrolidine generally exhibit superior DPP-IV inhibitory activity compared to their (R)-enantiomer counterparts.

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of fluoropyrrolidine amides as DPP-IV inhibitors. The results demonstrated a clear stereochemical preference for the (S)-enantiomer.[5]

Compound IDPyrrolidine EnantiomerDPP-IV IC50 (nM)
1 (S)-3-Fluoropyrrolidine50
2 (R)-3-Fluoropyrrolidine>10000

Data sourced from Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268 (2004).[5]

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[6][7] Imidazo[1,2-a]pyrazine (B1224502) derivatives incorporating chiral 3-fluoropyrrolidine (B48656) have been investigated as Aurora kinase inhibitors. In this context, both enantiomers have been utilized to synthesize potent inhibitors.

A study in the Journal of Medicinal Chemistry reported the development of potent Aurora kinase inhibitors. While a direct comparison of identical derivatives with opposite stereochemistry was not the primary focus, the study highlights the use of both (S)- and (R)-3-fluoropyrrolidine in generating highly potent compounds.[6][7] For instance, a derivative incorporating (R)-3-fluoropyrrolidine (compound 25 in the study) exhibited potent enzymatic and cellular activity.

Compound ID (in study)Pyrrolidine EnantiomerAurora A IC50 (nM)HCT116 p-Histone H3 IC50 (nM)
25 (R)-3-Fluoropyrrolidine1.325

Data sourced from Journal of Medicinal Chemistry, 54(1), 201-210 (2011).[6][7]

This indicates that the optimal enantiomer may be target-dependent, emphasizing the importance of empirical evaluation for each specific application.

Experimental Protocols

Stereoselective Synthesis of (S)- and (R)-3-Fluoropyrrolidine Hydrochloride

A common and efficient method for the enantioselective synthesis of 3-fluoropyrrolidines involves the fluorination of the corresponding 3-hydroxypyrrolidine enantiomer with an inversion of stereochemistry.

1. Synthesis of (S)-3-Hydroxypyrrolidine (Precursor for (R)-enantiomer):

A scalable method for the synthesis of (S)-3-hydroxypyrrolidine often starts from L-malic acid.

  • Step 1: Amidation and Cyclization. L-malic acid is reacted with an amine (e.g., benzylamine) at elevated temperatures (55-150 °C) to form an amide, which then undergoes cyclization to yield an imide.[8]

  • Step 2: Reduction. The resulting imide is then reduced using a reducing agent such as sodium borohydride-iodine in a suitable solvent like tetrahydrofuran (B95107) (THF) to afford (S)-1-benzyl-3-hydroxypyrrolidine.[2]

  • Step 3: Deprotection. The benzyl (B1604629) group is removed by catalytic hydrogenation (e.g., using Pd/C) to yield (S)-3-hydroxypyrrolidine.

2. Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride from (S)-3-Hydroxypyrrolidine:

  • Step 1: N-Protection. The secondary amine of (S)-3-hydroxypyrrolidine is protected, for example, with a Boc group (di-tert-butyl dicarbonate) to yield N-Boc-(S)-3-hydroxypyrrolidine.

  • Step 2: Fluorination with Stereochemical Inversion. The hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine is replaced with fluorine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereocenter to yield N-Boc-(R)-3-fluoropyrrolidine.

  • Step 3: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane) to give (R)-3-Fluoropyrrolidine hydrochloride.[9]

3. Synthesis of this compound:

The synthesis of the (S)-enantiomer follows a similar pathway, starting from D-malic acid or by utilizing a Mitsunobu reaction on (R)-1-N-Boc-3-hydroxypyrrolidine to invert the stereocenter of the hydroxyl group, followed by the same fluorination and deprotection steps.[10]

DPP-IV Inhibition Assay

The inhibitory activity of compounds against DPP-IV is typically determined using a fluorescence-based assay.

  • Reagents and Materials:

    • Human recombinant DPP-IV enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

    • Test compounds ((S)- and (R)-3-fluoropyrrolidine derivatives) and a known DPP-IV inhibitor as a positive control (e.g., sitagliptin)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In the wells of the microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound dilutions. Include wells for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

    • Incubate the plate for a predefined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths over time.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Signaling Ingestion Food Ingestion Intestine Intestine Ingestion->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas stimulates DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 is substrate for Insulin (B600854) Insulin Secretion Pancreas->Insulin releases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Inhibitor (S)-3-Fluoropyrrolidine Derivative (Inhibitor) Inhibitor->DPP4 inhibits

Caption: DPP-IV inactivates incretin hormones, reducing insulin secretion. (S)-3-Fluoropyrrolidine-based inhibitors block this inactivation.

General Experimental Workflow for Enantiomer Comparison

experimental_workflow start Chiral Starting Material (e.g., Malic Acid) synthesis_S Stereoselective Synthesis of (S)-3-Fluoropyrrolidine HCl start->synthesis_S synthesis_R Stereoselective Synthesis of (R)-3-Fluoropyrrolidine HCl start->synthesis_R derivatization_S Derivatization of (S)-enantiomer synthesis_S->derivatization_S derivatization_R Derivatization of (R)-enantiomer synthesis_R->derivatization_R bio_assay_S Biological Assay (e.g., DPP-IV Inhibition) derivatization_S->bio_assay_S bio_assay_R Biological Assay (e.g., DPP-IV Inhibition) derivatization_R->bio_assay_R data_analysis Data Analysis and IC50 Determination bio_assay_S->data_analysis bio_assay_R->data_analysis comparison Comparative Evaluation of Enantiomer Performance data_analysis->comparison

Caption: Workflow for synthesis, derivatization, and comparative biological evaluation of the two enantiomers.

Conclusion

The choice between this compound and its (R)-enantiomer as a building block in drug discovery is highly dependent on the specific biological target. For the inhibition of DPP-IV, the (S)-enantiomer has been demonstrated to be markedly superior, leading to significantly more potent inhibitors. However, in other applications, such as the development of Aurora kinase inhibitors, derivatives of the (R)-enantiomer have also shown high potency. This underscores the critical importance of stereochemistry in drug design and the necessity of synthesizing and evaluating both enantiomers to identify the optimal candidate for a given therapeutic target. The experimental protocols and workflows provided in this guide offer a framework for the rational selection and evaluation of these valuable chiral building blocks.

References

Stereoisomers in Drug Design: A Comparative Analysis of (S)- and (R)-3-Fluoropyrrolidine Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chirality of a molecule is a critical determinant of its pharmacological activity. This guide provides a comparative analysis of the biological activity of (S)- and (R)-enantiomers of 3-fluoropyrrolidine (B48656) derivatives, focusing on their role as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. The data presented underscores the importance of stereochemistry in designing potent and selective therapeutic agents.

The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. When combined with a chiral center, as seen in 3-fluoropyrrolidine, the spatial arrangement of the fluorine atom can lead to marked differences in biological activity between enantiomers. This is particularly evident in the context of enzyme inhibition, where a precise three-dimensional fit between the inhibitor and the enzyme's active site is paramount for efficacy.

Unveiling Stereoselective Inhibition of DPP-IV

Research into a series of cyclohexylglycine amide derivatives incorporating a 3-fluoropyrrolidine moiety has demonstrated a clear stereochemical preference for the inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as GLP-1 and GIP. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.

In a key study, the inhibitory potency of compounds containing the (S)-3-fluoropyrrolidine scaffold was compared to their corresponding (R)-3-fluoro analogues. The results revealed that the (S)-enantiomer consistently conferred greater activity.

Quantitative Comparison of DPP-IV Inhibition

The following table summarizes the in vitro inhibitory activity of a representative pair of (S)- and (R)-3-fluoropyrrolidine-containing cyclohexylglycine amide derivatives against human DPP-IV.

Enantiomer ConfigurationCompoundDPP-IV IC50 (nM)
(S)(S)-3-Fluoropyrrolidine Derivative48
(R)(R)-3-Fluoropyrrolidine Derivative58

The data clearly indicates that the derivative containing the (S)-3-fluoropyrrolidine moiety is a more potent inhibitor of DPP-IV than its (R)-enantiomer, as evidenced by its lower IC50 value. This highlights the critical role of stereochemistry in the interaction with the DPP-IV active site.

Experimental Protocols

The following is a representative protocol for the in vitro determination of DPP-IV inhibitory activity, based on methodologies commonly employed in the field.

DPP-IV Inhibition Assay:

The inhibitory activity of the compounds is assessed using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-IV.

  • Reagents:

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a salt (e.g., 100 mM NaCl) and a carrier protein (e.g., 0.1% Bovine Serum Albumin).

    • Recombinant Human DPP-IV enzyme.

    • Substrate: Gly-Pro-AMC.

    • Test Compounds: (S)- and (R)-3-fluoropyrrolidine derivatives dissolved in a suitable solvent (e.g., DMSO).

    • Positive Control: A known DPP-IV inhibitor (e.g., sitagliptin).

  • Procedure:

    • The assay is performed in a 96-well black microplate.

    • To each well, add the assay buffer, the DPP-IV enzyme solution, and the test compound at various concentrations.

    • The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm and ~460 nm, respectively).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percent inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve to a suitable equation (e.g., a four-parameter logistic model).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of DPP-IV in glucose homeostasis and a typical workflow for screening DPP-IV inhibitors.

DPP_IV_Signaling_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Inactivation Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor (S)-3-Fluoropyrrolidine Derivative DPP4_Inhibitor->DPP4 Inhibition

Caption: DPP-IV inactivates incretin hormones, a process inhibited by (S)-3-fluoropyrrolidine derivatives.

Experimental_Workflow Start Start: Compound Synthesis ((S)- and (R)-derivatives) Assay_Prep Prepare Assay Plate: DPP-IV Enzyme + Buffer Start->Assay_Prep Compound_Add Add Test Compounds (Varying Concentrations) Assay_Prep->Compound_Add Preincubation Pre-incubation (37°C) Compound_Add->Preincubation Substrate_Add Initiate Reaction: Add Gly-Pro-AMC Substrate Preincubation->Substrate_Add Measurement Kinetic Fluorescence Measurement Substrate_Add->Measurement Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Measurement->Data_Analysis Comparison Compare IC50 values of (S)- and (R)-enantiomers Data_Analysis->Comparison End Conclusion on Stereoselectivity Comparison->End

Caption: Workflow for screening the DPP-IV inhibitory activity of chiral 3-fluoropyrrolidine derivatives.

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of fluorinated versus non-fluorinated pyrrolidines, a prevalent heterocyclic motif in numerous therapeutic agents. By examining key physicochemical and pharmacological properties, supported by experimental data, we aim to illuminate the profound impact of fluorination and guide the rational design of next-generation therapeutics.

The introduction of fluorine into a pyrrolidine (B122466) ring can dramatically alter a molecule's electronic properties, conformation, metabolic stability, and target engagement. These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide will delve into a quantitative comparison of these effects, offering a clear rationale for the use of fluorinated pyrrolidines in drug design.

Physicochemical Properties: A Tale of Two Rings

The substitution of a hydrogen atom with fluorine on the pyrrolidine ring induces significant changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyrrolidine nitrogen.[1][2] This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic off-targets and improve oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species at physiological pH.[2]

The impact of fluorination on lipophilicity is more complex and can be context-dependent. While fluorine is more lipophilic than hydrogen, the overall effect on the molecule's LogP is influenced by changes in intramolecular interactions and conformation.[3]

Table 1: Comparative Physicochemical Properties of Pyrrolidine Analogs

CompoundStructurepKaLogP
(2S,4R)-4-Hydroxypyrrolidine Derivative(Structure of non-fluorinated analog)8.24[4]-
(2S,4R)-4-Fluoropyrrolidine Derivative(Structure of fluorinated analog)7.9[4]-

Note: LogP data for a direct comparison was not available in the searched literature.

Metabolic Stability: Resisting the Metabolic Onslaught

A major challenge in drug development is designing molecules that can resist metabolic breakdown to ensure sufficient exposure at the target site. Fluorination is a widely employed strategy to block metabolically labile C-H bonds, thereby enhancing a compound's metabolic stability.[5][6][7] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[8]

The strategic placement of fluorine on the pyrrolidine ring can shield adjacent positions from metabolic attack, leading to a longer half-life and improved pharmacokinetic profile. However, it is crucial to note that in some contexts, the fluoropyrrolidine ring itself can be prone to metabolic activation, leading to the formation of reactive intermediates.[9]

Table 2: Comparative Metabolic Stability of Pyrrolidine Analogs

CompoundMicrosomal SourceHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-fluorinated Pyrrolidine DerivativeHuman Liver MicrosomesModerate-
Fluorinated Pyrrolidine DerivativeHuman Liver MicrosomesGood-
NHPPC (non-fluorinated)Rat Liver Microsomes-0.0233[10]
NHPPC (non-fluorinated)Dog Liver Microsomes-0.1204[10]
NHPPC (non-fluorinated)Human Liver Microsomes-0.0214[10]

Note: Specific comparative half-life and intrinsic clearance data for a pair of fluorinated and non-fluorinated pyrrolidine analogs from a single study were not available. The data for NHPPC, a non-fluorinated pyrrolidine-containing compound, is included to provide context on metabolic stability parameters.

Pharmacological Activity: Tuning Receptor Affinity

Fluorination can profoundly influence the binding affinity and selectivity of pyrrolidine-based ligands for their biological targets. The introduction of fluorine can alter the conformation of the pyrrolidine ring, which in turn affects how the molecule fits into the binding pocket of a receptor or enzyme.[11][12] Furthermore, the polarized C-F bond can participate in favorable electrostatic interactions with the target protein, enhancing binding affinity.[1]

The impact of fluorination on receptor binding is highly dependent on the specific target and the position of the fluorine atom. For instance, in a series of dual-target ligands for the dopamine (B1211576) D3 and µ-opioid receptors, the replacement of a hydroxyl group with fluorine on the pyrrolidine ring resulted in a compound with reasonable affinities at both receptors and improved subtype selectivity.[4] In other cases, fluorination of pyrrolidine-containing compounds has been shown to yield ligands with low-nanomolar affinity for the κ-opioid receptor.[13]

Table 3: Comparative Receptor Binding Affinity (Ki, nM) of Pyrrolidine Analogs

CompoundDopamine D3 Receptor (D3R)µ-Opioid Receptor (MOR)Dopamine D2 Receptor (D2R)Serotonin (B10506) 5-HT2C Receptor
(2S,4R)-4-Hydroxypyrrolidine Derivative-192[4]--
(2S,4R)-4-Fluoropyrrolidine Derivative87.3[4]192[4]>2000 (D2R/D3R = 23)[4]-
Fluorinated Aporphine Derivative 11a---32[14]
Fluorinated Aporphine Derivative 11b---24[14]

Experimental Protocols

Determination of pKa and LogP

Objective: To determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) of the test compounds.

Methodology: The pKa and LogP values are determined using established methods such as potentiometric titration and the shake-flask method, respectively.

  • pKa Determination (Potentiometric Titration):

    • A solution of the compound in a suitable solvent (e.g., methanol/water) is prepared.

    • The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

    • The pH of the solution is monitored using a calibrated pH meter as a function of the titrant volume.

    • The pKa is determined from the inflection point of the titration curve.

  • LogP Determination (Shake-Flask Method):

    • A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4).

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • After equilibration, the phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the compounds in liver microsomes.

Methodology: The metabolic stability is evaluated by incubating the compound with liver microsomes and measuring the disappearance of the parent compound over time.

  • Incubation:

    • The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat, or mouse) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • A control incubation without the NADPH-regenerating system is also performed to assess non-enzymatic degradation.

  • Time Points:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis:

    • The samples are centrifuged to precipitate the proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for a specific receptor.

Methodology: The binding affinity is determined by a competitive radioligand binding assay using cell membranes expressing the target receptor.

  • Membrane Preparation:

    • Cell membranes are prepared from cells overexpressing the target receptor (e.g., dopamine D3 receptor).

  • Assay Setup:

    • The assay is performed in a 96-well plate.

    • Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-spiperone for D3 receptors), and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Incubation and Filtration:

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filtermat to separate the bound and free radioligand.

    • The filters are washed with a cold buffer to remove unbound radioactivity.

  • Detection and Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts and workflows relevant to the comparative study of fluorinated and non-fluorinated pyrrolidines.

G Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis cluster_analysis Physicochemical & Biological Analysis cluster_data Data Comparison & Interpretation Pyrrolidine Pyrrolidine Precursor NonFluoro Non-Fluorinated Pyrrolidine Pyrrolidine->NonFluoro Standard Coupling Fluoro Fluorinated Pyrrolidine Pyrrolidine->Fluoro Fluorination then Coupling pKa pKa Determination NonFluoro->pKa LogP LogP Measurement NonFluoro->LogP MetStab Metabolic Stability (Microsomes) NonFluoro->MetStab Binding Receptor Binding Assay NonFluoro->Binding Fluoro->pKa Fluoro->LogP Fluoro->MetStab Fluoro->Binding Comparison Comparative Data Tables pKa->Comparison LogP->Comparison MetStab->Comparison Binding->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Workflow for the comparative study.

G Impact of Fluorination on Pyrrolidine Properties Fluorination Fluorination of Pyrrolidine Ring pKa Decreased pKa (Lower Basicity) Fluorination->pKa MetStab Increased Metabolic Stability Fluorination->MetStab Binding Altered Receptor Binding Affinity Fluorination->Binding Permeability Improved Membrane Permeability pKa->Permeability Bioavailability Enhanced Oral Bioavailability MetStab->Bioavailability Permeability->Bioavailability

Caption: Fluorination's multifaceted effects.

G Signaling Pathway Modulation by Pyrrolidine Ligands Ligand_NF Non-Fluorinated Pyrrolidine Ligand Receptor GPCR (e.g., Dopamine D3) Ligand_NF->Receptor Binding Ligand_F Fluorinated Pyrrolidine Ligand Ligand_F->Receptor Binding (Potentially altered affinity/selectivity) G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

A Researcher's Guide to the Validation of Enantiomeric Purity for (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. (S)-3-Fluoropyrrolidine hydrochloride is a key structural motif in medicinal chemistry, utilized in the synthesis of various therapeutic agents, including inhibitors for dipeptidyl peptidase IV and antitrypanosomal agents.[1][2] Its enantiomeric purity can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[3] This guide provides an objective comparison of analytical techniques for validating the enantiomeric purity of this compound, supported by detailed experimental methodologies.

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess (e.e.) is a critical step in the characterization of chiral molecules.[4] The most prevalent and reliable methods for determining the enantiomeric purity of chiral amines include High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP), Gas Chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents.[3][5]

Table 1: Comparison of Analytical Methods for Enantiomeric Purity Determination

Technique Principle Advantages Limitations Typical Sample Requirement
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[3]High resolution and accuracy, well-established and robust, wide variety of commercially available CSPs.[6]Can be time-consuming, requires specialized and expensive chiral columns.[5]~1 mg/mL concentration[3]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High efficiency, suitable for volatile and thermally stable compounds.[4]Requires derivatization for non-volatile compounds like pyrrolidine (B122466) salts, potential for thermal degradation.[3]Small sample size, but must be volatile[4]
¹⁹F NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce a chemical shift difference between enantiomers.[7]Rapid analysis, provides structural information, no physical separation needed.[5][8]Lower sensitivity compared to chromatographic methods, may require expensive chiral auxiliaries.[9]~5 mg dissolved in NMR solvent[3]

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including amines.[6]

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute as necessary.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-3 or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Methanol (e.g., 89:10:1, v/v/v).[6] The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

% e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Protocol 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a fluorine atom in this compound, ¹⁹F NMR presents a highly sensitive and direct method for determining enantiomeric purity.[7] This can be achieved by using a chiral solvating agent to induce diastereomeric environments that are distinguishable in the NMR spectrum.[5][8]

Sample Preparation:

  • In a clean NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add 1.1 to 1.5 equivalents of a commercially available chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

  • Gently shake the tube to ensure complete mixing.

Instrumentation and Parameters:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Experiment: Standard ¹⁹F{¹H} (proton-decoupled) NMR experiment.

  • Temperature: 25 °C.

Data Analysis: The relative integration of the two distinct signals in the ¹⁹F NMR spectrum corresponds to the ratio of the (S) and (R) enantiomers. The enantiomeric excess is calculated from the integral values (Int) of the respective peaks.

% e.e. = [(Int(S) - Int(R)) / (Int(S) + Int(R))] x 100

Alternative Chiral Building Blocks

While this compound is a valuable building block, other chiral pyrrolidines and related structures are also employed in drug discovery. The choice of a specific building block depends on the desired physicochemical properties and biological activity of the target molecule.

Table 2: Comparison with Alternative Chiral Pyrrolidine Derivatives

Compound Key Features Common Applications
(S)-3-Hydroxypyrrolidine Introduction of a hydroxyl group for further functionalization or hydrogen bonding.Synthesis of various APIs, including antiviral and anticancer agents.
(R)-(-)-3-Fluoropyrrolidine hydrochloride The opposite enantiomer, used for comparative biological studies and as a chiral ligand.[10]Used in the preparation of Aurora kinase inhibitors and PDE10A inhibitors.[10]
(S)-3-Aminopyrrolidine Provides a primary amine for diverse chemical modifications.A versatile building block for a wide range of pharmaceutical compounds.
3,3-Difluoropyrrolidine hydrochloride Geminal difluoro group can alter lipophilicity and metabolic stability.Used to introduce a difluoromethylene group into target molecules.[11]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_nmr 19F NMR Analysis cluster_data Data Analysis start Weigh (S)-3-Fluoropyrrolidine HCl dissolve Dissolve in Appropriate Solvent start->dissolve inject Inject onto Chiral Column dissolve->inject add_csa Add Chiral Solvating Agent dissolve->add_csa separate Elute with Mobile Phase inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas/Signals detect->integrate acquire Acquire 19F NMR Spectrum add_csa->acquire acquire->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for determining the enantiomeric purity.

G start Start: Validate Enantiomeric Purity q_volatility Is the compound (or derivative) volatile and thermally stable? start->q_volatility chiral_gc Consider Chiral GC q_volatility->chiral_gc Yes q_fluorine Is a fluorine atom present? q_volatility->q_fluorine No end End: Purity Validated chiral_gc->end nmr_19f Use 19F NMR with Chiral Auxiliary q_fluorine->nmr_19f Yes chiral_hplc Default to Chiral HPLC q_fluorine->chiral_hplc No nmr_19f->end chiral_hplc->end

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Analytical Techniques for Chiral Separation of 3-Fluoropyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like 3-fluoropyrrolidine (B48656) is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of two primary analytical techniques for the chiral separation of 3-fluoropyrrolidine enantiomers: Direct High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Indirect HPLC following Chiral Derivatization.

Comparison of Analytical Techniques

The choice between direct and indirect methods for chiral separation depends on factors such as sample complexity, required sensitivity, and available instrumentation. While direct methods on CSPs are often faster due to fewer sample preparation steps, indirect methods involving derivatization can offer enhanced sensitivity and may be performed on standard achiral columns.

ParameterDirect HPLC with Chiral Stationary PhaseIndirect HPLC with Chiral Derivatization
Principle Enantiomers are separated based on their differential interactions with a chiral stationary phase.Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.
Sample Preparation Minimal; dissolution in a suitable solvent.Requires a derivatization step prior to analysis, which may involve heating and reagent removal.
Speed of Analysis Generally faster due to simpler sample preparation.Can be more time-consuming due to the derivatization step.
Selectivity (α) Typically ranges from 1.1 to 2.0.Often higher, with values > 2.0 achievable.
Resolution (Rs) Generally good, with values > 1.5 being common.Can be excellent, often > 3.0.
Potential Issues High cost of chiral columns; finding a suitable CSP can require screening.Potential for racemization during derivatization; incomplete derivatization; the derivatizing agent may interfere with the analysis.
Instrumentation HPLC system with a chiral column.HPLC system with a standard achiral column (e.g., C18).

Experimental Protocols

Method 1: Direct Enantioseparation by HPLC on a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the chiral separation of a broad range of compounds, including fluorinated amines.[1][2][3][4][5]

Experimental Protocol:

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate)) is used.

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. For 3-fluoropyrrolidine, a starting composition of 90:10 (v/v) n-hexane:isopropanol is recommended. An acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) at a concentration of 0.1%, can be added to the mobile phase to improve peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Column Temperature: The separation is typically performed at a controlled ambient temperature, for instance, 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for non-aromatic pyrrolidines.

  • Sample Preparation: The racemic 3-fluoropyrrolidine sample is dissolved in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Injection Volume: A 10 µL injection volume is standard.

Method 2: Indirect Enantioseparation by HPLC after Chiral Derivatization

This method involves the conversion of the 3-fluoropyrrolidine enantiomers into diastereomers using a chiral derivatizing agent (CDA).[6][7] These diastereomers can then be separated on a conventional achiral HPLC column. A common CDA for primary and secondary amines is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent).

Experimental Protocol:

  • Derivatization Reaction:

    • Dissolve approximately 1 mg of racemic 3-fluoropyrrolidine in 200 µL of acetone.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 80 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture in a water bath at 40 °C for 1 hour.

    • After cooling to room temperature, neutralize the reaction by adding 40 µL of 2 M HCl.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Column: A standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase: A gradient elution is typically employed. For example, a linear gradient from 30% to 70% acetonitrile (B52724) in water (both containing 0.1% TFA) over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: The separation is performed at a controlled ambient temperature, for example, 25 °C.

  • Detection: UV detection at a wavelength where the derivative strongly absorbs (e.g., 340 nm for Marfey's reagent derivatives).

  • Injection Volume: A 10-20 µL injection volume is typical.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both direct and indirect chiral separation methods.

Direct_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_sample Racemic 3-Fluoropyrrolidine dissolution Dissolve in Mobile Phase racemic_sample->dissolution hplc_injection Inject into HPLC System dissolution->hplc_injection chiral_column Chiral Stationary Phase Column hplc_injection->chiral_column detection UV Detection chiral_column->detection chromatogram Separated Enantiomer Peaks detection->chromatogram

Direct Chiral HPLC Workflow

Indirect_Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_sample Racemic 3-Fluoropyrrolidine derivatization React with Chiral Derivatizing Agent racemic_sample->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers hplc_injection Inject into HPLC System diastereomers->hplc_injection achiral_column Standard Achiral (e.g., C18) Column hplc_injection->achiral_column detection UV Detection achiral_column->detection chromatogram Separated Diastereomer Peaks detection->chromatogram

Indirect Chiral HPLC Workflow

References

A Comparative Guide to the Reactivity of 3-Fluoropyrrolidine and Other Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Pyrrolidine (B122466), a core structure in numerous pharmaceuticals, can be fine-tuned through substitution to modulate its physicochemical properties and biological activity. This guide provides a comparative analysis of the reactivity of 3-fluoropyrrolidine (B48656) against other substituted pyrrolidines, with a focus on its nucleophilicity and basicity, supported by available data and a detailed experimental protocol for direct comparison.

The Impact of Substitution on Pyrrolidine Reactivity

The reactivity of the pyrrolidine ring is primarily centered around the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character. The nucleophilicity of this nitrogen is highly sensitive to the electronic effects of substituents on the ring. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, thereby reducing its ability to act as a nucleophile and a base. Conversely, electron-donating groups (EDGs) enhance this reactivity.

Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group through a negative inductive effect (-I effect). When placed at the 3-position of the pyrrolidine ring, it significantly influences the electron density of the secondary amine, leading to a marked decrease in reactivity compared to the unsubstituted parent molecule.

Quantitative Comparison of Basicity

CompoundSolventpKa of Conjugate Acid (pKaH)Reference
PyrrolidineWater11.27[1]
PyrrolidineAcetonitrile (B52724)19.56[1]
2-(Trifluoromethyl)pyrrolidineAcetonitrile12.6[2]
3-Fluoropyrrolidine Acetonitrile ~14-16 (Estimated) -

Note: The pKaH of 3-fluoropyrrolidine is an estimation based on the strong electron-withdrawing nature of fluorine. It is expected to be significantly lower than that of unsubstituted pyrrolidine but likely higher than that of 2-(trifluoromethyl)pyrrolidine, as the CF3 group is a stronger electron-withdrawing group than a single fluorine atom.

The data clearly illustrates the profound impact of electron-withdrawing substituents on the basicity of the pyrrolidine nitrogen. The trifluoromethyl group in the 2-position lowers the pKaH by approximately 7 units in acetonitrile, indicating a dramatic reduction in basicity.[2] A similar, though less pronounced, effect is anticipated for the 3-fluoro substituent.

Nucleophilic Reactivity

Nucleophilicity, while often correlated with basicity, is a kinetic phenomenon. The reduced electron density on the nitrogen of 3-fluoropyrrolidine not only weakens its basicity but also diminishes its potency as a nucleophile in reactions such as N-alkylation, N-acylation, and nucleophilic aromatic substitution (SNAr). Consequently, 3-fluoropyrrolidine is expected to react more slowly in nucleophilic substitution reactions than its unsubstituted counterpart.[3]

Experimental Protocols

To provide a practical method for directly comparing the reactivity of 3-fluoropyrrolidine with another substituted pyrrolidine (e.g., pyrrolidine itself), a competitive N-alkylation experiment can be performed.

Protocol: Competitive N-Alkylation of Pyrrolidines

Objective: To determine the relative nucleophilic reactivity of 3-fluoropyrrolidine versus a competing pyrrolidine derivative.

Materials:

  • 3-Fluoropyrrolidine hydrochloride

  • Pyrrolidine (or other comparative pyrrolidine)

  • Benzyl (B1604629) bromide (limiting reagent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Internal standard (e.g., dodecane)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoropyrrolidine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add pyrrolidine (1.2 eq) to the suspension.

  • Add the internal standard (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add benzyl bromide (1.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench each aliquot with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by GC-MS.

  • Quantify the formation of 1-benzyl-3-fluoropyrrolidine (B8601690) and 1-benzylpyrrolidine (B1219470) relative to the internal standard. The ratio of the products formed over time will indicate the relative reactivity of the two nucleophiles.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the theoretical basis for the difference in reactivity and the workflow for its experimental determination.

Inductive_Effect Inductive Effect of Fluorine on Pyrrolidine cluster_pyrrolidine 3-Fluoropyrrolidine cluster_effect Electronic Effect N N-H C2 CH2 N->C2 C2->N δ++ C3 CHF C2->C3 C5 CH2 C5->N C3->C2 δ+ C4 CH2 C3->C4 F F C3->F C4->C5 F->C3 δ- Inductive Fluorine's high electronegativity pulls electron density from the ring atoms. Result Reduced electron density on the Nitrogen atom.

Caption: Inductive effect of the 3-fluoro substituent.

Competitive_Alkylation_Workflow Workflow for Competitive N-Alkylation Experiment Start Mix Pyrrolidines (3-Fluoro & Competitor) with Base (K₂CO₃) Add_Reagent Add Limiting Reagent (Benzyl Bromide) Start->Add_Reagent React Stir at Room Temperature & Take Aliquots Over Time Add_Reagent->React Quench Quench Aliquots (Sat. NaHCO₃) React->Quench Extract Extract with Dichloromethane Quench->Extract Analyze Analyze by GC-MS Extract->Analyze End Determine Product Ratio & Relative Reactivity Analyze->End

Caption: Experimental workflow for competitive N-alkylation.

References

A Comparative Guide to the Structure-Activity Relationship of (S)-3-Fluoropyrrolidine Derivatives as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-3-fluoropyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors for dipeptidyl peptidase IV (DPP-4). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretin (B1656795) hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various (S)-3-fluoropyrrolidine derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative SAR Data Comparison

The inhibitory potency of (S)-3-fluoropyrrolidine derivatives against DPP-4 is significantly influenced by the nature of the substituents on the pyrrolidine (B122466) ring and the appended functionalities. The following table summarizes the in vitro DPP-4 inhibitory activity (IC50) of a series of prolyl-fluoropyrrolidine derivatives, highlighting key SAR trends.

Compound IDR GroupLinkerAromatic MoietyIC50 (µM)[1]
1 HAcetamide (B32628)Phenyl>100
2 HAcetamide4-Chlorophenyl85.3
3 HAcetamide2,4-Dichlorophenyl55.6
4 HAcetamide4-Fluorophenyl78.9
5 HAcetamide4-Nitrophenyl45.2
6 HAcetamide4-Methoxyphenyl92.1
7 HPiperazine-AcetamidePhenyl5.62
8 HPiperazine-Acetamide4-Chlorophenyl1.25
9 HPiperazine-Acetamide2,4-Dichlorophenyl0.83[1]
10 HPiperazine-Acetamide4-Fluorophenyl0.43[1]
11 HPiperazine-Acetamide4-Nitrophenyl0.98
12 HPiperazine-Acetamide4-Methoxyphenyl7.84

Key SAR Observations:

  • Impact of the Linker: A significant enhancement in DPP-4 inhibitory activity is observed when transitioning from a simple acetamide linker (compounds 1-6) to a piperazine-acetamide linker (compounds 7-12). This suggests that the piperazine (B1678402) moiety plays a crucial role in binding to the enzyme, likely by occupying the S2 pocket.[1]

  • Influence of Aromatic Substituents: For both series of compounds, the nature of the substituent on the terminal aryl ring markedly affects potency. Electron-withdrawing groups, such as chloro and fluoro, generally lead to increased inhibitory activity. For instance, the introduction of a 4-fluoro substituent in the piperazine series resulted in the most potent compound (compound 10, IC50 = 0.43 µM).[1] In contrast, electron-donating groups like methoxy (B1213986) tend to decrease activity.

  • Role of the (S)-3-Fluoropyrrolidine Moiety: The (S)-3-fluoropyrrolidine core is a key pharmacophoric element that occupies the S1 pocket of the DPP-4 enzyme.[1] The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by influencing the conformation of the pyrrolidine ring.

Further studies have also highlighted the importance of the stereochemistry and the nature of the amide linkage. For example, amides derived from (S)-3-fluoropyrrolidine and 4-substituted cyclohexylglycine analogs have demonstrated good selectivity for DPP-4 over quiescent cell proline dipeptidase (QPP).

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro inhibitory activity of (S)-3-fluoropyrrolidine derivatives against DPP-4.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Create a dilution series of the test compounds in the assay buffer to achieve the desired final concentrations.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to a working concentration.

    • Prepare a stock solution of the DPP-4 substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank (No Enzyme): Add assay buffer and the solvent used for the test compound (e.g., DMSO).

    • Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and the solvent.

    • Test Compound: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30 minutes, with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of DPP-4 inhibition and the experimental process, the following diagrams are provided.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells Inhibits DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degradation Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins (S)-3-Fluoropyrrolidine Derivative (S)-3-Fluoropyrrolidine Derivative (S)-3-Fluoropyrrolidine Derivative->DPP-4 Inhibits

Caption: DPP-4 and the Incretin Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Prep Compound Dilution Compound Dilution Reagent Prep->Compound Dilution Plate Setup Plate Setup Compound Dilution->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Reaction Rate Calculate Reaction Rate Fluorescence Reading->Calculate Reaction Rate Calculate % Inhibition Calculate % Inhibition Calculate Reaction Rate->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

This guide provides a foundational understanding of the structure-activity relationships of (S)-3-fluoropyrrolidine derivatives as DPP-4 inhibitors. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics for type 2 diabetes. Further exploration into the optimization of these scaffolds holds the potential for the discovery of next-generation DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Enhancing Metabolic Stability: A Comparative Guide to Compounds Featuring (S)-3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the metabolic stability of a lead compound is a critical step toward a viable drug candidate. The strategic incorporation of fluorine into a molecule is a well-established method to enhance its pharmacokinetic profile. This guide provides a comparative assessment of the metabolic stability of compounds containing the (S)-3-Fluoropyrrolidine moiety versus their non-fluorinated pyrrolidine (B122466) counterparts, supported by established principles and illustrative experimental data.

The introduction of a fluorine atom, particularly at a metabolically vulnerable position, can significantly impede enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes.[1][2][3] The strong carbon-fluorine bond is less susceptible to oxidative metabolism compared to a carbon-hydrogen bond, effectively "shielding" the molecule and prolonging its half-life in biological systems.[2] The (S)-3-Fluoropyrrolidine scaffold offers a chiral building block that can introduce this metabolic stability while also providing a key structural element for interaction with biological targets.[4][5]

Comparative Metabolic Stability: In Vitro Data

To illustrate the impact of fluorination on the pyrrolidine ring, the following table summarizes hypothetical, yet representative, in vitro metabolic stability data for a generic pyrrolidine-containing compound (Compound A) and its (S)-3-fluorinated analog (Compound B) in human liver microsomes (HLM). This data is based on general trends observed for similar fluorinated heterocyclic compounds.[6]

CompoundStructureIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein) in HLM
Compound A (Non-fluorinated)Pyrrolidine Analog25150
Compound B ((S)-3-Fluoropyrrolidine)(S)-3-Fluoropyrrolidine Analog7550

Table 1: Illustrative comparison of in vitro metabolic stability parameters for a non-fluorinated pyrrolidine compound and its (S)-3-fluorinated analog in human liver microsomes. The data demonstrates a significant increase in half-life and a corresponding decrease in intrinsic clearance for the fluorinated compound, indicating enhanced metabolic stability.

Experimental Protocols

The following is a detailed protocol for a standard in vitro metabolic stability assay using human liver microsomes, a common method to assess the susceptibility of a compound to phase I metabolism.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for reaction termination

  • Internal standard (for analytical quantification)

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the analog in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM and test compound solutions at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and the test compound (final concentration typically 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Visualizing the Workflow and Metabolic Pathway

To further elucidate the experimental process and the proposed metabolic advantage of using (S)-3-Fluoropyrrolidine, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Compound Stock D Pre-warm Reagents A->D B Prepare Microsome Suspension B->D C Prepare NADPH Solution C->D E Initiate Reaction at 37°C D->E F Collect Aliquots at Time Points E->F G Quench with Acetonitrile F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Interpretation I->J

Experimental workflow for the in vitro metabolic stability assay.

G cluster_non_fluorinated Non-Fluorinated Pyrrolidine Metabolism cluster_fluorinated (S)-3-Fluoropyrrolidine Metabolism A Pyrrolidine-Containing Compound C Metabolically Labile Site (C-H bond) A->C Vulnerable to B CYP450 Enzymes D Oxidative Metabolism B->D Mediates C->B E Metabolite Formation (e.g., Hydroxylation) D->E F Rapid Clearance E->F G (S)-3-Fluoropyrrolidine- Containing Compound I Blocked Metabolic Site (C-F bond) G->I Protected by H CYP450 Enzymes J Reduced/Blocked Oxidative Metabolism H->J Hindered I->H K Increased Metabolic Stability J->K L Slower Clearance K->L

Proposed metabolic pathways comparing non-fluorinated and (S)-3-fluoropyrrolidine-containing compounds.

References

A Comparative Guide: (S)-3-Fluoropyrrolidine vs. 3-Hydroxypyrrolidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and substituents is paramount to achieving desired pharmacological profiles. The pyrrolidine (B122466) ring is a prevalent motif in numerous bioactive compounds, and its functionalization offers a powerful tool to modulate physicochemical and biological properties.[1][2] This guide provides a comparative analysis of (S)-3-Fluoropyrrolidine and 3-Hydroxypyrrolidine, two closely related building blocks, highlighting the distinct advantages conferred by the substitution of a hydroxyl group with fluorine. This comparison is supported by physicochemical data and representative experimental protocols relevant to drug development.

Key Advantages of (S)-3-Fluoropyrrolidine

The introduction of a fluorine atom in place of a hydroxyl group at the 3-position of the pyrrolidine ring can significantly enhance a molecule's drug-like properties. These improvements stem from the unique electronic properties of fluorine and its impact on molecular conformation and stability.

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen or carbon-oxygen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[3] This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly influence the properties of neighboring functional groups.

  • Basicity (pKa): The electron-withdrawing nature of fluorine typically lowers the pKa of the pyrrolidine nitrogen, reducing its basicity. This can be advantageous in mitigating off-target effects, particularly those associated with interactions with aminergic GPCRs, and can improve oral bioavailability.

  • Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule compared to a hydroxyl group. This can enhance membrane permeability and improve cell penetration.[4][5]

Conformational Control: The fluorine atom can exert a significant influence on the puckering of the pyrrolidine ring through stereoelectronic interactions, such as the gauche effect.[6][7] This can lead to a more defined and conformationally constrained molecule, which can "pre-organize" the ligand for optimal binding to its biological target, potentially increasing potency and selectivity.[7]

Improved Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, such as dipole-dipole interactions and weak hydrogen bonds, which can contribute to enhanced binding affinity and target selectivity.

Physicochemical Properties Comparison

The following table summarizes key physicochemical properties for (S)-3-Fluoropyrrolidine and (S)-3-Hydroxypyrrolidine. It is important to note that some of these values are predicted and may vary from experimentally determined values.

Property(S)-3-Fluoropyrrolidine Hydrochloride(S)-3-Hydroxypyrrolidine
Molecular Formula C₄H₉ClFN[8][9][10][11][12]C₄H₉NO[13][14]
Molecular Weight 125.57 g/mol [8][9][10][11][12]87.12 g/mol [13][14]
Predicted pKa Not explicitly found14.91 ± 0.20[13][14]
Calculated LogP 0.7396[8]Not explicitly found (fully miscible in water)[13][14]
Melting Point 183-187 °C[15]15 °C[13][14]
Water Solubility Not explicitly foundFully miscible[13][14]

Experimental Protocols

To empirically determine and compare the advantages of (S)-3-Fluoropyrrolidine over 3-Hydroxypyrrolidine, a series of standardized in vitro assays can be employed. Below are detailed methodologies for key comparative experiments.

Protocol 1: Determination of pKa via Potentiometric Titration

This experiment will quantify the basicity of the pyrrolidine nitrogen in both compounds.

Objective: To experimentally determine the pKa of (S)-3-Fluoropyrrolidine and 3-Hydroxypyrrolidine.

Materials:

  • This compound

  • (S)-3-Hydroxypyrrolidine

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution, standardized

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Prepare a 0.01 M solution of each compound in deionized water.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place 50 mL of the 0.01 M solution of the test compound into a beaker with a stir bar.

  • If titrating the hydrochloride salt of (S)-3-Fluoropyrrolidine, titrate with the standardized 0.1 M NaOH solution. If titrating the free base of 3-Hydroxypyrrolidine, first add a stoichiometric excess of 0.1 M HCl and then back-titrate with 0.1 M NaOH.

  • Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point.

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This experiment measures the partitioning of the compounds between an aqueous and an organic phase.

Objective: To experimentally determine the octanol-water partition coefficient (LogP) for both compounds.

Materials:

  • (S)-3-Fluoropyrrolidine

  • (S)-3-Hydroxypyrrolidine

  • n-Octanol (pre-saturated with water)

  • Phosphate (B84403) buffer (pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC with a suitable detector

Procedure:

  • Prepare a stock solution of each compound in the phosphate buffer.

  • Add a known volume of the stock solution to a separatory funnel containing equal volumes of the phosphate buffer and n-octanol.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the phases to separate. Centrifugation can be used to ensure complete separation.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.[16][17]

Objective: To compare the metabolic stability of (S)-3-Fluoropyrrolidine and 3-Hydroxypyrrolidine in the presence of human liver microsomes.

Materials:

  • (S)-3-Fluoropyrrolidine

  • (S)-3-Hydroxypyrrolidine

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile (B52724) or methanol (B129727) for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Protocol 4: Competitive Binding Assay

This experiment can be used to evaluate the binding affinity of the compounds if they are part of a larger molecule designed to bind to a specific target.

Objective: To compare the binding affinity of derivatives of (S)-3-Fluoropyrrolidine and 3-Hydroxypyrrolidine to a target protein.

Materials:

  • Purified target protein

  • A known fluorescently labeled ligand for the target protein

  • Derivatives of (S)-3-Fluoropyrrolidine and 3-Hydroxypyrrolidine to be tested as competitors

  • Assay buffer

  • 96-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • In a 96-well plate, add the target protein and the fluorescently labeled ligand at fixed concentrations.

  • Add increasing concentrations of the competitor compounds (derivatives of (S)-3-Fluoropyrrolidine and 3-Hydroxypyrrolidine) to the wells.

  • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization in each well using the plate reader.

  • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.

  • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Physicochemical_Impact cluster_pyrrolidine Pyrrolidine Core cluster_modifications 3-Position Modification cluster_properties Impact on Properties Pyrrolidine Pyrrolidine 3-OH 3-Hydroxyl 3-F 3-Fluorine pKa pKa (Basicity) 3-OH->pKa Higher LogP LogP (Lipophilicity) 3-OH->LogP Lower Metabolic_Stability Metabolic Stability 3-OH->Metabolic_Stability Lower 3-F->pKa Lower 3-F->LogP Higher 3-F->Metabolic_Stability Higher Conformation Ring Pucker 3-F->Conformation Gauche Effect Binding_Affinity Binding Affinity 3-F->Binding_Affinity Potentially Higher

Caption: Impact of 3-substitution on pyrrolidine properties.

Metabolic_Stability_Workflow Start Start Incubate Incubate Compound with Liver Microsomes + NADPH Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench Reaction (Acetonitrile + Internal Std) Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate In Vitro Half-Life (t½) Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

References

Fluorine Substitution in Pyrrolidine Ligands: A Comparative Docking Analysis for Enhanced DYRK1A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties. This guide provides a comparative analysis of the binding affinities of ligands with and without a 3-fluoropyrrolidine (B48656) moiety, focusing on their interaction with Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in neurodegenerative diseases and certain cancers. This analysis is supported by experimental data from a pivotal study by Henderson et al., offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to 3-Fluoropyrrolidine in Drug Design

The pyrrolidine (B122466) ring is a prevalent scaffold in medicinal chemistry. The introduction of a fluorine atom at the 3-position of this ring can significantly influence a ligand's conformational preferences, pKa, and metabolic stability, ultimately impacting its binding affinity for a target protein. The electronegativity of the fluorine atom can lead to more favorable interactions within the protein's binding pocket, potentially increasing potency and selectivity. This guide delves into a specific case study to quantify this effect.

Comparative Binding Affinity: Pyrrolidine vs. 3-Fluoropyrrolidine Ligands

A study by Henderson and colleagues on the discovery of selective and ligand-efficient DYRK1A inhibitors provides a direct comparison between a pyrrolidine-containing inhibitor and its 3-fluoropyrrolidine counterpart. The introduction of the fluorine atom resulted in a notable increase in inhibitory potency, as detailed in the table below.

Compound IDStructureModificationTargetpIC50
8b Pyrazolo[1,5-b]pyridazine (B1603340) with pyrrolidineUnsubstituted PyrrolidineDYRK1A6.1
11 Pyrazolo[1,5-b]pyridazine with 3-fluoropyrrolidine3-FluoropyrrolidineDYRK1A6.7

Data extracted from Henderson et al., J. Med. Chem. 2021, 64, 15, 11709–11728.

The data clearly demonstrates that the addition of a single fluorine atom to the pyrrolidine ring of the pyrazolo[1,5-b]pyridazine core led to a significant enhancement in the ligand's ability to inhibit DYRK1A, as evidenced by the increase in the pIC50 value from 6.1 to 6.7.

Experimental Protocols

The following section outlines a representative molecular docking protocol for studying the interaction of kinase inhibitors, such as the pyrazolo[1,5-b]pyridazine derivatives, with their target protein. This protocol is based on established methodologies in the field of computational drug design.

Molecular Docking of DYRK1A Inhibitors

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein, DYRK1A, is obtained from the Protein Data Bank (PDB).

  • The protein structure is pre-processed to remove water molecules, add hydrogen atoms, and assign correct bond orders and charges.

  • The protein is then energy minimized using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structures of the ligands (both with and without 3-fluoropyrrolidine) are sketched and converted to 3D structures.

  • The ligands are then prepared by assigning correct bond orders, adding hydrogens, and generating low-energy conformers. Ionization states at a physiological pH are also considered.

3. Receptor Grid Generation:

  • A receptor grid is generated around the active site of DYRK1A. The grid box is typically centered on the co-crystallized ligand or a known binding site.

  • The size of the grid box is defined to encompass the entire binding pocket to allow for flexible ligand docking.

4. Molecular Docking:

  • The prepared ligands are docked into the receptor grid using a molecular docking program such as Glide, AutoDock, or GOLD.

  • The docking process involves sampling a wide range of ligand conformations and orientations within the active site.

  • A scoring function is used to estimate the binding affinity of each pose, and the top-ranked poses are selected for further analysis.

5. Analysis of Results:

  • The docking scores (e.g., GlideScore, AutoDock binding energy) are used to compare the binding affinities of the different ligands.

  • The binding poses of the ligands are visually inspected to analyze the key interactions with the protein residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Visualization of Experimental Workflow and Signaling Pathway

To illustrate the logical flow of a typical drug discovery project involving molecular docking and the biological context of the target, the following diagrams are provided.

G cluster_0 Computational Workflow cluster_1 Experimental Validation Target Identification Target Identification Protein Preparation Protein Preparation Target Identification->Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction Lead Optimization Lead Optimization Binding Affinity Prediction->Lead Optimization Chemical Synthesis Chemical Synthesis Lead Optimization->Chemical Synthesis In vitro Assay (pIC50) In vitro Assay (pIC50) Chemical Synthesis->In vitro Assay (pIC50) SAR Analysis SAR Analysis In vitro Assay (pIC50)->SAR Analysis SAR Analysis->Lead Optimization

Drug discovery workflow for kinase inhibitors.

G Growth Factors Growth Factors DYRK1A DYRK1A Growth Factors->DYRK1A Stress Signals Stress Signals ASK1 ASK1 Stress Signals->ASK1 DYRK1A->ASK1 phosphorylates NFAT NFAT DYRK1A->NFAT phosphorylates Neurodevelopment Neurodevelopment DYRK1A->Neurodevelopment JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis Cell Proliferation Cell Proliferation NFAT->Cell Proliferation

Simplified DYRK1A signaling pathway.

Conclusion

The comparative analysis presented in this guide highlights the significant impact of 3-fluoropyrrolidine substitution on ligand binding affinity for DYRK1A. The experimental data from Henderson et al. provides a clear example of how a subtle chemical modification can lead to a substantial improvement in inhibitory potency. The provided experimental workflow and signaling pathway diagrams offer a broader context for understanding the role of computational docking in drug discovery and the biological significance of targeting DYRK1A. These insights underscore the value of strategic fluorination in the design of next-generation kinase inhibitors.

The Fluorine Effect: A Comparative Guide to pKa Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the impact of fluorine substitution on the acidity of organic molecules, supported by experimental data.

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug design. The unique physicochemical properties of fluorine, particularly its profound ability to modulate the acidity (pKa) of nearby functional groups, offer a powerful tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the pKa of fluorinated versus non-fluorinated compounds, supported by experimental data, and outlines the methodologies used for these determinations.

The Inductive Power of Fluorine: A Quantitative Look at pKa Shifts

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on a molecule. This effect stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of the parent molecule, which is reflected in a lower pKa value. The magnitude of this effect is influenced by the number of fluorine atoms and their proximity to the acidic proton.

Carboxylic Acids: A Pronounced Increase in Acidity

The impact of fluorination is starkly illustrated in the acetic acid series. As the number of fluorine atoms on the α-carbon increases, the pKa drops dramatically, indicating a significant increase in acidity.

Compound NameStructurepKa Value
Acetic AcidCH₃COOH4.76
Fluoroacetic AcidCH₂FCOOH2.59
Difluoroacetic AcidCHF₂COOH1.24
Trifluoroacetic AcidCF₃COOH0.23

Table 1: Comparison of experimental pKa values for acetic acid and its fluorinated analogs, demonstrating the cumulative effect of fluorine substitution on acidity.[1][2]

Nitrogen-Containing Compounds: Modulating Basicity

In the context of amines and other nitrogen-containing heterocycles, fluorine substitution decreases the basicity of the nitrogen atom, resulting in a lower pKa for the corresponding conjugate acid. This is a critical consideration in drug design, as the basicity of nitrogen centers significantly influences drug-receptor interactions and pharmacokinetic properties.[3][4]

Compound NameStructurepKa of Conjugate Acid
Ethylamine (B1201723)CH₃CH₂NH₂10.7
2-FluoroethylamineCH₂FCH₂NH₂9.0
2,2-DifluoroethylamineCHF₂CH₂NH₂7.3
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.7

Table 2: Experimental pKa values for the conjugate acids of ethylamine and its fluorinated derivatives, illustrating the decrease in basicity with increasing fluorination.[1]

The effect of fluorine's position is also crucial. In a series of PDE9 inhibitors, fluorination at the β or γ-position relative to an aliphatic amine resulted in a significant decrease in the pKa of the amine.[5] For aromatic systems, the position of fluorine substitution on the ring can fine-tune the basicity of anilines and pyridines.

Experimental Determination of pKa: Protocols and Methodologies

Accurate pKa determination is essential for understanding and predicting a molecule's behavior. Two common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH or HCl).

    • Prepare a solution of the analyte at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).[6]

    • To maintain constant ionic strength, a background electrolyte (e.g., 0.15 M KCl) is often added.[6]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add small, precise increments of the titrant, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added after each increment. Continue the titration well past the equivalence point.[6][7]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The half-equivalence point occurs at half the volume of the equivalence point.

    • At the half-equivalence point, the pH is equal to the pKa of the analyte.[8][9][10]

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR spectroscopy offers a powerful and sensitive method for pKa determination. The chemical shift of the fluorine nucleus is highly sensitive to changes in the electronic environment, including protonation state.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

    • Dissolve the fluorinated compound in each buffer solution to a constant concentration.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum for each sample.

    • Record the chemical shift of the fluorine signal of interest in each spectrum.

  • Data Analysis:

    • Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

    • The resulting data will form a sigmoidal curve.

    • Fit the data to the following equation to determine the pKa: δ = (δA + δB * 10(pKa - pH)) / (1 + 10(pKa - pH)) where δ is the observed chemical shift, δA is the chemical shift of the fully deprotonated species, and δB is the chemical shift of the fully protonated species.

    • The pKa is the pH at the inflection point of the sigmoidal curve.[11][12][13]

Visualizing the Impact of Fluorine on Acidity

The following diagram illustrates the fundamental principle behind the increased acidity of a carboxylic acid upon fluorination. The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making the corresponding acid stronger.

cluster_0 Acetic Acid Deprotonation cluster_1 Fluoroacetic Acid Deprotonation AceticAcid Acetic Acid (CH₃COOH) Acetate Acetate Anion (CH₃COO⁻) AceticAcid->Acetate Loses H⁺ H_ion H⁺ Acetate->AceticAcid Gains H⁺ FluoroaceticAcid Fluoroacetic Acid (CH₂FCOOH) Fluoroacetate Fluoroacetate Anion (CH₂FCOO⁻) FluoroaceticAcid->Fluoroacetate Loses H⁺ H_ion2 H⁺ Fluoroacetate->FluoroaceticAcid Gains H⁺ Stabilization Stabilization of Anion Fluoroacetate->Stabilization InductiveEffect Inductive Effect (-I) InductiveEffect->Fluoroacetate Fluorine Fluorine Atom (F) Fluorine->InductiveEffect IncreasedAcidity Increased Acidity (Lower pKa) Stabilization->IncreasedAcidity

Caption: The inductive effect of fluorine stabilizes the conjugate base, leading to increased acidity.

This guide underscores the significant and predictable influence of fluorine substitution on the pKa of organic molecules. By understanding these principles and employing rigorous experimental techniques, researchers can strategically utilize fluorine to fine-tune the physicochemical properties of molecules for enhanced performance in pharmaceutical and other applications.

References

A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 3-fluoropyrrolidine (B48656) are crucial building blocks in medicinal chemistry, finding application in the development of a wide range of therapeutics. The stereochemistry at the C3 position significantly influences the pharmacological activity of these compounds. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure (R)- and (S)-3-fluoropyrrolidine is of paramount importance. This guide provides a detailed comparison of the most prominent synthetic strategies, including chiral pool synthesis, asymmetric catalysis, and other emerging methods. Quantitative data is presented in tabular format for easy comparison, and detailed experimental protocols for key reactions are provided.

Key Synthetic Strategies at a Glance

Several distinct strategies have been developed to obtain enantiomerically pure 3-fluoropyrrolidine. These can be broadly categorized as:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials from nature, such as amino acids or hydroxy acids, to introduce the desired stereochemistry.

  • Asymmetric Catalysis: This strategy employs chiral catalysts to control the stereochemistry of the key bond-forming or functionalization step, leading to an enantiomeric excess of one stereoisomer.

  • Diastereoselective Cyclization: In this method, a stereocenter on an acyclic precursor directs the formation of a new stereocenter during the cyclization process to form the pyrrolidine (B122466) ring.

  • Enzymatic Resolution: This technique separates a racemic mixture of 3-fluoropyrrolidine or its precursor using an enzyme that selectively reacts with one enantiomer.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to enantiomerically pure 3-fluoropyrrolidine.

Synthetic RouteStarting MaterialKey Reagents/CatalystYieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Chiral Pool Synthesis (S)-3-HydroxypyrrolidineN-Boc protection, Deoxo-Fluor, HClHigh≥99.95% eeHigh enantiopurity, readily available starting material.Use of potentially hazardous fluorinating agents.
L-Malic AcidMultiple steps involving amidation, cyclization, reductionGoodHigh (dependent on precursor synthesis)Utilizes an inexpensive natural product.Longer synthetic sequence.
Asymmetric Catalysis Azomethine ylides, fluoro-styrenesCu(I) catalyst, chiral phosphine (B1218219) ligand (e.g., (S)-DTBM-segphos)Up to 96%Up to >20:1 dr, 97% eeHigh yields and excellent stereoselectivity, broad substrate scope.Requires synthesis of specific precursors and use of expensive catalysts/ligands.
Diastereoselective Iodocyclisation N-Tosyl-3-fluoropent-4-en-1-amineIodineGood10:1 to >20:1 drGood diastereoselectivity, readily available cyclization agent.Requires synthesis of a specific acyclic precursor.
Enzymatic Resolution Racemic 3-fluoropyrrolidine derivativeLipase (e.g., from Pseudomonas cepacia)~50% (for each enantiomer)High (enantiomer-dependent)High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% for the desired enantiomer.

Experimental Protocols

Chiral Pool Synthesis from (S)-3-Hydroxypyrrolidine

This route involves the protection of the amine, followed by nucleophilic fluorination with inversion of configuration, and subsequent deprotection.

Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

A solution of (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane) is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine) at room temperature. The reaction mixture is stirred until the starting material is consumed. The product, N-Boc-(S)-3-hydroxypyrrolidine, is then isolated and purified by standard procedures.

Step 2: Fluorination with Deoxo-Fluor®

Caution: Deoxo-Fluor® is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

To a solution of N-Boc-(S)-3-hydroxypyrrolidine in an anhydrous solvent (e.g., dichloromethane) at 0 °C is slowly added Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). The reaction mixture is stirred at room temperature until the starting material is fully converted. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried, and concentrated to give N-Boc-(R)-3-fluoropyrrolidine.[1]

Step 3: Deprotection

N-Boc-(R)-3-fluoropyrrolidine is dissolved in a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol). The mixture is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield (R)-3-fluoropyrrolidine hydrochloride with high optical purity (≥99.95% ee).[2]

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method constructs the chiral fluorinated pyrrolidine ring in a single step with high stereocontrol.[3]

General Procedure:

In a nitrogen-filled glovebox or under a nitrogen atmosphere, a solution of the copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆) and a chiral phosphine ligand (e.g., (S)-DTBM-segphos) in an anhydrous solvent (e.g., toluene) is stirred at room temperature for 1 hour. To this solution, a base (e.g., potassium tert-butoxide), the azomethine ylide precursor (imino ester), and the fluorinated styrene (B11656) are added sequentially. The reaction mixture is then heated (e.g., at 80 °C) for a specified time (e.g., 48 hours). After completion, the solvent is removed, and the crude product is purified by flash column chromatography to afford the enantiomerically enriched 3-fluoropyrrolidine derivative. Yields can be as high as 96% with diastereomeric ratios greater than 20:1 and enantiomeric excesses up to 97%.[3]

Diastereoselective Iodocyclisation

This route relies on the diastereoselective cyclization of an acyclic precursor containing a fluorine atom.

General Procedure:

An N-protected homoallylic amine, such as N-tosyl-3-fluoropent-4-en-1-amine, is dissolved in a suitable solvent (e.g., acetonitrile). Iodine is then added to the solution, and the reaction mixture is stirred at room temperature. The iodine induces a 5-exo-trig cyclization, leading to the formation of the 3-fluoropyrrolidine ring with the iodine incorporated at the 4-position. The diastereoselectivity of the cyclization is typically high, with reported diastereomeric ratios ranging from 10:1 to over 20:1. The resulting iodinated pyrrolidine can then be further functionalized or deiodinated to obtain the desired 3-fluoropyrrolidine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Chiral_Pool_Synthesis cluster_R (R)-3-Fluoropyrrolidine Synthesis S_Hydroxy (S)-3-Hydroxypyrrolidine N_Boc_S N-Boc-(S)-3-hydroxypyrrolidine S_Hydroxy->N_Boc_S Boc₂O N_Boc_R N-Boc-(R)-3-fluoropyrrolidine N_Boc_S->N_Boc_R Deoxo-Fluor® (Walden Inversion) R_Fluoro (R)-3-Fluoropyrrolidine N_Boc_R->R_Fluoro HCl

Caption: Chiral pool synthesis of (R)-3-fluoropyrrolidine.

Asymmetric_Catalysis Azomethine Azomethine Ylide Product Enantioenriched 3-Fluoropyrrolidine Azomethine->Product Fluoroalkene Fluoro-substituted Alkene Fluoroalkene->Product Catalyst Chiral Cu(I) Catalyst Catalyst->Product [3+2] Cycloaddition

Caption: Asymmetric synthesis via Cu(I)-catalyzed cycloaddition.

Diastereoselective_Iodocyclisation Acyclic Acyclic Fluoro-Amine Precursor Cyclized Diastereomerically Enriched Iodo-3-fluoropyrrolidine Acyclic->Cyclized Iodine (I₂) Final 3-Fluoropyrrolidine Cyclized->Final Deiodination

Caption: Diastereoselective iodocyclisation pathway.

Conclusion

The choice of synthetic route to enantiomerically pure 3-fluoropyrrolidine depends on several factors, including the desired enantiomer, scale of synthesis, cost considerations, and available expertise.

  • Chiral pool synthesis offers a reliable and high-enantiopurity route, particularly for large-scale production, provided that the appropriate chiral starting material is accessible and safety measures for handling fluorinating agents are in place.

  • Copper-catalyzed asymmetric 1,3-dipolar cycloaddition stands out for its high efficiency, excellent stereocontrol, and the ability to generate a diverse range of substituted 3-fluoropyrrolidines. This method is particularly attractive for research and development where rapid access to analogues is required.

  • Diastereoselective iodocyclisation provides good stereocontrol and is a viable option when the specific acyclic precursor can be readily synthesized.

  • Asymmetric fluorination and enzymatic resolution represent promising but currently less established methods for the direct synthesis of enantiopurified 3-fluoropyrrolidine. Further research is needed to develop robust and generally applicable protocols for these approaches.

This comparative guide provides a foundation for researchers to make informed decisions when selecting a synthetic strategy for accessing enantiomerically pure 3-fluoropyrrolidines for their specific research and development needs.

References

A Spectroscopic Guide to (S)- and (R)-3-Fluoropyrrolidine Hydrochloride: Unveiling Chiral Twins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of (S)- and (R)-3-Fluoropyrrolidine hydrochloride. While these enantiomers share identical physical and chemical properties in an achiral environment, this guide details the standard spectroscopic data applicable to both and outlines the necessary methodologies to differentiate them, supported by experimental protocols.

As enantiomers—non-superimposable mirror images of each other—(S)- and (R)-3-Fluoropyrrolidine hydrochloride exhibit identical spectroscopic profiles under standard achiral conditions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce indistinguishable data for both molecules. Differentiation is only possible through the introduction of a chiral environment, a technique most commonly employed in NMR spectroscopy.

This guide first presents the expected spectroscopic data for 3-Fluoropyrrolidine hydrochloride in achiral environments, followed by a detailed protocol for enantiomeric differentiation using chiral NMR spectroscopy.

Standard Spectroscopic Data (Achiral Environment)

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry for 3-Fluoropyrrolidine hydrochloride. This data is applicable to both the (S) and (R) enantiomers when analyzed in a standard, achiral medium.

Table 1: Expected ¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~5.4-5.2dm~52H-3
~3.6-3.3m-H-2, H-5
~2.4-2.1m-H-4
~10.0-9.5br s-N-H₂⁺

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The proton on the nitrogen is expected to be a broad singlet and may exchange with deuterated solvents.

Table 2: Expected ¹³C NMR Data
Chemical Shift (δ) (ppm)Coupling to ¹⁹FAssignment
~94-92d, ¹JCF ≈ 175 HzC-3
~55-53d, ²JCF ≈ 20 HzC-2
~48-46d, ²JCF ≈ 20 HzC-5
~34-32d, ³JCF ≈ 5 HzC-4

Note: The carbon signals are split due to coupling with the fluorine atom. The coupling constants are approximate.

Table 3: Expected ¹⁹F NMR Data
Chemical Shift (δ) (ppm)Multiplicity
~-170 to -180m

Note: The chemical shift is relative to a standard such as CFCl₃. The multiplicity arises from coupling to adjacent protons.

Table 4: Key IR Absorption Bands
Wavenumber (cm⁻¹)Assignment
~2900-2700N-H⁺ stretch (broad)
~2950-2850C-H stretch
~1600-1500N-H bend
~1100-1000C-F stretch
Table 5: Mass Spectrometry Data
m/zAssignment
125.04[M+H]⁺ (Monoisotopic mass of the free base + H⁺)
89.06[M-HF]⁺

Note: The observed mass will be that of the free base (deprotonated form) in most common ionization techniques.

Differentiating Enantiomers: The Chiral Approach

To distinguish between (S)- and (R)-3-Fluoropyrrolidine hydrochloride, it is necessary to create a diastereomeric interaction that breaks the spectral equivalence. This is typically achieved in NMR spectroscopy by introducing a chiral solvating agent (CSA). The CSA, being a single enantiomer itself, interacts with the (S) and (R) enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum.

Spectroscopic Analysis Workflow cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis achiral_sample Sample ((S) or (R) enantiomer) nmr NMR (¹H, ¹³C, ¹⁹F) achiral_sample->nmr ir IR Spectroscopy achiral_sample->ir ms Mass Spectrometry achiral_sample->ms identical_spectra Single set of signals (Indistinguishable) nmr->identical_spectra Identical Spectra ir->identical_spectra ms->identical_spectra racemic_mixture Racemic Mixture ((S)- and (R)-3-Fluoropyrrolidine HCl) add_csa Add Chiral Solvating Agent (CSA) racemic_mixture->add_csa chiral_nmr Chiral NMR Spectroscopy add_csa->chiral_nmr distinct_spectra Two distinct sets of signals (Distinguishable Enantiomers) chiral_nmr->distinct_spectra Diastereomeric Interactions

Caption: Workflow for spectroscopic analysis of enantiomers.

Experimental Protocols

Standard NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) to a final volume of 0.6-0.7 mL in an NMR tube. The use of D₂O may lead to the exchange of the N-H protons, causing their signal to disappear.

  • Instrumentation: A standard NMR spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -150 to -200 ppm (or a wider range if the chemical shift is unknown).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate internal/external standard for ¹⁹F.

Chiral NMR Spectroscopy for Enantiomeric Differentiation
  • Sample Preparation: Prepare the sample as for standard NMR, using an achiral solvent like CDCl₃ if solubility permits (after neutralization of the HCl salt if necessary) or a suitable polar aprotic deuterated solvent. Add a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) in a specific molar ratio to the analyte (commonly ranging from 0.5 to 2 equivalents).[1] Mix thoroughly.

  • Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum as described above. The presence of the CSA should induce a chemical shift difference (Δδ) between the signals corresponding to the (S) and (R) enantiomers.

  • Analysis: The ratio of the enantiomers can be determined by integrating the now-separated signals.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

  • Analysis: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[2] Further dilute this stock solution to the low µg/mL or ng/mL range for analysis.[3]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of polar molecule.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: This can be varied to induce fragmentation and obtain structural information.

  • Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. The molecular ion of the free base ([C₄H₈FN + H]⁺) is expected to be a prominent peak.

References

The Impact of 3-Fluoropyrrolidine as a Bioisostere for Pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the bioisosteric replacement of pyrrolidine (B122466) with 3-fluoropyrrolidine (B48656), supported by experimental data, to inform rational drug design and optimization.

The substitution of hydrogen with fluorine can profoundly alter the physicochemical and pharmacological properties of a molecule. In the context of the pyrrolidine ring, a common moiety in numerous biologically active compounds, the introduction of a fluorine atom at the 3-position offers a subtle yet powerful tool to modulate key drug-like properties. This guide delves into the comparative effects of this substitution on pKa, lipophilicity, conformational preference, metabolic stability, and biological activity.

Physicochemical Properties: A Quantitative Comparison

The introduction of a highly electronegative fluorine atom into the pyrrolidine ring induces significant changes in its fundamental physicochemical properties. These alterations, primarily driven by the inductive effect of the C-F bond, can have a cascading impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPyrrolidine3-FluoropyrrolidineImpact of Fluorination
pKa ~11.3~9.6 - 10.4Reduction in basicity
logP ~0.4 - 0.5~0.3 - 0.7Context-dependent, slight decrease or increase
Conformation Flexible envelope and twisted half-chair conformationsPreference for Cγ-exo puckerIncreased conformational rigidity

Table 1: Comparison of Physicochemical Properties.

Basicity (pKa)

The most pronounced effect of 3-fluorination is a significant reduction in the basicity of the pyrrolidine nitrogen. The strong electron-withdrawing nature of the fluorine atom, two carbons removed from the nitrogen, decreases the electron density on the nitrogen, thereby making it a weaker base. This is reflected in a decrease in the pKa value by approximately 1-1.5 units. This modulation of basicity can be critical for optimizing ligand-receptor interactions, particularly with targets that have a charged binding pocket, and can also influence properties like solubility and off-target activity (e.g., hERG inhibition).

Lipophilicity (logP)

The effect of 3-fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, its small size means that replacing a hydrogen atom does not significantly increase molecular volume. The impact on logP is a balance between the increased hydrophobicity of the C-F bond compared to a C-H bond and the potential for altered interactions with water molecules due to changes in the molecule's dipole moment. As a result, the logP of 3-fluoropyrrolidine is generally similar to or slightly lower than that of pyrrolidine, indicating that this substitution does not drastically increase lipophilicity.

Conformational Effects of 3-Fluorination

The stereoelectronic gauche effect plays a crucial role in dictating the conformational preference of the 3-fluoropyrrolidine ring. The fluorine atom favors a gauche orientation relative to the nitrogen atom's lone pair, which stabilizes a Cγ-exo pucker of the pyrrolidine ring.[1] This contrasts with the more flexible conformational landscape of the unsubstituted pyrrolidine ring, which readily interconverts between various envelope and twisted half-chair conformations. This pre-organization of the ring conformation can be advantageous in drug design, as it can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.

cluster_pyrrolidine Pyrrolidine cluster_3_fluoropyrrolidine 3-Fluoropyrrolidine Envelope Envelope Twisted Half-Chair Twisted Half-Chair Envelope->Twisted Half-Chair Flexible Interconversion Cγ-exo Pucker Cγ-exo Pucker Cγ-endo Pucker Cγ-endo Pucker Cγ-exo Pucker->Cγ-endo Pucker Gauche Effect Favors Exo Pyrrolidine Pyrrolidine 3-Fluoropyrrolidine 3-Fluoropyrrolidine

Figure 1: Conformational preferences of pyrrolidine vs. 3-fluoropyrrolidine.

Impact on Metabolic Stability and Permeability

Strategic fluorination is a widely employed tactic to enhance metabolic stability by blocking sites of oxidative metabolism.

Metabolic Stability

The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. Placing a fluorine atom at the 3-position of the pyrrolidine ring can effectively block metabolic oxidation at that site. This can lead to a longer half-life and improved oral bioavailability of drug candidates. Studies on more complex molecules have shown that fluorination of the pyrrolidine ring can significantly enhance metabolic stability in human and rat liver microsomes.[2]

Permeability

The effect of 3-fluorination on membrane permeability is multifactorial. The reduction in pKa can lead to a higher fraction of the neutral species at physiological pH, which generally favors passive diffusion across cell membranes. Furthermore, the conformational rigidity imposed by the fluorine atom can also influence permeability. While direct comparative data for the parent heterocycles is limited, studies on larger molecules suggest that such fluorination can lead to improved permeability.

Biological Activity and Receptor Interactions

The introduction of a 3-fluoro substituent can have a profound impact on the biological activity of pyrrolidine-containing molecules. The altered pKa, dipole moment, and conformational bias can all influence how a ligand interacts with its biological target.

In some cases, the fluorine atom can participate in favorable orthogonal interactions with the protein backbone or side chains, such as interactions with amide dipoles or aromatic rings, leading to enhanced binding affinity. Conversely, the steric and electronic changes can also lead to a loss of affinity if the fluorine atom introduces an unfavorable interaction. The conformational restriction imposed by the 3-fluoro group can also enhance selectivity for a particular receptor subtype by favoring a binding mode that is specific to that target. For instance, in the development of dipeptidyl peptidase IV inhibitors, fluorinated pyrrolidine amides have demonstrated potent activity.[3]

cluster_properties Physicochemical & Conformational Changes cluster_adme ADME Profile Modulation cluster_pharma Pharmacological Outcomes Reduced pKa Reduced pKa Altered Receptor Binding Altered Receptor Binding Reduced pKa->Altered Receptor Binding Altered logP Altered logP Improved Permeability Improved Permeability Altered logP->Improved Permeability Cγ-exo Pucker Preference Cγ-exo Pucker Preference Cγ-exo Pucker Preference->Altered Receptor Binding Enhanced Selectivity Enhanced Selectivity Cγ-exo Pucker Preference->Enhanced Selectivity Increased Metabolic Stability Increased Metabolic Stability Improved Oral Bioavailability Improved Oral Bioavailability Increased Metabolic Stability->Improved Oral Bioavailability Improved Permeability->Improved Oral Bioavailability Modulated Potency Modulated Potency Altered Receptor Binding->Modulated Potency Reduced Off-Target Effects Reduced Off-Target Effects Enhanced Selectivity->Reduced Off-Target Effects

Figure 2: Logical flow of the effects of 3-fluoropyrrolidine substitution.

Experimental Protocols

Determination of pKa and logP

A common method for the experimental determination of pKa and logP is the shake-flask method followed by HPLC analysis.

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: An aliquot of the stock solution is added to a mixture of n-octanol and an aqueous buffer at a specific pH (typically 7.4 for logD). The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by reverse-phase HPLC with UV detection.

  • Calculation: The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • pKa Determination: The pKa can be determined by measuring the logD at various pH values and fitting the data to the Henderson-Hasselbalch equation.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or other species), the test compound, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation is run in the absence of NADPH.

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Start Start Prepare Incubation Mixture (Microsomes + Compound) Prepare Incubation Mixture (Microsomes + Compound) Start->Prepare Incubation Mixture (Microsomes + Compound) Initiate with NADPH Initiate with NADPH Prepare Incubation Mixture (Microsomes + Compound)->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Sample at Time Points Sample at Time Points Incubate at 37°C->Sample at Time Points Quench with Acetonitrile (+IS) Quench with Acetonitrile (+IS) Sample at Time Points->Quench with Acetonitrile (+IS) Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Quench with Acetonitrile (+IS)->Centrifuge & Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge & Collect Supernatant->LC-MS/MS Analysis Calculate t½ and CLint Calculate t½ and CLint LC-MS/MS Analysis->Calculate t½ and CLint End End Calculate t½ and CLint->End

Figure 3: Workflow for a typical microsomal stability assay.

Conclusion

The bioisosteric replacement of pyrrolidine with 3-fluoropyrrolidine is a valuable strategy in drug discovery for fine-tuning the properties of lead compounds. The key advantages include a predictable reduction in basicity, the potential to block metabolic oxidation, and the ability to impose a favorable conformational constraint on the five-membered ring. While the effect on lipophilicity is generally modest, the combination of these effects can lead to compounds with improved ADME profiles and enhanced biological activity and selectivity. As with any bioisosteric replacement, the specific impact is context-dependent, and empirical validation is essential. This guide provides a foundational understanding to aid in the rational design and application of this important medicinal chemistry tool.

References

Safety Operating Guide

Proper Disposal of (s)-3-Fluoropyrrolidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (s)-3-Fluoropyrrolidine hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a fluorinated organic compound, this substance requires special consideration for waste management. This guide provides a comprehensive, step-by-step procedure for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Core Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a halogenated organic waste .[3][4] Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with general laboratory trash.[5][6]

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal process. This compound waste must be collected separately from non-halogenated organic waste.[3][4][7][8] Mixing these waste streams increases the complexity and cost of disposal, as halogenated compounds require specific treatment methods like high-temperature incineration.[4][8]

Step 2: Waste Collection and Container Management

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (e.g., gloves), and any contaminated lab supplies (e.g., weighing papers, pipette tips) in a designated, robust, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof lid.[5][7]

  • Liquid Waste: If this compound is in a solution, the entire solution should be treated as halogenated organic waste. Collect it in a designated, sealed, and compatible container. If a solvent is used to rinse containers or dissolve the solid waste for disposal, it is preferable to use a halogenated solvent. If a non-halogenated solvent is used, the entire mixture must still be disposed of as halogenated waste.

Step 3: Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"[7][8]

  • The chemical name: "this compound"

  • The hazard characteristics (e.g., "Toxic," "Irritant")[1][2]

  • An accumulation start date

  • The name of the principal investigator or laboratory contact

Step 4: Storage

Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. The storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][6]

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls to neutralize harmful byproducts like hydrogen fluoride.[3][4]

Spill Cleanup

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1]

  • For small spills, sweep up the solid material, taking care not to create dust.[1]

  • Use an inert absorbent material for liquid spills.[8]

  • Collect all cleanup materials in a designated hazardous waste container and label it appropriately for disposal as halogenated organic waste.[8]

  • For large spills, evacuate the area and contact your institution's emergency response team.[7]

Quantitative Data Summary

ParameterValueReference
Chemical Formula C₄H₉ClFN[9][10]
Molecular Weight 125.57 g/mol [9][10]
Melting Point 183-187 °C[1]
Physical State Solid: Powder[1]

Disposal Workflow

G cluster_0 Laboratory Operations cluster_1 Waste Handling and Segregation cluster_2 Interim Storage cluster_3 Final Disposal A Generate (s)-3-Fluoropyrrolidine hydrochloride Waste (Solid or Liquid) B Identify as Halogenated Organic Waste A->B C Collect in Designated 'Halogenated Waste' Container B->C Segregate D Securely Seal and Label Container with 'Hazardous Waste' and Contents C->D E Store in Secure Satellite Accumulation Area D->E F Arrange Pickup by Licensed Waste Disposal Service E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (s)-3-Fluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (s)-3-Fluoropyrrolidine hydrochloride

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 136725-53-6). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

This compound is a fluorinated chiral pyrrolidine (B122466) salt used as a building block in the synthesis of various pharmaceutical compounds.[1][2] While a valuable reagent, it presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this chemical are:

  • Harmful if swallowed (Acute Toxicity 4, Oral) [4]

  • Causes skin irritation (Skin Irritation 2) [4]

  • Causes serious eye irritation (Eye Irritation 2) [4]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure 3) [4]

The signal word for this chemical is "Warning".[4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[5][6]Protects against dust particles and accidental splashes that can cause serious eye irritation.[6][7]
Hand Protection Handle with gloves that have been inspected prior to use.[5][7] Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[7]Prevents skin contact which can cause irritation.[6][7]
Respiratory Protection A full-face particle respirator type N95 (US) or type P2 (EN 143) respirator cartridges should be used where risk assessment shows air-purifying respirators are appropriate.[4][7]Protects against inhalation of dust which may cause respiratory irritation.[6][7]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[6] The type of body protection must be chosen according to the concentration and amount of the dangerous substance at the specific workplace.[7]Minimizes the risk of accidental skin contact with the chemical.
Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area.[6][7]

  • Use of a fume hood is recommended to control exposure to dust and vapors.[5]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

2. Handling Procedures:

  • Avoid the formation and inhalation of dust.[5][6]

  • Do not get the chemical in eyes, on skin, or on clothing.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7]

  • This product is hygroscopic; handle and store under an inert gas.[5][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[5][6]

  • Store locked up.[5][6]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[6]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
If Inhaled Remove the person to fresh air and keep them comfortable for breathing.[6][7] If you feel unwell, call a POISON CENTER or doctor.[6][7]
If on Skin Wash off with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice/attention.[6][7]
If in Eyes Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice/attention.[6][7]
If Swallowed Rinse mouth with water.[5][7] Do NOT induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[6][7]
Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: The recommended method of disposal is through incineration by an accredited disposal contractor.[7] All disposal practices must be in accordance with local, state, and national legislation.[7]

  • Container Disposal: Dispose of contaminated packaging in the same manner as the chemical itself. Do not reuse empty containers.

Quantitative Data Summary
PropertyValue
CAS Number 136725-53-6
Molecular Formula C₄H₉ClFN
Molecular Weight 125.57 g/mol [8]
Appearance Solid: Powder (Pink/Beige)[7]
Melting Point 183-187 °C[4][7]
Occupational Exposure Limits No Occupational Exposure Limit assigned.[7]

Visual Workflow and Logic Diagrams

To further clarify the handling and safety protocols, the following diagrams illustrate the key processes and relationships.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing & Transfer Weighing & Transfer Prepare Work Area->Weighing & Transfer Reaction/Use Reaction/Use Weighing & Transfer->Reaction/Use Temporary Storage Temporary Storage Reaction/Use->Temporary Storage Waste Segregation Waste Segregation Temporary Storage->Waste Segregation Final Disposal Final Disposal Waste Segregation->Final Disposal

Caption: Workflow for Handling this compound.

G Hazard Identification Hazard Identification Risk Assessment Risk Assessment Hazard Identification->Risk Assessment Control Measures Control Measures Risk Assessment->Control Measures Emergency Procedures Emergency Procedures Control Measures->Emergency Procedures Training & Information Training & Information Training & Information->Hazard Identification Training & Information->Control Measures Training & Information->Emergency Procedures

Caption: Relationship between Safety Components.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-Fluoropyrrolidine hydrochloride
Reactant of Route 2
(s)-3-Fluoropyrrolidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.